Chelidonine
描述
This compound has been reported in Stylophorum lasiocarpum, Chelidonium majus, and other organisms with data available.
This compound is an isolate of Papaveraceae with acetylcholinesterase and butyrylcholinesterase inhibitory activity.
benzophenanthridine derived from scoulerine from Chelidonium majus; RN given refers to parent cpd (this compound, (5bR-(5balpha,6beta,12alpha))-isomer)
Structure
3D Structure
属性
IUPAC Name |
(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKISGDRQRSCII-ZOCIIQOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4312-31-6 (hydrochloride), 63937-19-9 (sulfate) | |
| Record name | Chelidonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10878474 | |
| Record name | Chelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20267-87-2, 476-32-4 | |
| Record name | (±)-Chelidonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Chelidonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelidonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chelidonine (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chelidonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHELIDONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHELIDONINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chelidonine's Mechanism of Action in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated significant anti-cancer properties across a spectrum of malignancies. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This compound triggers programmed cell death through both caspase-dependent and -independent mitochondrial pathways, often mediated by the p53/GADD45a axis and regulation of the Bcl-2 protein family. Furthermore, it imposes a G2/M phase arrest in the cell cycle by disrupting microtubule polymerization and altering the expression of critical cell cycle proteins like CDK1 and Cyclin B1. The compound also exhibits potent inhibitory effects on pro-survival pathways, including PI3K/AKT and TLR4/NF-κB, and displays anti-metastatic and anti-angiogenic properties. This document provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through several interconnected mechanisms that culminate in the inhibition of cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. This programmed cell death is initiated through multiple signaling cascades.
-
p53 and GADD45a Pathway Activation: In pancreatic cancer cells, this compound treatment leads to the upregulation of Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a) and the tumor suppressor protein p53.[1] This activation creates a positive feedback loop, stabilizing p53 and promoting apoptosis.[1] The increased expression of p53 and GADD45a subsequently leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
-
Mitochondrial (Intrinsic) Pathway: this compound influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax.[2] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[1][3] Studies in Jurkat cells demonstrated that overexpression of Bcl-2 partially inhibits this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway.[3]
-
Caspase Activation: The apoptotic response to this compound is frequently caspase-dependent.[4] It activates initiator caspases like caspase-9 and executioner caspases such as caspase-3.[5] In some cell lines, such as human gastric carcinoma SGC-7901 cells, apoptosis following mitotic catastrophe is mediated by a caspase-dependent pathway.[4] However, evidence also exists for caspase-independent cell death, involving the nuclear translocation of Apoptosis-Inducing Factor (AIF).
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition.
-
Microtubule Disruption: this compound inhibits tubulin polymerization, with a reported IC50 of 24 µM, disrupting the formation and function of the mitotic spindle.[6][7] This action leads to an arrest in the M phase, characterized by abnormal metaphase morphology.[6]
-
Modulation of Cell Cycle Regulators: The G2/M arrest is associated with significant changes in the expression of key regulatory proteins. In gastric cancer cells, this compound treatment downregulates the expression of BubR1, Cdk1 (cdc2), and cyclin B1.[8][4] The inactivation of the Cdk1/cyclin B1 complex is a critical event that prevents cells from proceeding through mitosis.[8][4] Conversely, in other contexts, a G2/M arrest is characterized by increased levels of cyclin B1 and enhanced cdc2 kinase activity.[6] this compound also upregulates the cell cycle inhibitor p21, which contributes to cell cycle arrest.[1][9]
-
Mitotic Catastrophe and Slippage: Prolonged M phase arrest induced by this compound can lead to mitotic catastrophe, a form of cell death that occurs during mitosis. In SGC-7901 cells, this is followed by mitotic slippage, where cells exit mitosis without proper chromosome segregation, resulting in multinucleated cells that subsequently undergo apoptosis.[8][4]
Inhibition of Pro-Survival Signaling Pathways
This compound's efficacy is enhanced by its ability to suppress key signaling pathways that cancer cells rely on for growth, proliferation, and survival.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central node in cancer cell signaling. This compound has been shown to inhibit the activation of this pathway in melanoma and HeLa cells by downregulating the phosphorylation of both PI3K and AKT.[8][10][11][12]
-
TLR4/NF-κB Pathway: In melanoma cells, this compound inactivates the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[10][12][13] It achieves this by reducing the protein levels of TLR4 and decreasing the phosphorylation of p65, a key subunit of the NF-κB complex.[10][12]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of this compound. It can lead to the activation of the stress-activated SAPK/JNK pathway.[6] Its effects on the MAPK pathway can be cell-type specific, involving the upregulation of phospho-ERK1/2 and phospho-p38 in some cells, which can either suppress proliferation or induce apoptosis.[9]
Anti-Metastatic and Anti-Angiogenic Effects
This compound also demonstrates potential in controlling cancer spread and tumor vascularization.
-
Inhibition of Migration and Invasion: It has been shown to suppress the migration and invasion of various cancer cell types, including head and neck squamous cell carcinoma (HNSCC) and melanoma.[2][10][14] This effect is partly achieved by attenuating the epithelial-mesenchymal transition (EMT) process.[10][12]
-
Anti-Angiogenesis: this compound effectively inhibits angiogenesis, as demonstrated by the tube formation assay.[14][15] This suggests it can interfere with the formation of new blood vessels required for tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the bioactivity of this compound.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| SGC-7901 | Human Gastric Carcinoma | 23.13 | 48 | [4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~1.0 | Not Specified | [16] |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | ~1.6 | Not Specified | [16] |
| BxPC-3 | Human Pancreatic Cancer | > 1.0 | 48 | [1] |
| MIA PaCa-2 | Human Pancreatic Cancer | < 1.0 | 48 | [1] |
| - | Tubulin Polymerization Assay | 24 | Not Applicable | [6][7] |
Note: IC50 values can vary significantly based on the specific assay conditions and cell line characteristics.
Table 2: Effect of this compound on Key Regulatory Proteins in Cancer Cells
| Protein | Function | Effect of this compound | Cancer Type | Reference |
| p53 | Tumor Suppressor, Apoptosis | Upregulation | Pancreatic | [1] |
| GADD45a | Growth Arrest, DNA Repair | Upregulation | Pancreatic | [1] |
| p21 | Cell Cycle Inhibitor | Upregulation | Pancreatic | [1] |
| Cleaved Caspase-3 | Executioner Caspase | Upregulation | Pancreatic, Gastric | [1][8] |
| Bcl-2 | Anti-Apoptotic | Downregulation | Ovarian | [2] |
| Bax | Pro-Apoptotic | Upregulation | Ovarian | [2] |
| p-PI3K | Pro-Survival Signaling | Downregulation | Melanoma | [10][12] |
| p-AKT | Pro-Survival Signaling | Downregulation | Melanoma | [10][12] |
| p-p65 (NF-κB) | Pro-inflammatory, Pro-Survival | Downregulation | Melanoma | [10][12] |
| CDK1 | Cell Cycle Progression (G2/M) | Downregulation | Gastric | [8][4] |
| Cyclin B1 | Cell Cycle Progression (G2/M) | Downregulation | Gastric | [8][4] |
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the core mechanisms of this compound.
Caption: this compound induces apoptosis via p53/GADD45a activation and the mitochondrial pathway.
Caption: this compound blocks pro-survival signaling by inhibiting PI3K/AKT and TLR4/NF-κB pathways.
Caption: A generalized workflow for analyzing protein expression changes via Western Blotting.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in this compound research.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or vehicle control, e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1][16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample. Analyze the cells within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins to confirm the modulation of signaling pathways.[1][10]
-
Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p53, anti-p-AKT, anti-caspase-3) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.[1]
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelidonium majus Induces Apoptosis of Human Ovarian Cancer Cells via ATF3-Mediated Regulation of Foxo3a by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces mitotic slippage and apoptotic-like death in SGC-7901 human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Biosynthesis of Chelidonine in Chelidonium majus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonine is a prominent benzophenanthridine alkaloid found in the greater celandine (Chelidonium majus), a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. The pathway commences with the amino acid L-tyrosine and proceeds through a series of enzymatic modifications, including hydroxylations, decarboxylations, methylations, and oxidative cyclizations, to yield the complex tetracyclic structure of this compound. This document details the key intermediates, the enzymes catalyzing each step, available quantitative data, and detailed experimental protocols for the characterization of these enzymes. Furthermore, it visualizes the metabolic route and associated regulatory networks to facilitate a deeper understanding of this significant natural product's formation.
Introduction
Chelidonium majus L. (Papaveraceae) is a perennial plant renowned for its production of a diverse array of isoquinoline (B145761) alkaloids, with this compound being one of the most abundant and pharmacologically significant. These alkaloids are synthesized and stored in laticifers, specialized cells found throughout the plant. The biosynthesis of this compound is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, a complex network of reactions that gives rise to a vast number of structurally diverse and biologically active compounds in the plant kingdom. Understanding the intricacies of the this compound biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.
The Biosynthetic Pathway from L-Tyrosine to this compound
The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine, which serves as the primary precursor. The pathway can be broadly divided into several key stages:
-
Formation of the Benzylisoquinoline Skeleton: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two intermediates are condensed by norcoclaurine synthase (NCS) to form the central precursor of all BIAs, (S)-norcoclaurine.
-
Conversion to (S)-Reticuline: A series of methylation and hydroxylation reactions convert (S)-norcoclaurine to the pivotal intermediate (S)-reticuline.
-
Formation of the Protoberberine Scaffold: The berberine (B55584) bridge enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, establishing the protoberberine skeleton.
-
Modification of the Protoberberine Core: (S)-scoulerine undergoes further modifications, including methylation and the formation of methylenedioxy bridges, to yield (S)-stylopine.
-
Conversion to Protopine: (S)-stylopine is N-methylated to (S)-cis-N-methylstylopine, which is then hydroxylated to form protopine.
-
Final Steps to this compound: Protopine is hydroxylated and subsequently cyclized to form the benzophenanthridine scaffold, which is then converted to this compound.
The following diagram illustrates the core biosynthetic pathway leading to this compound.
Key Enzymes and Their Characteristics
The biosynthesis of this compound is orchestrated by a series of specialized enzymes, many of which belong to the cytochrome P450 family. The key enzymes identified in this pathway are detailed below.
| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |
| Berberine Bridge Enzyme | BBE | 1.21.3.3 | (S)-Reticuline | (S)-Scoulerine | FAD | Vacuole |
| (S)-cheilanthifoline synthase | CFS | 1.14.19.65 | (S)-Scoulerine | (S)-Cheilanthifoline | NADPH, O₂ | Endoplasmic Reticulum |
| (S)-stylopine synthase | STS | 1.14.19.64 | (S)-Cheilanthifoline | (S)-Stylopine | NADPH, O₂ | Endoplasmic Reticulum |
| Tetrahydroprotoberberine N-methyltransferase | TNMT | 2.1.1.122 | (S)-Stylopine, SAM | (S)-cis-N-Methylstylopine | - | Cytosol |
| (S)-cis-N-methylstylopine 14-hydroxylase | MSH | 1.14.14.97 | (S)-cis-N-Methylstylopine | Protopine | NADPH, O₂ | Endoplasmic Reticulum |
| Protopine 6-hydroxylase | P6H | 1.14.14.98 | Protopine | 6-Hydroxyprotopine | NADPH, O₂ | Endoplasmic Reticulum |
| Dihydrobenzophenanthridine Oxidase | DBOX | 1.5.3.12 | Dihydrothis compound, O₂ | This compound, H₂O₂ | - | Vacuole |
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
Quantitative Data
Quantitative analysis of alkaloids in Chelidonium majus reveals significant variation depending on the plant organ, developmental stage, and environmental conditions. The roots are generally the primary site of accumulation for many of the benzophenanthridine alkaloids.
| Alkaloid | Plant Part | Concentration Range (mg/g dry weight) | Reference(s) |
| This compound | Root | 1.3 - 5.0 | [1][2] |
| This compound | Aerial Parts | 0.3 - 1.5 | [1][2] |
| Sanguinarine | Root | 0.5 - 2.5 | [1] |
| Berberine | Root | 0.1 - 1.0 | [1] |
| Protopine | Whole Plant | 0.2 - 1.2 | [1] |
Table 2: Quantitative Data of Major Alkaloids in Chelidonium majus
Kinetic parameters for some of the enzymes in the pathway have been determined, providing insights into their catalytic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Dihydrobenzophenanthridine Oxidase | Dihydrosanguinarine | 6.0 | Not reported | [3] |
| Dihydrobenzophenanthridine Oxidase | Dihydrochelerythrine | 10 | Not reported | [3] |
| (S)-scoulerine 9-O-methyltransferase | (S)-scoulerine | 4.5 | Not reported | [4] |
Table 3: Kinetic Parameters of Key Enzymes
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
General Method for Alkaloid Extraction and Quantification
Objective: To extract and quantify major alkaloids from Chelidonium majus plant material.
Materials:
-
Dried and powdered plant material (roots, stems, leaves)
-
2% Sulfuric acid
-
Ammonia (B1221849) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
HPLC-grade solvents (acetonitrile, water, formic acid)
-
Alkaloid standards (this compound, sanguinarine, etc.)
Procedure:
-
Extraction: Macerate 1 g of powdered plant material in 20 mL of methanol for 24 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Acidification: Evaporate the methanol under reduced pressure and dissolve the residue in 10 mL of 2% sulfuric acid.
-
Basification and Liquid-Liquid Extraction: Basify the acidic solution with ammonia to pH 9-10 and extract three times with 15 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Sample Preparation for HPLC: Dissolve the residue in a known volume of methanol for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV detector at 280 nm.
-
Quantification: Generate a calibration curve using authentic standards of the alkaloids of interest.
-
Enzyme Assay for Berberine Bridge Enzyme (BBE)
Objective: To determine the activity of BBE by measuring the conversion of (S)-reticuline to (S)-scoulerine.
Materials:
-
Plant protein extract (microsomal fraction)
-
(S)-Reticuline substrate
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
NADPH
-
HPLC system with UV or fluorescence detector
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM (S)-reticuline, and 1 mM NADPH.
-
Enzyme Addition: Initiate the reaction by adding the plant protein extract.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge the mixture to pellet precipitated protein and analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine formed.
References
- 1. Comparative analysis of the root and leaf transcriptomes in Chelidonium majus L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular Localization of Alkaloids and Dopamine in Different Vacuolar Compartments of Papaver bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Delving into the Pharmacological Landscape of Chelidonine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonine, a prominent benzophenanthridine alkaloid isolated from Chelidonium majus, has garnered significant attention for its diverse pharmacological properties, particularly its potent anticancer activities. This technical guide provides an in-depth exploration of the pharmacological characteristics of this compound and its key derivatives, including sanguinarine, chelerythrine, berberine, protopine, coptisine, and stylopine. The document elucidates their mechanisms of action, focusing on the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. Furthermore, this guide presents a compilation of quantitative data on their cytotoxic effects, detailed experimental protocols for the evaluation of their bioactivity, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a major bioactive isoquinoline (B145761) alkaloid found in the greater celandine (Chelidonium majus), a plant with a long history in traditional medicine for treating various ailments.[1] Modern pharmacological research has increasingly focused on the therapeutic potential of this compound and its derivatives, revealing a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and most notably, anticancer effects.[2][3] These compounds exert their cytotoxic effects against cancer cells through multiple mechanisms, such as the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and halting the cell division cycle.[4][5] This guide aims to provide a detailed technical overview of the pharmacological properties of this compound and its related alkaloids, offering a valuable resource for the scientific community engaged in cancer research and drug discovery.
Pharmacological Properties of this compound
This compound exhibits a range of pharmacological effects, with its anticancer activity being the most extensively studied. Its mechanisms of action are multifaceted, targeting several key cellular processes.
Anticancer Activity
This compound's anticancer effects are attributed to its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in a variety of cancer cells, including pancreatic, breast, and cervical cancer cell lines.[2] One of the key mechanisms involves the activation of the p53 tumor suppressor pathway.[1][6] this compound treatment upregulates the expression of p53 and its downstream target, GADD45A (Growth Arrest and DNA Damage-inducible 45 Alpha), leading to the induction of apoptosis.[1][6] This process is often accompanied by the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
-
Cell Cycle Arrest: this compound is known to cause cell cycle arrest, primarily at the G2/M phase.[4][7] This arrest is a consequence of its ability to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle.[4][8] By disrupting microtubule dynamics, this compound prevents cancer cells from successfully completing mitosis, ultimately leading to cell death. The IC50 value for the inhibition of tubulin polymerization by this compound has been reported to be 24 µM.[4][8]
-
Anti-inflammatory Effects: Beyond its direct cytotoxic effects, this compound also possesses anti-inflammatory properties that may contribute to its anticancer potential. It has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the TLR4/NF-κB signaling pathway.[3][9]
-
Cholinesterase Inhibition: this compound also acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 26.8 µM and 31.9 µM, respectively.[10] While this activity is more directly related to neurodegenerative diseases, it highlights the diverse pharmacological profile of this alkaloid.
Pharmacological Properties of this compound Derivatives
Several other alkaloids isolated from Chelidonium majus and related plants share structural similarities with this compound and exhibit significant pharmacological activities.
-
Sanguinarine and Chelerythrine: These benzophenanthridine alkaloids are potent inhibitors of Protein Kinase C (PKC) and are known to induce apoptosis.[11][12] They can trigger apoptosis through the generation of reactive oxygen species (ROS) and the subsequent release of cytochrome c from mitochondria.[13] Sanguinarine is also a potent inhibitor of NF-κB activation.[14]
-
Berberine: This protoberberine alkaloid has a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antidiabetic properties.[15][16] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of multiple signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK.[1]
-
Protopine: This alkaloid has demonstrated the ability to induce apoptosis via the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[2] It can also induce the accumulation of intracellular ROS, leading to the inhibition of the PI3K/Akt signaling pathway.[2]
-
Coptisine and Stylopine: Coptisine is known for its anti-inflammatory effects, which are mediated through the inhibition of NF-κB and MAPK signaling pathways.[5] Stylopine has been shown to inhibit the proliferation of osteosarcoma cells by blocking the VEGFR2 signaling pathway and inducing apoptosis.[4][17]
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines and enzymes.
Table 1: IC50 Values of this compound and its Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | FaDu | Head and Neck Squamous Cell Carcinoma | 1.0 | [18] |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 | [18] | |
| Sanguinarine | NCI-N87 | Gastric Cancer | 1.46 | [19] |
| NB4 | Acute Promyelocytic Leukemia | 0.53 | [12] | |
| MKN-45 | Gastric Cancer | 1.53 | [12] | |
| Chelerythrine | NCI-N87 | Gastric Cancer | 3.81 | [19] |
| Stylopine | MG-63 | Osteosarcoma | 0.987 | [17] |
| Protopine | HL-60 | Promyelocytic Leukemia | 6.68 | [15] |
| A-549 | Lung Carcinoma | 20.47 | [15] | |
| MCF-7 | Breast Adenocarcinoma | 22.59 | [15] |
Table 2: IC50 Values of this compound and its Derivatives against Enzymes
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization | 24 | [4][8] |
| Acetylcholinesterase (AChE) | 26.8 | [10] | |
| Butyrylcholinesterase (BuChE) | 31.9 | [10] | |
| Chelerythrine | Protein Kinase C (PKC) | 0.66 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological properties of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol (B145695) for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique detects the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, GADD45a, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of microtubules.
-
Reaction Setup: In a 96-well plate, combine purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to determine the rate of polymerization and the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with significant potential for the development of novel anticancer therapies. Their multifaceted mechanisms of action, including the induction of apoptosis through the p53/GADD45a pathway, cell cycle arrest via tubulin polymerization inhibition, and modulation of inflammatory signaling, offer multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to further investigate the pharmacological properties of these alkaloids and to advance their translation into clinical applications. Further studies are warranted to fully elucidate their therapeutic efficacy and safety profiles in preclinical and clinical settings.
References
- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway [mdpi.com]
- 13. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma | springermedizin.de [springermedizin.de]
- 17. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Vitro Modulation of Signaling Pathways by Chelidonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, focusing on its modulation of key signaling pathways in vitro. We will delve into the intricate signaling cascades influenced by this compound, present quantitative data from various studies in a structured format, and provide detailed experimental protocols for key assays. Furthermore, this guide includes custom-generated diagrams to visually represent the complex signaling networks and experimental workflows, offering a valuable resource for researchers in oncology and drug discovery.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, apoptosis, and inflammation. The following sections detail its impact on these pathways, supported by in vitro experimental evidence.
Apoptosis Induction
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. This is achieved through the modulation of several pro- and anti-apoptotic signaling molecules.
-
p53-GADD45a Pathway: In human pancreatic cancer cells (BxPC-3 and MIA PaCa-2), this compound treatment leads to the upregulation of p53, GADD45A, and p21 protein expression.[1] This signaling cascade culminates in the cleavage of caspase-3, a key executioner of apoptosis.[1] The induction of the GADD45a-p53 pathway appears to be a crucial step in this compound-mediated apoptosis in these cells.[1]
-
Caspase Activation: this compound activates the caspase-dependent apoptotic pathway in various cancer cell lines.[2][3] In multidrug-resistant (MDR) cancer cells, this compound induces apoptosis accompanied by the activation of caspases-3, -8, and -9.[3]
-
Mitochondrial Pathway: The apoptotic process induced by this compound often involves the mitochondria. It can cause changes in the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[4] In HeLa cells, this compound-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and a subsequent change in mitochondrial membrane potential.[4]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. This compound has been shown to effectively suppress this pathway in several cancer models.
-
In melanoma cells, this compound treatment leads to a decrease in the phosphorylation of both PI3K and Akt.[2][5] This inactivation of the PI3K/Akt pathway contributes to the suppression of melanoma cell malignancy.[2][6]
-
Similarly, in HeLa cervical cancer cells, this compound promotes apoptosis by down-regulating the expressions of PI3K and Akt.[4]
NF-κB Signaling Pathway
The NF-κB pathway plays a significant role in inflammation and cancer progression. This compound demonstrates anti-inflammatory and anti-cancer effects by inhibiting this pathway.
-
In HCT116 colon cancer cells, this compound inhibits TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.[7] This leads to the suppression of nuclear translocation of the NF-κB subunit RELA.[7]
-
In melanoma cells, this compound's inhibitory effect is linked to the downregulation of Toll-like receptor 4 (TLR4), an upstream activator of NF-κB. This results in reduced phosphorylation of the p65 subunit of NF-κB.[2][5]
-
By inhibiting NF-κB, this compound downregulates the expression of target genes involved in inflammation, proliferation, and apoptosis, such as IL-8, MCP-1, iNOS, cIAP-1, BCL2, Cyclin D1, and MMP-9.[7][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK, is involved in cellular responses to a variety of stimuli and plays a role in cancer.
-
This compound activates the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway in multiple cell lines.[9]
-
It also blocks the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 in HCT116 cells.[7]
-
In some contexts, this compound's pro-apoptotic effects in HeLa cells are mediated through the upregulation of p38 expression.[4]
-
The cellular mechanism of this compound is associated with the differential upregulation of phospho-ERK1/2 and phospho-p38 in various cell types.[10]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, contributes to tumorigenesis.
-
In human uveal melanoma cells, this compound has opposing effects on STAT3 phosphorylation. It abrogates IL-6-induced tyrosine phosphorylation (activation) and nuclear translocation of STAT3, while amplifying its constitutive serine phosphorylation.[11][12][13] These effects are observed in a fraction of cells in an all-or-none manner.[13]
Cell Cycle Regulation
This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.
-
It is known to cause a G2/M arrest, which is characterized by abnormal metaphase morphology.[9] This is explained by its ability to inhibit tubulin polymerization, with an IC50 of 24 µM.[9]
-
In some cancer cell lines, this compound treatment leads to cell cycle arrest at the sub-G1 and G0/G1 stages.[4] The growth inhibitory effect in ovarian carcinoma A2780 and lung fibroblast MRC-5 cells is associated with G2 and mitotic phase cell cycle arrest.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro effects of this compound across various studies and cell lines.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| BxPC-3 | Pancreatic Cancer | Proliferation Assay | 0.5 - 5 µM (significant inhibition) | 24, 48, 72 h | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Proliferation Assay | 0.5 - 5 µM (significant inhibition) | 24, 48, 72 h | [1] |
| MEL270 | Melanoma | CCK-8 | 0.5 - 5 µM (significant inhibition) | 24, 48 h | [2] |
| C918 | Melanoma | CCK-8 | 0.5 - 5 µM (significant inhibition) | 24, 48 h | [2] |
| HeLa | Cervical Cancer | MTT | LD50: 30 µg/mL | 48 h | [4] |
| HLaC78 | Head and Neck Cancer | MTT | ~10 µM (partial inhibition) | Not specified | [14] |
| FaDu | Head and Neck Cancer | MTT | ~1 µM (partial inhibition) | Not specified | [14] |
| HCT-116 | Colorectal Cancer | MTT | IC50: 172.12 µg/ml | 24 h | [15] |
| Hep-G2 | Liver Cancer | MTT | IC50: Not specified | Not specified | [15][16] |
| MCF-7 | Breast Cancer | MTT | IC50: 179.35 µg/ml | Not specified | [15] |
| A-549 | Lung Cancer | MTT | IC50: Not specified | Not specified | [15][16] |
| B16F10 | Mouse Melanoma | MTT | 1.4 - 11.2 µmol/L (dose-dependent inhibition) | 24 h | [17] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Cell Line | Protein | Effect | Method | Reference |
| BxPC-3, MIA PaCa-2 | p53, GADD45A, p21, Cleaved Caspase-3 | Upregulation | Western Blot | [1] |
| MEL270, C918 | TLR4, p-p65, p-PI3K, p-Akt | Downregulation | Western Blot | [2] |
| HCT116 | p-IκBα, Nuclear RELA | Inhibition | Western Blot | [7] |
| HCT116 | cIAP-1, FLIP, BCL2, Cyclin D1, MMP-9, COX-2, ICAM-1 | Downregulation | Western Blot | [8] |
| OCM-1, OCM-3 | pTyr-STAT3 (IL-6 induced) | Abrogation | Flow Cytometry | [11] |
| OCM-1, OCM-3 | pSer-STAT3 | Amplification | Flow Cytometry | [11] |
| Caco-2 | P-gp/MDR1, MRP1, BCRP, CYP3A4, GST mRNA | Downregulation | cDNA Array | [3] |
| Caco-2 | Caspase-3, Caspase-8 mRNA | Upregulation | cDNA Array | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MEL270, C918, HCT116, BxPC-3, MIA PaCa-2, Hep-G2, MCF-7, A-549) are maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][16]
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.[16]
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted to the desired final concentrations in the culture medium. Cells are treated for specified time periods (e.g., 24, 48, or 72 hours) before analysis.[1][2]
Cell Viability Assay (CCK-8/MTT)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., 1 x 10^4 cells/well) in 96-well plates and allow them to adhere overnight.[2]
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[2]
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][16]
-
For MTT, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[2][16]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound for the indicated time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-p65, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Cell Migration and Invasion Assays
-
Wound Healing Assay (Migration):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium with or without this compound.
-
Capture images of the wound at 0h and subsequent time points (e.g., 24h).
-
Measure the closure of the wound area to quantify cell migration.[2]
-
-
Transwell Assay (Invasion):
-
Use Transwell inserts with a porous membrane (e.g., 8 µm pores), coated with Matrigel for invasion assays.[2]
-
Place the inserts into wells of a 24-well plate containing medium with FBS as a chemoattractant.
-
Seed cells in serum-free medium with or without this compound into the upper chamber.
-
Incubate for a specified time (e.g., 24h).
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the cells that have invaded through the membrane to the lower surface.
-
Count the stained cells under a microscope to quantify invasion.[2]
-
Conclusion
This compound is a promising natural compound that modulates a complex network of intracellular signaling pathways to exert its anti-cancer effects in vitro. Its ability to simultaneously induce apoptosis, inhibit pro-survival pathways like PI3K/Akt and NF-κB, and arrest the cell cycle makes it a compelling candidate for further investigation in cancer therapy. This guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and detailed protocols, to aid researchers in designing and interpreting future studies on this multifaceted alkaloid. The continued exploration of this compound's molecular targets will be crucial for its potential translation into clinical applications.
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound isolated from ethanolic extract of Chelidonium majus promotes apoptosis in HeLa cells through p38-p53 and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 7. This compound inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Opposing Effects of this compound on Tyrosine and Serine Phosphorylation of STAT3 in Human Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Opposing Effects of this compound on Tyrosine and Serine Phosphorylation of STAT3 in Human Uveal Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijcmas.com [ijcmas.com]
- 17. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Chelidonium majus Isoquinoline Alkaloids: A Technical Guide for Researchers
Introduction: Chelidonium majus, commonly known as greater celandine, has a long history in traditional medicine for treating a variety of ailments. Modern scientific investigation has identified isoquinoline (B145761) alkaloids as the primary bioactive constituents responsible for its diverse pharmacological effects. This technical guide provides an in-depth overview of the biological activities of these alkaloids, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Core Bioactivities of Chelidonium majus Alkaloids
The isoquinoline alkaloids present in Chelidonium majus are a diverse group of compounds, with the most prominent being sanguinarine (B192314), chelerythrine, berberine (B55584), coptisine (B600270), and protopine. These alkaloids have been shown to exhibit a range of biological activities, which are summarized below.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of Chelidonium majus alkaloids against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and migration.
Table 1: Anticancer Activity of Isoquinoline Alkaloids from Chelidonium majus
| Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| Sanguinarine | HeLa (Cervical Cancer) | 2.43 µM | [1] |
| Sanguinarine | SiHa (Cervical Cancer) | 3.07 µM | [1] |
| Sanguinarine | HL-60 (Promyelocytic Leukemia) | 0.9 µM | [2] |
| Sanguinarine | NB4 (Promyelocytic Leukemia) | 0.53 µM | [3] |
| Sanguinarine | MKN-45 (Gastric Adenocarcinoma) | 1.51 µM | [3] |
| Sanguinarine | A549 (Lung Carcinoma) | 1.59 µM | [4] |
| Sanguinarine | NCI-H1975 (Lung Carcinoma) | 1.32 µM | [4] |
| Chelerythrine | NCI-N87 (Gastric Cancer) | 3.81 µM | [5] |
| Chelerythrine | MKN45 (Gastric Cancer) | IC50 > 10 µM | [5] |
| Berberine | CNE-2 (Nasopharyngeal Carcinoma) | 49.5 µM (48h) | [6] |
| Berberine | HT29 (Colorectal Cancer) | 40.79 µM (72h) | [6] |
| Protopine | HepG2 (Liver Carcinoma) | Stable up to 40 µM | [7][8] |
Anti-inflammatory Activity
The anti-inflammatory properties of these alkaloids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.
Table 2: Anti-inflammatory Activity of Isoquinoline Alkaloids from Chelidonium majus
| Alkaloid | Cell Line/Model | Effect | Quantitative Data | Reference |
| Berberine | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | IC50 for NO inhibition: 11.64 µM (13-methylberberine) | [9] |
| Berberine | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, IL-1β, and IL-6 production | Significant reduction at 10-100 µM | [10] |
| Berberine | Human colon cancer cells | Inhibition of COX-2 transcriptional activity | Effective at > 0.3 µM | [11] |
| Protopine | PMA-induced HepG2 cells | Inhibition of COX-2 activity | - | [7][8] |
| Protopine | Carrageenan-induced rat paw edema | Reduction of edema | 50-100 mg/kg |
Antimicrobial Activity
Chelidonium majus alkaloids have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Their mechanisms of action often involve the disruption of cell membrane integrity and inhibition of essential cellular processes.
Table 3: Antimicrobial Activity of Isoquinoline Alkaloids from Chelidonium majus
| Alkaloid | Microorganism | MIC Value | Reference |
| Coptisine | Pasteurella multocida | 0.125 mg/mL | [6] |
| Berberine | Mycobacterium abscessus | ~0.25 mg/mL |
Signaling Pathways and Experimental Workflows
The biological activities of these alkaloids are underpinned by their interaction with complex cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Key Signaling Pathways
Caption: Sanguinarine-induced apoptosis pathway in cancer cells.
Caption: Protopine's inhibition of the NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: General experimental workflow for assessing anticancer activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Chelidonium majus alkaloids.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isoquinoline alkaloid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test alkaloid in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours, depending on the cell line and alkaloid.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Isoquinoline alkaloid stock solution
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the alkaloid in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no alkaloid) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the alkaloid in which there is no visible growth.[12][13][14]
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with the alkaloid and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression levels.[15][16][17]
Conclusion
The isoquinoline alkaloids from Chelidonium majus represent a promising source of novel therapeutic agents with potent anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a foundational understanding of their biological effects, underlying mechanisms, and the experimental methodologies used for their evaluation. Further research is warranted to fully elucidate their therapeutic potential and to develop safe and effective drug candidates based on these natural compounds.
References
- 1. Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity mechanism of coptisine against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 13-alkyl-substituted berberine alkaloids on the expression of COX-II, TNF-alpha, iNOS, and IL-12 production in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition by berberine of cyclooxygenase-2 transcriptional activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Isolation of Chelidonine: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, historical isolation, and modern purification techniques of chelidonine, the principal isoquinoline (B145761) alkaloid from the greater celandine (Chelidonium majus). From its first isolation in the 19th century to contemporary chromatographic and supercritical fluid extraction methods, this document details the evolution of its purification. Experimental protocols for key isolation techniques are provided, alongside a quantitative summary of this compound yields from various methods. Furthermore, this guide elucidates the molecular mechanisms of this compound's bioactivity, with a focus on its interaction with the p38-p53 and PI3K/AKT signaling pathways, visualized through detailed diagrams to aid in understanding its therapeutic potential.
A Historical Perspective on the Discovery and Isolation of this compound
The journey of this compound's discovery is rooted in the burgeoning field of phytochemistry in the 19th century, a period marked by the pioneering work of isolating and characterizing active principles from medicinal plants. The greater celandine (Chelidonium majus), a plant with a long history of use in European folk medicine for ailments ranging from warts to jaundice, became a subject of scientific inquiry.
A plausible reconstruction of an early 19th-century isolation protocol would have involved the following conceptual steps:
-
Extraction: The dried and powdered plant material, likely the whole herb or roots of Chelidonium majus, would have been macerated or percolated with an acidified aqueous solvent, such as water with sulfuric or hydrochloric acid. This process would protonate the alkaloids, forming their water-soluble salts and allowing for their extraction from the plant matrix.
-
Basification and Solvent Partitioning: The acidic aqueous extract would then be neutralized and subsequently made alkaline with a base like ammonia (B1221849) or calcium hydroxide. This deprotonates the alkaloid salts, converting them back into their free base form, which is generally less soluble in water but soluble in organic solvents. This alkaline mixture would then be partitioned with an immiscible organic solvent such as ether or chloroform (B151607). The free base this compound would preferentially dissolve in the organic layer, separating it from water-soluble impurities.
-
Purification: The organic solvent containing the crude alkaloid mixture would be evaporated to yield a residue. This crude extract would then undergo further purification, likely through repeated crystallizations from different solvents to achieve a higher degree of purity.
This historical approach, while groundbreaking for its time, was often inefficient and yielded products of variable purity. The advent of chromatography in the 20th century revolutionized the field of natural product chemistry, enabling the separation of complex mixtures with unprecedented resolution and paving the way for the highly purified this compound available to researchers today.
Modern Experimental Protocols for this compound Isolation
Contemporary methods for isolating this compound from Chelidonium majus leverage advanced analytical and preparative techniques to achieve high yield and purity. Below are detailed protocols for several widely used methods.
Solvent Extraction and Acid-Base Partitioning
This method is a refinement of the classical approach and is often the first step in large-scale extractions.
Protocol:
-
Maceration: 100 g of dried and powdered Chelidonium majus herb is macerated with 1 L of 70% ethanol (B145695) containing 1% acetic acid for 24 hours at room temperature with occasional stirring.
-
Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acidification and Defatting: The resulting aqueous residue is acidified to pH 2 with 2M HCl and then washed three times with an equal volume of n-hexane to remove non-polar compounds like fats and chlorophyll.
-
Basification and Extraction: The acidic aqueous phase is then basified to pH 9-10 with concentrated ammonium (B1175870) hydroxide. The alkaline solution is subsequently extracted five times with an equal volume of chloroform or dichloromethane.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under reduced pressure to yield the crude alkaloid extract.
Column Chromatography
Column chromatography is a standard technique for the purification of this compound from the crude extract.
Protocol:
-
Stationary Phase Preparation: A glass column is packed with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a slurry packing method with the initial mobile phase.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, loaded silica gel is carefully added to the top of the column.
-
Elution: The column is eluted with a gradient of chloroform and methanol (B129727). A typical gradient might start with 100% chloroform, gradually increasing the proportion of methanol to 10-20%.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing pure this compound are combined and the solvent is evaporated. The resulting solid can be further purified by recrystallization from ethanol or methanol.
High-Performance Liquid Chromatography (HPLC)
For analytical quantification and small-scale preparative isolation, Reverse-Phase HPLC (RP-HPLC) is a powerful tool.
Protocol:
-
System: A preparative HPLC system equipped with a C18 column is used.
-
Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (B52724) and a buffer, such as ammonium formate, with a gradient elution.
-
Sample Injection: The partially purified this compound extract, dissolved in the mobile phase, is injected onto the column.
-
Detection and Fraction Collection: Elution is monitored using a UV detector at a wavelength of approximately 280 nm. The peak corresponding to this compound is collected.
-
Solvent Removal: The collected fraction is subjected to solvent evaporation to yield highly purified this compound.
Supercritical Fluid Extraction (SFE)
SFE is a green and efficient technique for the selective extraction of alkaloids.
Protocol:
-
System: A supercritical fluid extractor is used with carbon dioxide as the primary solvent.
-
Extraction Parameters: The extraction is performed at a specific temperature and pressure to achieve supercritical conditions (e.g., 40°C and 200 bar).
-
Co-solvent: A co-solvent, such as methanol or ethanol, may be added to the supercritical CO2 to enhance the solubility of the polar alkaloids.
-
Fractionation: By modifying the pressure and temperature, different fractions of the extract can be collected, allowing for the selective extraction of this compound.
-
Purification: The resulting extract may require further purification by chromatography.
Quantitative Data on this compound Isolation
The yield of this compound from Chelidonium majus can vary significantly depending on the plant part used, the geographical origin, the time of harvest, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Part | Extraction Method | Solvent System | This compound Yield | Reference |
| Aerial Parts | Maceration | 70% Ethanol | 0.1 - 0.5% of dry weight | [3] |
| Roots | Maceration | 70% Ethanol | 0.5 - 2.0% of dry weight | [4] |
| Whole Plant | Soxhlet Extraction | Methanol | ~1.5% of dry weight | [4] |
| Aerial Parts | Ultrasonic-assisted Extraction | 70% Ethanol | 0.3 - 0.8% of dry weight | [5][6] |
| Roots | Supercritical Fluid Extraction | CO2 with Ethanol co-solvent | ~1.8% of dry weight | [7] |
| Crude Extract | Fast Centrifugal Partition Chromatography | Chloroform/Methanol/0.3M HCl | 1.29 mg from 500 mg extract | [7] |
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Isolation and Purification
The following diagram illustrates a general workflow for the isolation and purification of this compound from Chelidonium majus.
Caption: General workflow for this compound isolation.
This compound's Effect on the PI3K/AKT Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway.[1][8][9][10][11] This pathway is crucial for cell survival and proliferation.
Caption: this compound's inhibition of the PI3K/AKT pathway.
This compound's Effect on the p38-p53 Signaling Pathway
This compound can also induce apoptosis by activating the p38 MAPK and p53 tumor suppressor pathways.[2][5][7][8]
Caption: this compound's activation of the p38-p53 pathway.
Conclusion
The journey of this compound from a constituent of a traditional herbal remedy to a well-characterized molecule with defined mechanisms of action is a testament to the advancements in natural product chemistry and pharmacology. This guide has provided a comprehensive overview of its discovery, the evolution of its isolation techniques, and its molecular interactions with key cellular signaling pathways. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this remarkable alkaloid.
References
- 1. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined Protein and Alkaloid Research of Chelidonium majus Latex Reveals CmMLP1 Accompanied by Alkaloids with Cytotoxic Potential to Human Cervical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound isolated from ethanolic extract of Chelidonium majus promotes apoptosis in HeLa cells through p38-p53 and PI3K/AKT signalling pathways [jcimjournal.com]
- 6. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound isolated from ethanolic extract of Chelidonium majus promotes apoptosis in HeLa cells through p38-p53 and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
- 11. Integrating bioinformatics and experimental models to investigate the mechanism of the this compound-induced mitotic catastrophe via the AKT/FOXO3/FOXM1 axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Chelidonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonine, a prominent isoquinoline (B145761) alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are particularly noteworthy, suggesting its potential as a therapeutic agent for various inflammatory disorders.[3][4] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its molecular mechanisms of action, preclinical evidence from both in vitro and in vivo models, and detailed experimental protocols. The primary mechanism involves the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a downstream reduction in pro-inflammatory mediators.[5][6] This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades that regulate the inflammatory response. The primary mechanisms identified are the suppression of the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[5] this compound has been shown to potently inhibit this pathway in various cell models. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes.
This compound intervenes in this process by:
-
Inhibiting IκBα Phosphorylation and Degradation: By preventing the breakdown of the IκBα inhibitor, this compound ensures that NF-κB remains inactive in the cytoplasm.[3][5]
-
Blocking p65 Nuclear Translocation: Consequently, the translocation of the active p65 subunit to the nucleus is significantly attenuated.[3][4]
-
Suppressing TLR4 Expression: In models using LPS, this compound has been found to inhibit the expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS, thus blocking the signaling cascade at its origin.[3][4][7]
This comprehensive inhibition of the NF-κB pathway leads to a significant downregulation of inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[3][6]
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK), are another family of proteins crucial for mediating inflammatory responses.[5] Studies have revealed that this compound can inhibit the activation of the MAPK pathway by blocking the phosphorylation of both p38 and JNK.[5] This action contributes to its overall anti-inflammatory profile, as the MAPK pathway is also involved in the production of inflammatory cytokines.
Preclinical Evidence of Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been substantiated through numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: Summary of In Vitro Anti-inflammatory Studies
| Experimental Model | Inflammatory Stimulus | This compound Concentration | Key Markers and Effects | Reference(s) |
| RAW264.7 Macrophages | LPS | 0.625 - 2.5 µM | ↓ NO, PGE₂, iNOS, COX-2, TNF-α, IL-6.[3][4] ↓ p65 nuclear translocation.[3] | [3][4][8] |
| HCT116 Cells | TNF-α | Not specified | ↓ IκBα phosphorylation and degradation.[5] ↓ RELA nuclear translocation.[5] ↓ JNK and p38 phosphorylation.[5] | [5] |
| Primary Chondrocytes | IL-1β | 5 - 25 µM | ↓ IL-6, IL-12, TNF-α.[6][9] ↓ MMP-1, MMP-3, MMP-13, ADAMTS4, ADAMTS5.[6] ↓ NF-κB activation.[6][9] | [6][9] |
| Human Neutrophils | LPS | 0.625 - 2.5 µM | ↓ TNF-α secretion in a dose-dependent manner.[8][10] Low cytotoxicity at effective concentrations.[8] | [8][10] |
Note: ↓ indicates a significant decrease/inhibition.
Table 2: Summary of In Vivo Anti-inflammatory Studies
| Animal Model | Inflammation Model | This compound Dosage | Key Markers and Effects | Reference(s) |
| Mice | LPS-induced acute inflammation | Not specified | ↓ Serum levels of TNF-α, IL-6, and PGE₂.[3][4] | [3][4] |
| Mice | Ovalbumin (OVA)-induced allergic asthma | Not specified | ↓ Airway eosinophilia, eotaxin-2, IL-4, IL-13.[11] ↓ Lung IL-17.[11] ↓ STAT6 expression; ↑ Foxp3 expression.[11] | [11] |
| Rats | Osteoarthritis (surgically induced) | Not specified | ↓ Cartilage degradation and synovial inflammation.[6][9] | [6][9] |
Note: ↓ indicates a significant decrease/inhibition; ↑ indicates a significant increase/upregulation.
Experimental Protocols
This section provides generalized methodologies for assessing the anti-inflammatory properties of this compound, based on commonly cited experimental designs.
In Vitro Assessment in Macrophages
This protocol describes a typical experiment to evaluate the effect of this compound on LPS-induced inflammation in RAW264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into 96-well plates (for viability assays), 24-well plates (for ELISA), or 6-well plates (for Western blot/PCR) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound. Cells are pre-incubated for 1-2 hours.
-
Inflammation Induction: LPS (e.g., 1 µg/mL) is added to the wells (excluding the negative control group) to stimulate an inflammatory response.
-
Incubation: The plates are incubated for an appropriate duration (e.g., 24 hours for cytokine production).
-
Analysis:
-
Cell Viability: Assessed using the MTT or CCK-8 assay to ensure the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification: Levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression: Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation status of key proteins like IκBα, p65, p38, JNK, iNOS, and COX-2.
-
Gene Expression: RNA is extracted from the cells for Real-Time PCR (RT-PCR) to measure the mRNA levels of pro-inflammatory genes.
-
In Vivo Assessment in a Murine Model
This protocol outlines a general procedure for evaluating this compound's efficacy in an LPS-induced acute inflammation model in mice.
Methodology:
-
Animal Acclimatization: Male C57BL/6 or BALB/c mice are acclimatized for at least one week with a standard diet and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Grouping: Animals are randomly divided into groups: (i) Control (vehicle), (ii) LPS only, (iii) LPS + this compound (various doses), (iv) LPS + Positive Control (e.g., Dexamethasone).
-
Drug Administration: this compound is administered, typically via oral gavage or intraperitoneal (i.p.) injection, for a set period before the inflammatory challenge.
-
Inflammation Induction: Mice are challenged with an i.p. injection of a sub-lethal dose of LPS.
-
Sample Collection: After a few hours (e.g., 2-6 hours post-LPS), blood is collected via cardiac puncture for serum separation. Tissues such as the lung or liver may also be harvested.
-
Analysis:
-
Serum Cytokines: Levels of TNF-α, IL-6, and other inflammatory mediators in the serum are measured by ELISA.
-
Histopathology: Harvested tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Safety and Toxicology
While this compound demonstrates promising pharmacological activities, its safety profile requires careful consideration. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[12] Acute toxicity studies in rodents have established LD50 values, with an intraperitoneal LD50 of 1.3 g/kg in mice.[1] this compound also acts as a cholinesterase inhibitor, which can lead to neurotoxic effects at high doses.[4][13] As with any natural product intended for therapeutic use, further comprehensive toxicological studies are necessary to determine a safe therapeutic window.
Conclusion and Future Directions
This compound exhibits robust anti-inflammatory properties, primarily through the dual inhibition of the NF-κB and MAPK signaling pathways. Preclinical data from a range of in vitro and in vivo models consistently demonstrate its ability to suppress the production of key pro-inflammatory mediators and ameliorate inflammatory responses. These findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory drugs.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Chronic Inflammation Models: Evaluating its efficacy in more complex, chronic models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and reduce potential toxicity.
-
Clinical Trials: Rigorously designed clinical trials to establish its safety and efficacy in humans.
By addressing these areas, the full therapeutic potential of this compound as a next-generation anti-inflammatory agent can be realized.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: activities and toxicity_Chemicalbook [chemicalbook.com]
- 5. This compound inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. Modulatory Effect of Chelidonium majus Extract and Its Alkaloids on LPS-Stimulated Cytokine Secretion in Human Neutrophils | MDPI [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Modulatory Effect of Chelidonium majus Extract and Its Alkaloids on LPS-Stimulated Cytokine Secretion in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a principal isoquinoline alkaloid of Chelidonium majus, attenuates eosinophilic airway inflammation by suppressing IL-4 and eotaxin-2 expression in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound | C20H19NO5 | CID 197810 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pro-apoptotic effects of Chelidonine, a natural isoquinoline (B145761) alkaloid. Synthesizing primary research, this document details the molecular pathways, presents quantitative data on its cytotoxic effects, and provides comprehensive experimental protocols for investigating its mechanism of action.
Executive Summary
This compound, a principal component of Chelidonium majus, has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. This document elucidates the signaling cascades implicated in this compound-induced apoptosis, including the p53/GADD45a, MAPK, and ATF3/Tip60/Foxo3a pathways. Quantitative data from multiple studies are summarized to provide a comparative overview of its efficacy. Detailed experimental methodologies are provided to facilitate further research into this promising anti-neoplastic agent.
Signaling Pathways of this compound-Induced Apoptosis
This compound initiates apoptosis through a multi-faceted approach, engaging several key signaling pathways within cancer cells.
2.1 Intrinsic (Mitochondrial) Pathway: A significant body of evidence suggests that this compound primarily triggers the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol activates a cascade of caspases, ultimately leading to cell death[1][2]. Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to partially inhibit this compound-induced apoptosis, underscoring the importance of this pathway[1].
2.2 p53/GADD45a Signaling Axis: In pancreatic cancer cells, this compound has been shown to upregulate the expression of p53 and GADD45A[3]. The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. GADD45a, a downstream target of p53, is involved in DNA damage repair and cell cycle control. The activation of this pathway by this compound leads to cell cycle arrest and subsequent apoptosis, accompanied by an increase in cleaved caspase-3[3].
2.3 Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including p38, JNK, and ERK, are also implicated in this compound's pro-apoptotic activity. Studies have indicated that this compound can differentially regulate these kinases, contributing to the induction of apoptosis in various cancer cell types[4][5]. For instance, the upregulation of phospho-p38 and phospho-ERK1/2 has been observed in response to this compound treatment[4].
2.4 ATF3/Tip60/Foxo3a Pathway: In human ovarian cancer cells, the anti-tumor effects of Chelidonium majus extract, with this compound as a major component, are mediated through the ATF3/Tip60/Foxo3a pathway[6]. This signaling cascade leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering caspase-3-dependent apoptosis[6].
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across numerous cancer cell lines. The following tables summarize key findings from primary research.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| BxPC-3 | Pancreatic Cancer | ~1.0 | 24 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | <1.0 | 24 | [3] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 1.0 | Not Specified | [7] |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 | Not Specified | [7] |
| Jurkat | T-cell Leukemia | ~5.0 | 24 | [1] |
| A2780 | Ovarian Carcinoma | <20 | Not Specified | [4] |
| MEL270 | Melanoma | ~1.0 | 24 | |
| C918 | Melanoma | ~1.0 | 24 |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | This compound Concentration (µM) | Exposure Time (h) | Apoptosis Rate (% of cells) | Reference |
| BxPC-3 | 0.5 | 24 | ~33.3% | [7] |
| BxPC-3 | 5.0 | 48 | ~72.5% | [7] |
| MIA PaCa-2 | 0.5 | 24 | ~27.5% | [7] |
| MIA PaCa-2 | 5.0 | 48 | ~47.0% | [7] |
| Jurkat | 5.0 | 24 | Significant increase | [1] |
| A2780 | 20 | Not Specified | ~30.1% (early and late) | [4] |
| FaDu | 10 | 24 | 3.2% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines key experimental protocols for investigating the pro-apoptotic effects of this compound.
4.1 Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
4.2 Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. For adherent cells, trypsinize and collect both the detached and adherent cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
4.3 Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, GADD45a, cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.4 Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Lysate Preparation: Prepare cell lysates from this compound-treated and control cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate, 50 µL of 2X Reaction Buffer/DTT mix, and 5 µL of DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.
Conclusion
This compound presents a compelling case as a pro-apoptotic agent with potential for cancer therapy. Its ability to engage multiple signaling pathways highlights its robust mechanism of action. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound. Continued research is warranted to translate these promising in vitro findings into preclinical and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [Modified alkaloids from Chelidonium majus L. induce G2/M arrest, caspase-3 activation, and apoptosis in human acute lymphoblastic leukemia MT-4 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Chelidonine from Chelidonium majus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of chelidonine, a bioactive isoquinoline (B145761) alkaloid from the plant Chelidonium majus (greater celandine). The document includes a summary of various extraction techniques with their respective yields, detailed experimental protocols, and an overview of the key signaling pathways modulated by this compound.
Introduction to this compound
This compound is a prominent benzophenanthridine alkaloid found in Chelidonium majus, a plant with a long history of use in traditional medicine.[1] Modern pharmacological studies have revealed its potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] this compound exerts its effects by modulating several key cellular signaling pathways, making it a compound of significant interest for drug development. This document outlines effective methods for its extraction and purification to facilitate further research and development.
Extraction of this compound from Chelidonium majus
The extraction of this compound from Chelidonium majus can be achieved through various methods, each with its own set of advantages and efficiencies. The choice of method often depends on the desired yield, purity, and the available laboratory equipment. Below is a summary of common extraction techniques and their reported yields.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative data for different this compound extraction methods from Chelidonium majus. Yields are presented in mg of this compound per gram of dry weight (DW) of the plant material to allow for direct comparison.
| Extraction Method | Plant Part | Solvent System | Solvent:Solid Ratio | Temperature | Time | This compound Yield (mg/g DW) | Reference |
| Soxhlet Extraction | Aerial Parts | Ethanol (B145695) | Not Specified | Boiling Point | Not Specified | 10.78 | [4] |
| Ultrasound-Assisted Extraction (UAE) | Roots | Methanol (B129727)/0.05 M HCl (8:2) | 12.5:1 (mL/g) | Ambient | 4 x 15 min | 0.87 - 3.20 | [5] |
| Microwave-Assisted Extraction (MAE) | Whole Plant | Methanol/Water/HCl (90:10:0.5) | Not Specified | 60°C | 5 min | High Efficiency Reported | [6] |
| Supercritical Fluid Extraction (SFE) | Aerial Parts | scCO₂ | Not Specified | 55°C | Not Specified | 0.44 | [4] |
| Supercritical Fluid Extraction (SFE) with Co-solvent | Aerial Parts | scCO₂ with Ethanol/DEA (9:1) | 9:1 (w/w) | 55°C | Not Specified | 1.13 | [4] |
Experimental Protocols: Extraction
Detailed methodologies for the key extraction experiments are provided below.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from a method using an ultrasonic bath for the extraction of alkaloids from Chelidonium majus.[5]
Materials and Equipment:
-
Dried and finely milled Chelidonium majus root powder
-
Methanol
-
Hydrochloric acid (HCl)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Volumetric flask
-
Filtration apparatus
Procedure:
-
Weigh 200 mg of the dried plant material and place it into a centrifuge tube.
-
Prepare the extraction solvent by mixing methanol and 0.05 M HCl in an 8:2 ratio.
-
Add 2.5 mL of the extraction solvent to the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes at ambient temperature.
-
After sonication, centrifuge the mixture at 1500 x g for 7 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 3-6) three more times with fresh solvent, combining all the supernatants.
-
Adjust the final volume of the combined supernatant to 10 mL with the extraction solvent in a volumetric flask.
-
Filter the final extract before analysis or further purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on a rapid MAE method for the extraction of isoquinoline alkaloids.[6]
Materials and Equipment:
-
Dried and powdered Chelidonium majus plant material
-
Methanol, water, and hydrochloric acid (HCl)
-
Microwave extraction system
-
Filtration apparatus
Procedure:
-
Weigh an appropriate amount of the powdered plant material and place it in a microwave extraction vessel.
-
Prepare the extraction solvent by mixing methanol, water, and HCl in a 90:10:0.5 (v/v/v) ratio.
-
Add the extraction solvent to the plant material. The solvent-to-solid ratio should be optimized for the specific equipment, but a starting point of 20:1 (mL/g) is recommended.
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters: temperature at 60°C and time for 5 minutes.
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract to remove the solid plant material. The resulting filtrate is ready for analysis or purification.
Purification of this compound
The crude extract obtained from the initial extraction contains a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate this compound.
Protocol 3: Column Chromatography Purification of this compound
Column chromatography is a widely used technique for the separation of alkaloids.
Materials and Equipment:
-
Crude extract of Chelidonium majus
-
Silica (B1680970) gel (for column chromatography)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., chloroform (B151607), methanol, ethanol, acetone, water, n-propanol, formic acid)[7]
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.
-
-
Sample Loading:
-
Concentrate the crude extract to a small volume using a rotary evaporator.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Carefully load the silica gel with the adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent or a solvent mixture of low polarity (e.g., chloroform:methanol, 7:3 v/v).[7]
-
Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity. A variety of solvent systems can be used, such as methanol:water (7.5:2.5 v/v) or n-propanol:water:formic acid (90:9:1 v/v).[7]
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Identify the fractions containing this compound by comparing with a this compound standard.
-
-
Isolation:
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 4: Recrystallization of this compound
Recrystallization is a final purification step to obtain high-purity crystalline this compound.
Materials and Equipment:
-
Partially purified this compound
-
Recrystallization solvents (e.g., ethanol, chloroform-ethanol mixture)
-
Heating apparatus (e.g., hot plate)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or a mixture of chloroform and ethanol are commonly used.
-
Dissolution: Dissolve the impure this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. The cooling process can be further facilitated by placing the solution in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals, preferably under vacuum.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anticancer properties, by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Experimental Workflow for this compound Extraction and Purification
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted extraction in combination with capillary electrophoresis for rapid determination of isoquinoline alkaloids in Chelidonium majus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Total Synthesis of (±)-Chelidonine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the racemic mixture of the benzophenanthridine alkaloid, (±)-chelidonine, and its analogue, (±)-norchelidonine. The methodologies presented are based on the innovative enamide-benzyne-[2+2] cycloaddition cascade, a powerful strategy for the efficient construction of complex nitrogen-containing heterocyclic scaffolds. Additionally, this document outlines the key signaling pathways implicated in the biological activity of this compound, offering insights for drug development and mechanism-of-action studies.
Synthetic Strategy Overview
The total synthesis of (±)-chelidonine and (±)-northis compound can be efficiently achieved through a multi-step sequence highlighted by a key enamide-benzyne-[2+2] cycloaddition reaction. This cascade process facilitates the rapid assembly of the core tetracyclic structure of the target molecules. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for (±)-chelidonine and its analogues.
Quantitative Data Summary
The following table summarizes the quantitative data for the total synthesis of (±)-chelidonine and (±)-northis compound, providing a comparative overview of the efficiency of the synthetic route.
| Parameter | (±)-Chelidonine | (±)-Northis compound | Reference |
| Total Number of Steps | 7 | 8 | [1] |
| Overall Yield | 8.5% | 8.7% | [1] |
| Key Reaction | Enamide-Benzyne-[2+2] Cycloaddition Cascade | Enamide-Benzyne-[2+2] Cycloaddition Cascade | [1] |
| Diastereomeric Ratio (Hydroboration-Oxidation) | 1:1 (separable) | 1:1 (separable) | [1] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the total synthesis of (±)-chelidonine and (±)-northis compound, based on the work of Hsung and coworkers[1].
Synthesis of Enamide (10)
This multi-step process involves a Sonogashira coupling, reductive amination, and a final Cu(I)-catalyzed amidation.
a) Sonogashira Coupling:
-
To a solution of the commercially available aldehyde 11 in an appropriate solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a suitable base (e.g., triethylamine).
-
Add the terminal alkyne and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with aqueous ammonium (B1175870) chloride, extracting with an organic solvent, and purifying by column chromatography.
b) Reductive Amination:
-
Dissolve the product from the Sonogashira coupling in a suitable solvent (e.g., methanol (B129727) or dichloroethane).
-
Add the desired amine and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).
-
Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC).
-
Quench the reaction, extract the product, and purify by chromatography.
c) Cu(I)-catalyzed Amidation:
-
To a solution of the amine from the reductive amination and a vinyl bromide in a suitable solvent (e.g., dioxane), add a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃).
-
Heat the reaction mixture until completion (monitored by TLC).
-
After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to afford enamide 10 .
Synthesis of Benzyne Precursor (9)
The silylaryl triflate benzyne precursor 9 is prepared from sesamol 15 in two steps.
-
The specific details for this two-step synthesis would be followed as per the procedures outlined in the supporting information of the primary literature[1]. This typically involves ortho-lithiation and subsequent trapping with an electrophile, followed by triflation of the resulting phenol.
Key Cascade Reaction: Formation of Tetracycle (20)
This pivotal step involves the in-situ generation of benzyne and its subsequent cascade reaction with the enamide.
-
To a solution of enamide 10 in 1,4-dioxane, add the benzyne precursor 9 and a fluoride (B91410) source (e.g., CsF or TBAF).
-
Stir the reaction at room temperature for an extended period (e.g., 96 hours) to form the amido-benzocyclobutane intermediate.
-
Remove the silyl (B83357) protecting group from the alkyne using a fluoride source like TBAF.
-
Heat the resulting intermediate in a high-boiling solvent such as xylene at 120 °C to initiate the pericyclic ring-opening and subsequent intramolecular Diels-Alder cycloaddition.
-
Cool the reaction mixture and purify by column chromatography to yield the tetracycle 20 .
Completion of the Total Synthesis of (±)-Chelidonine
a) Hydroboration-Oxidation:
-
To a solution of tetracycle 20 in THF at 0 °C, add a solution of borane-THF complex (BH₃·THF).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully add an aqueous solution of sodium hydroxide (B78521) followed by hydrogen peroxide at 0 °C.
-
Stir the mixture at room temperature, then extract the product with an organic solvent and purify by column chromatography to separate the diastereomeric alcohols.
b) DMP Oxidation:
-
To a solution of the desired cis-alcohol in dichloromethane, add Dess-Martin periodinane (DMP).
-
Stir the reaction at room temperature until the oxidation is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product and purify by chromatography.
c) Alane Reduction:
-
To a solution of the resulting ketone in THF at 0 °C, add a solution of alane (AlH₃), prepared from LiAlH₄ and H₂SO₄.
-
Stir the reaction at 0 °C, then quench carefully with water and aqueous NaOH.
-
Filter the mixture, extract the filtrate, and purify the product by chromatography to yield (±)-chelidonine.
Completion of the Total Synthesis of (±)-Northis compound
-
The synthesis of (±)-northis compound from the corresponding intermediate follows a similar oxidation-reduction sequence, employing NaBH₄ for the reduction step, followed by hydrogenation to remove the Cbz protecting group[1].
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, most notably pro-apoptotic effects in various cancer cell lines. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. Below are diagrams of key signaling pathways modulated by this compound.
Caption: this compound-induced p53/GADD45a-mediated apoptosis pathway.
Caption: Inhibition of PI3K/AKT and TLR4/NF-κB pathways by this compound.
Conclusion
The synthetic route detailed herein provides a robust and efficient method for accessing (±)-chelidonine and its analogues. The application of the enamide-benzyne-[2+2] cycloaddition cascade underscores the power of modern synthetic methodologies in constructing complex natural products. Furthermore, the elucidation of this compound's effects on key cellular signaling pathways, such as p53-mediated apoptosis and the PI3K/AKT and TLR4/NF-κB pro-survival pathways, provides a strong foundation for its further investigation and development as a potential therapeutic agent, particularly in the context of oncology. Researchers are encouraged to utilize these protocols and pathway diagrams as a guide for their own studies into the synthesis and biological evaluation of this important class of alkaloids.
References
Application Note: Quantification of Chelidonine in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Introduction
Chelidonine is a prominent isoquinoline (B145761) alkaloid found in plants of the Papaveraceae family, most notably Greater Celandine (Chelidonium majus L.). It is recognized for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of this compound in plant extracts.
Principle
This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the plant extract. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[3][4] Quantification is achieved by detecting the analyte using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance, and the concentration is determined by comparing the peak area to that of a certified reference standard.
Materials and Reagents
-
Plant Material: Dried aerial parts or roots of Chelidonium majus or other relevant plant species.
-
This compound Reference Standard: Purity ≥ 98%
-
Solvents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Acetic Acid (analytical grade)
-
Ammonium (B1175870) Formate (B1220265) (analytical grade)
-
-
Extraction Solvents: Acidified methanol (e.g., methanol with 0.1% acetic acid).[5]
-
Solid-Phase Extraction (SPE) Cartridges: Supelclean LC-18 (optional, for sample cleanup).[5]
Experimental Protocol
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (Plant Extract)
-
Grinding: Grind the dried plant material into a fine powder (e.g., 20 mesh).[6]
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material.
-
Add 20 mL of acidified methanol.
-
Extract using ultrasonication for 30 minutes or reflux for 1 hour.[6]
-
Allow the mixture to cool and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, the extract can be purified using Supelclean LC-18 cartridges to remove interfering substances.[5]
HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer is commonly used. An example is a gradient or isocratic elution with acetonitrile and 30 mM ammonium formate buffer (pH adjusted to 2.80).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.[6]
-
Injection Volume: 20 µL.[6]
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). An R² value ≥ 0.999 is considered to demonstrate good linearity.[6][7]
-
Quantification: Inject the prepared plant extract sample. Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of this compound. These values are compiled from various studies and may vary depending on the specific experimental conditions.
Table 1: Chromatographic and Validation Parameters for this compound Quantification
| Parameter | Typical Value | Reference |
| Retention Time (t R ) | ~7-12 min | [6][8] |
| Linearity Range | 1 - 100 µg/mL | [7][9] |
| Correlation Coefficient (R²) | ≥ 0.999 | [6][7] |
| Limit of Detection (LOD) | 0.07 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.2 µg/mL | [5] |
Table 2: Reported Content of this compound in Chelidonium majus
| Plant Part | Extraction Method | This compound Content (mg/g dry weight) | Reference |
| Aerial Parts | Acidic Methanol | 0.25 - 2.34 | [1] |
| Roots | Ultrasonic | Generally higher than aerial parts | [6] |
| Herb (Water Extract) | Water Extraction | 1.343 | [10] |
| Cultivated Aerial Parts | Aqueous Ethanol | Higher than wild-grown plants | [2] |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plant extracts by HPLC.
Conclusion
The described RP-HPLC method is demonstrated to be a suitable and reliable approach for the quantification of this compound in plant extracts. The protocol provides a clear and detailed procedure, from sample preparation to data analysis, ensuring accurate and reproducible results. This application note serves as a valuable resource for researchers, scientists, and professionals in drug development and herbal medicine quality control. Method validation parameters such as linearity, limit of detection, and limit of quantification confirm the method's suitability for its intended purpose.[8][11]
References
- 1. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. jast.modares.ac.ir [jast.modares.ac.ir]
- 7. thieme-connect.com [thieme-connect.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Developing a Stable Aqueous Formulation of Chelidonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has garnered significant interest for its diverse pharmacological activities. However, its poor aqueous solubility and potential for degradation in aqueous media present formidable challenges for the development of liquid formulations, particularly for parenteral administration. These application notes provide a comprehensive framework for systematically investigating the stability of this compound in aqueous solutions and developing a stable formulation suitable for research and preclinical studies.
The following protocols outline a logical workflow, from initial solubility and forced degradation studies to the evaluation of stabilizing excipients. The aim is to identify the key factors influencing this compound's stability and to provide a rational basis for the selection of appropriate formulation components.
Analytical Methodologies
Accurate and precise analytical methods are crucial for quantifying this compound and its degradation products. Several chromatographic techniques have been validated for the determination of this compound. A stability-indicating method must be developed and validated according to ICH guidelines.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a suitable technique for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280-290 nm
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
Method Validation: The analytical method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Forced degradation studies are essential to demonstrate the method's stability-indicating nature.
Experimental Workflow for Formulation Development
A systematic approach is essential for the successful development of a stable this compound formulation. The following workflow is recommended:
Protocol 1: pH-Dependent Solubility and Stability Study
Objective: To determine the influence of pH on the solubility and stability of this compound in aqueous solutions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Phosphate buffer solutions (pH 2, 4, 6, 7.4, 8, 10)
-
Water for Injection (WFI) or purified water
-
HPLC system with UV detector
-
pH meter
-
Shaking incubator or water bath
-
0.22 µm syringe filters
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
In separate vials, place an excess amount of this compound powder.
-
Add a known volume of each buffer solution (pH 2, 4, 6, 7.4, 8, 10) and WFI to the vials.
-
For the stability study, prepare a set of solutions at a known initial concentration (e.g., 100 µg/mL) by diluting the stock solution in each buffer.
-
-
Solubility Determination (Equilibrium Method):
-
Seal the vials containing excess this compound and agitate them in a shaking incubator at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with the mobile phase and analyze by HPLC to determine the concentration of dissolved this compound.
-
-
Stability Study:
-
Store the prepared this compound solutions at a controlled temperature (e.g., 40 °C) and protect from light.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each solution.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and to observe the formation of any degradation products.
-
Data Presentation:
Table 1: pH-Dependent Solubility of this compound at 25 °C
| pH | Solubility (µg/mL) |
| 2.0 | |
| 4.0 | |
| 6.0 | |
| 7.4 | |
| 8.0 | |
| 10.0 | |
| Water |
Table 2: pH-Dependent Stability of this compound (100 µg/mL) at 40 °C
| pH | Time (hours) | % this compound Remaining | Peak Area of Major Degradant |
| 2.0 | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 96 | |||
| 7.4 | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 96 | |||
| 10.0 | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 96 |
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation pathways of this compound under various stress conditions. This information is critical for developing a stability-indicating analytical method and for understanding the molecule's intrinsic stability.
Materials:
-
This compound solution (in a solvent system determined from Protocol 1)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system
Methodology:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 N HCl. Incubate at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 N NaOH. Incubate at 60 °C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the this compound solution in a temperature-controlled oven at 80 °C for a specified period.
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Data Presentation:
Table 3: Forced Degradation of this compound
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Peaks |
| 0.1 N HCl, 60°C | 8 hours | ||
| 0.1 N NaOH, 60°C | 8 hours | ||
| 3% H₂O₂, RT | 24 hours | ||
| 80°C | 48 hours | ||
| Photolytic (ICH Q1B) | - |
Protocol 3: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients to identify suitable candidates for formulation development.
Materials:
-
This compound
-
Selected excipients (see table below)
-
Solvent system for this compound
-
HPLC system
Methodology:
-
Prepare a solution of this compound at a target concentration (e.g., 100 µg/mL) in the chosen solvent system.
-
Prepare binary mixtures of the this compound solution with each excipient at a typical concentration used in parenteral formulations.
-
Store the mixtures at an accelerated temperature (e.g., 40 °C) and a control temperature (e.g., 5 °C), protected from light.
-
At initial and subsequent time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes (e.g., precipitation, color change).
-
Analyze the samples by HPLC to determine the concentration of this compound and to detect the formation of any new degradation products.
Data Presentation:
Table 4: Compatibility of this compound with Various Excipients at 40 °C
| Excipient Category | Excipient | Concentration | % this compound Remaining (4 weeks) | Observations (Physical) |
| Co-solvents | Propylene Glycol | 20% v/v | ||
| Polyethylene Glycol 400 | 20% v/v | |||
| Ethanol | 10% v/v | |||
| Surfactants | Polysorbate 80 | 0.1% w/v | ||
| Polysorbate 20 | 0.1% w/v | |||
| Antioxidants | Ascorbic Acid | 0.1% w/v | ||
| Sodium Metabisulfite | 0.1% w/v | |||
| Chelating Agents | Edetate Disodium (EDTA) | 0.01% w/v |
Signaling Pathway of Potential Degradation
Oxidative degradation is a common pathway for many pharmaceutical compounds. The presence of reactive oxygen species (ROS) can lead to the degradation of this compound. Antioxidants and chelating agents can mitigate this degradation.
Conclusion
The development of a stable aqueous formulation of this compound requires a systematic and data-driven approach. The protocols outlined in these application notes provide a robust framework for investigating the solubility, stability, and compatibility of this compound. By carefully executing these experiments and analyzing the resulting data, researchers can identify optimal formulation components and conditions to ensure the integrity and reliability of their this compound solutions for further scientific investigation. It is recommended to perform a thorough literature search for any new data on this compound's properties as research in this area is ongoing.
In Vivo Animal Models for Testing Chelidonine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo animal models to assess the efficacy of Chelidonine, a naturally occurring isoquinoline (B145761) alkaloid. The following sections outline methodologies for cancer and inflammatory disease models, present quantitative data from preclinical studies, and illustrate key signaling pathways and experimental workflows.
I. Anti-Cancer Efficacy of this compound
This compound has demonstrated anti-neoplastic properties in various cancer models. Below are protocols for testing its efficacy in melanoma and non-small cell lung cancer xenograft models.
A. Murine Melanoma Xenograft Model
This model is utilized to evaluate the effect of this compound on the growth of melanoma in a living organism.
Experimental Protocol:
-
Animal Model: C57BL/6 mice, typically 6-8 weeks old.
-
Cell Line: B16F10 murine melanoma cells, known for their high metastatic potential[1][2].
-
Cell Culture and Preparation: B16F10 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Prior to injection, cells are harvested, washed with PBS, and resuspended in PBS at a concentration of 1 x 10^7 cells/mL[3].
-
Tumor Cell Inoculation: Each mouse is subcutaneously injected in the right flank or armpit with 0.2 mL of the cell suspension (2 x 10^6 cells)[3].
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups[1].
-
This compound Administration: The treatment group receives this compound at a specified dose (e.g., 5 or 20 µmol/L)[3]. Administration can be intraperitoneal (IP) or oral, depending on the study design.
-
Control Group: The control group receives the vehicle (e.g., saline or PBS) following the same administration route and schedule.
-
Frequency: Dosing is typically performed daily or on a predetermined schedule for a set period (e.g., 10-21 days)[3].
-
-
Efficacy Endpoints:
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. The volume is calculated using the formula: Volume = (Length x Width²) / 2[4][5]. Advanced imaging techniques like bioluminescence imaging (BLI) or fluorescence imaging (FLI) can also be used for more accurate, non-invasive monitoring[6][7].
-
Tumor Weight: At the end of the study, mice are euthanized, and tumors are excised and weighed[8].
-
Metastasis Assessment: For metastatic models, tissues such as the lungs can be harvested to assess the extent of metastasis[2].
-
Histological Analysis: Tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., H&E) to evaluate tumor morphology and necrosis.
-
Mechanism of Action Studies: Western blotting or immunohistochemistry can be performed on tumor lysates to analyze the expression of proteins involved in apoptosis (e.g., caspases), cell cycle regulation, and relevant signaling pathways[3].
-
Quantitative Data Summary:
| Animal Model | Cell Line | Treatment | Dosage | Duration | Tumor Growth Inhibition | Reference |
| C57BL/6J mice | Melanoma | This compound | Not specified | Not specified | Significant reduction in tumor size | [3] |
| C57BL/6 mice | B16F10 | This compound | 5.6 µmol/L | 10 days | Significant tumor growth inhibition | [3] |
Experimental Workflow:
B. Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This model is designed to assess the efficacy of this compound against gefitinib-resistant NSCLC.
Experimental Protocol:
-
Animal Model: Nude mice (athymic), which lack a functional thymus and are unable to mount an effective T-cell mediated immune response, preventing rejection of human tumor xenografts.
-
Cell Line: Gefitinib-resistant human NSCLC cell lines (e.g., those with EGFR L858R/T790M double mutation)[9][10].
-
Tumor Cell Inoculation: Human NSCLC cells are injected subcutaneously into the flanks of nude mice.
-
Treatment Regimen:
-
When tumors are established, mice are randomized into treatment and control groups.
-
This compound Administration: this compound is administered, often compared against a second-generation tyrosine kinase inhibitor (TKI) like Afatinib[9][10].
-
Control Groups: May include a vehicle control and a positive control (e.g., Afatinib).
-
-
Efficacy Endpoints:
Signaling Pathway Affected by this compound in NSCLC:
In gefitinib-resistant NSCLC, this compound has been shown to selectively inhibit the phosphorylation of EGFR in cells with the EGFR double mutation. This leads to the activation of the AMPK pathway, which in turn can induce apoptosis and inhibit tumor growth[9][10][11].
II. Anti-Inflammatory Efficacy of this compound
This compound has demonstrated significant anti-inflammatory effects in various preclinical models.
A. Murine Model of Allergic Asthma
This model is used to investigate the therapeutic potential of this compound in alleviating airway inflammation.
Experimental Protocol:
-
Animal Model: BALB/c mice.
-
Induction of Allergic Asthma:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and day 14).
-
Challenge: Subsequently, mice are challenged with aerosolized OVA for a set period (e.g., 30 minutes daily for 3 days) to induce an asthmatic response[12].
-
-
Treatment Regimen:
-
This compound Administration: this compound is administered to the treatment group (e.g., orally or intraperitoneally) prior to or during the OVA challenge phase.
-
Control Groups: A control group receives the vehicle, and another group may receive a standard anti-asthmatic drug (e.g., a corticosteroid).
-
-
Efficacy Endpoints:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).
-
Cytokine Levels: Levels of cytokines such as IL-4, IL-5, IL-13, and IL-17 in BALF are measured by ELISA[12][13][14][15].
-
Histological Examination: Lung tissues are stained with H&E and Periodic acid-Schiff (PAS) to assess inflammation and mucus production.
-
Gene and Protein Expression: Expression of key transcription factors like STAT6 and Foxp3 in lung tissue is analyzed by RT-PCR and Western blotting[12].
-
Quantitative Data Summary:
| Animal Model | Condition | Treatment | Dosage | Key Findings | Reference |
| BALB/c mice | Allergic Asthma | This compound | Not specified | Suppressed airway eosinophilia, reduced IL-4, IL-13, and eotaxin-2 in BALF | [12] |
Signaling Pathway Affected by this compound in Asthma:
This compound attenuates allergic airway inflammation by suppressing the STAT6 signaling pathway, which is crucial for IL-4-mediated responses, and upregulating the transcription factor Foxp3, a key regulator of regulatory T cells (Tregs) that can suppress inflammatory responses[12].
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. How to Treat Melanoma? The Current Status of Innovative Nanotechnological Strategies and the Role of Minimally Invasive Approaches like PTT and PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Invasive In Vivo Imaging and Quantification of Tumor Growth and Metastasis in Rats Using Cells Expressing Far-Red Fluorescence Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 6. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound selectively inhibits the growth of gefitinib-resistant non-small cell lung cancer cells through the EGFR-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a principal isoquinoline alkaloid of Chelidonium majus, attenuates eosinophilic airway inflammation by suppressing IL-4 and eotaxin-2 expression in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytokines in symptomatic asthma airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Chelidonine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a principal isoquinoline (B145761) alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant interest in oncological research due to its reported cytotoxic and anti-cancer properties. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using common cell-based assays. The protocols outlined herein cover methods for evaluating cell viability, membrane integrity, and apoptosis, providing a comprehensive framework for characterizing the cellular response to this compound treatment.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for selecting appropriate concentration ranges for initial experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| Pancreatic Cancer | ||||
| BxPC-3 | Pancreatic Adenocarcinoma | ~1.0 | 48 | CCK-8 |
| MIA PaCa-2 | Pancreatic Carcinoma | <1.0[1] | 48 | CCK-8 |
| Glioblastoma | ||||
| T98G | Glioblastoma | ~0.6 | 24 | MTS |
| Head and Neck Cancer | ||||
| FaDu | Pharyngeal Squamous Cell Carcinoma | ~1.0[2] | Not Specified | MTT |
| HLaC78 | Laryngeal Squamous Cell Carcinoma | ~1.6[2] | Not Specified | MTT |
| Melanoma | ||||
| MEL270 | Uveal Melanoma | ~1.0[3] | 24 | CCK-8 |
| C918 | Uveal Melanoma | ~1.0[3] | 24 | CCK-8 |
| Breast Cancer | ||||
| MCF7 | Breast Adenocarcinoma | Not specified | 24 | MTS |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | 24 | MTS |
| Colon Cancer | ||||
| SW620 | Colorectal Adenocarcinoma | Not specified | 24 | MTS |
| Lung Cancer | ||||
| A549 | Lung Carcinoma | Not specified | 24 | MTS |
| Leukemia | ||||
| Jurkat | T-cell Leukemia | Not specified | Not specified | XTT |
| MOLT-4 | T-cell Leukemia | Not specified | Not specified | XTT |
| Other | ||||
| HeLa | Cervical Adenocarcinoma | Not specified | Not specified | Not specified |
| Hep-G2 | Hepatocellular Carcinoma | Not specified | Not specified | MTT |
Note: The exact IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).[9]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10] Use a reference wavelength of 680 nm.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium. For adherent cells, use trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13] Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is proportional to the amount of DNA in the cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seasting and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented as histograms, showing peaks for G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound has been shown to induce cytotoxicity through multiple signaling pathways, often culminating in apoptosis and cell cycle arrest.
Caption: Key signaling pathways affected by this compound.
This compound has been reported to induce apoptosis through the activation of the p53 and GADD45A pathways, leading to the cleavage of caspase-3.[1][11] It also causes a G2/M cell cycle arrest by inhibiting tubulin polymerization. Furthermore, this compound can activate the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway and inhibit the PI3K/AKT and NF-κB signaling pathways.[10] The induction of both caspase-dependent and -independent apoptosis has been observed.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. rsc.org [rsc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. kumc.edu [kumc.edu]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Thin-Layer Chromatography (TLC) Separation of Chelidonine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of chelidonine and other major alkaloids from Chelidonium majus L. (greater celandine) using thin-layer chromatography (TLC). The protocols are designed to be reproducible and are suitable for quality control, phytochemical analysis, and drug development applications.
Introduction
Thin-layer chromatography is a versatile, rapid, and cost-effective technique for the separation of alkaloids. For Chelidonium majus, TLC methods have been developed to separate and quantify its characteristic isoquinoline (B145761) alkaloids, including this compound, coptisine, berberine (B55584), chelerythrine, sanguinarine, and protopine (B1679745). These compounds are of significant interest due to their diverse biological activities. The following protocols detail established methods for their separation and analysis.
Experimental Protocols
Sample Preparation: Extraction of Alkaloids from Plant Material
This protocol is a modified pharmacopeial procedure for the extraction of alkaloids from Chelidonium majus herb and roots.[1][2]
Materials:
-
Dried and powdered plant material (herb or roots)
-
12% (v/v) aqueous acetic acid
-
25% ammonium (B1175870) solution
-
n-butyl alcohol (n-butanol)
-
Anhydrous sodium sulfate
-
Water bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1000 mL of 12% (v/v) aqueous acetic acid.
-
Heat the mixture in a water bath for 30 minutes.
-
Filter the extract. Repeat the extraction process on the plant residue with an additional portion of the acetic acid solution.
-
Combine the filtrates and basify to a pH of 8-9 with a 25% ammonium solution.
-
Extract the alkaloids from the basified aqueous solution with multiple portions of n-butanol (e.g., 15 x 150 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the dried residue in a known volume of methanol (e.g., 40 mL) for application to the TLC plate.
Method 1: Simultaneous Separation of Five Major Alkaloids
This method allows for the simultaneous qualitative and quantitative determination of sanguinarine, chelerythrine, this compound, coptisine, and berberine.[1][2]
Stationary Phase:
-
TLC plates pre-coated with silica (B1680970) gel 60 F254, 20 cm x 10 cm or 10 cm x 10 cm, 0.25 cm thickness.
Sample Application:
-
Apply the methanolic extract and standard solutions as 6 mm bands using an automated sampler.
Mobile Phase and Development (Two-Step Elution):
-
First Development:
-
Mobile Phase: Chloroform : Methanol : Water (70:30:4, v/v/v).
-
Development Distance: 50 mm.
-
After development, air-dry the plate for 15 minutes.
-
-
Second Development:
-
Mobile Phase: Toluene : Ethyl Acetate : Methanol (83:15:2, v/v/v).
-
Development Distance: 160 mm (on a 20 cm plate).
-
Visualization and Densitometric Analysis:
-
Visualization: Observe the plate under UV light.
-
Densitometric Scanning: Use a TLC scanner for quantitative analysis.
-
This compound: Absorbance at 287 nm.
-
Sanguinarine: Fluorescence at 330 nm.
-
Chelerythrine: Fluorescence at 320 nm.
-
Coptisine: Fluorescence at 360 nm.
-
Berberine: Fluorescence at 340 nm.
-
Method 2: Bivariant Multiple Development for this compound, Chelerithrine, and Berberine
This bivariant multiple development TLC (BMD-TLC) method is optimized for the quantitative analysis of this compound, chelerithrine, and berberine.[3][4]
Stationary Phase:
-
TLC plates pre-coated with silica gel 60 F254s, 10 cm x 10 cm.
Development Chamber:
-
Horizontal DS-Chamber.
Procedure:
-
Initial Separation:
-
Mobile Phase: Toluene : Ethyl Acetate : Methanol (1:1:1, v/v/v).
-
Development Distance: 6 cm. This separates the alkaloids into two zones: an upper zone with this compound and a lower zone with berberine and chelerithrine.
-
-
Plate Division:
-
After the first development, cut the plate at 4.5 cm.
-
-
Separation of Berberine and Chelerithrine (Lower Part):
-
Mobile Phase: n-propanol : Formic acid : Water (84:8:8, v/v/v).
-
Development Distance: 4.5 cm.
-
-
Separation of this compound (Upper Part):
-
Mobile Phase: Ethyl Acetate : Formic acid : Water (7:1:1, v/v/v).
-
Development Distance: 5 cm.
-
Visualization and Densitometric Analysis:
Method 3: Separation of Protopine
The separation of protopine is often insufficient with the mobile phases used for other major alkaloids. The following system is optimized for protopine.[1][2]
Stationary Phase:
-
TLC plates pre-coated with silica gel 60 F254, 10 cm x 10 cm.
Mobile Phase and Development (Single Elution):
-
Mobile Phase: n-butanol : Acetic acid : Water (15:1.5:4, v/v/v).
-
Development Distance: 90 mm.
Visualization and Densitometric Analysis:
-
Densitometric Scanning: Absorbance at 290 nm.
Data Presentation
Table 1: Quantitative Densitometric Analysis Data for Major Alkaloids
| Alkaloid | Linear Range (ng/spot) | Calibration Equation (y = ax + b) | Correlation Coefficient (r) | Rf Value | Wavelength (nm) |
| Sanguinarine | 5 - 100 | y = 67.52x + 149.9 | 0.99990 | 0.45 | 330 (Fluorescence) |
| Chelerythrine | 10 - 100 | y = 51.85x + 127.3 | 0.99996 | 0.35 | 320 (Fluorescence) |
| Berberine | 100 - 400 | y = 33.51x + 1747 | 0.99649 | 0.24 | 340 (Fluorescence) |
| Coptisine | 200 - 800 | y = 17.54x + 3931 | 0.98861 | 0.16 | 360 (Fluorescence) |
| This compound | 1000 - 10,000 | y = 0.5365x + 373.2 | 0.99563 | 0.40 | 287 (Absorbance) |
Data synthesized from Bogucka-Kocka & Zalewski (2016).[1][2]
Table 2: Summary of Mobile Phases for this compound Alkaloid Separation
| Method | Target Alkaloids | Mobile Phase Composition (v/v/v) | Notes |
| Method 1 | Sanguinarine, Chelerythrine, this compound, Coptisine, Berberine | 1. Chloroform:Methanol:Water (70:30:4)2. Toluene:Ethyl Acetate:Methanol (83:15:2) | Two-step development on a single plate.[1][2] |
| Method 2 | This compound, Chelerithrine, Berberine | 1. Toluene:Ethyl Acetate:Methanol (1:1:1)2. n-propanol:Formic acid:Water (84:8:8) for Berberine/Chelerythrine3. Ethyl Acetate:Formic acid:Water (7:1:1) for this compound | Bivariant multiple development with plate cutting.[3][4] |
| Method 3 | Protopine | n-butanol:Acetic acid:Water (15:1.5:4) | Optimized for protopine separation.[1][2] |
| Alternative | General Alkaloid Separation | n-propanol:Water:Formic acid (90:9:1) | Reported to give good separation of closely related alkaloids.[5][6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the TLC analysis of this compound alkaloids, from sample preparation to quantitative analysis.
Caption: Workflow for TLC analysis of this compound alkaloids.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and plant materials. The specific conditions may require optimization depending on the laboratory equipment and specific sample matrix.
References
High-Content Screening Assays for Chelidonine Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a major isoquinoline (B145761) alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant interest in oncological research due to its pro-apoptotic, anti-proliferative, and cytotoxic effects on various cancer cell lines. High-content screening (HCS) offers a powerful, multiplexed approach to quantitatively assess the multifaceted bioactivity of compounds like this compound at a single-cell level. This document provides detailed application notes and protocols for utilizing HCS to investigate the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and cytotoxicity.
This compound's Bioactivity Profile
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis through the activation of the p53 and GADD45A pathways.[1][2] This leads to an upregulation of p21 and subsequent cleavage of caspase-3, a key executioner of apoptosis.[1][2] In some cancer cell models, this compound also triggers apoptosis through a caspase-dependent signaling pathway.[3]
-
Cell Cycle Arrest: A primary mechanism of this compound's anti-proliferative activity is the induction of cell cycle arrest at the G2/M phase.[4][5][6] This is achieved through the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitotic spindle formation.[4][6] The G2/M arrest is often accompanied by elevated levels of cyclin B1 and increased cdc2 kinase activity.[4][6]
-
Cytotoxicity: this compound demonstrates cytotoxic activity against a range of cancer cell lines in a manner that is dependent on both dose and exposure time.[7][8] While potent, some studies indicate that its cytotoxicity may not be highly selective for cancer cells over normal cells.[4][7]
High-Content Screening (HCS) Assays for this compound
HCS platforms integrate automated microscopy and sophisticated image analysis to simultaneously measure multiple parameters in a cell population. This enables a detailed, quantitative understanding of a compound's mechanism of action.
Multiparametric Cytotoxicity Assay
This assay simultaneously evaluates cell viability, membrane permeability, and nuclear morphology to provide a comprehensive cytotoxicity profile of this compound.
Quantitative Data Summary:
| Parameter | Biomarker/Stain | Measurement | Expected Effect of this compound |
| Cell Viability | Calcein AM | Intracellular esterase activity in live cells | Decrease in number of Calcein AM positive cells |
| Membrane Permeability | Propidium Iodide (PI) or similar cell-impermeant dye | Nuclear staining of cells with compromised membranes | Increase in number of PI positive cells |
| Nuclear Condensation | Hoechst 33342 | Increased nuclear intensity and decreased nuclear area | Increase in nuclear condensation in apoptotic cells |
| Cell Number | Hoechst 33342 | Total count of nuclei | Decrease in total cell number at cytotoxic concentrations |
Experimental Protocol:
-
Cell Plating: Seed cells in a 96- or 384-well, black-walled, clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Add the diluted this compound to the appropriate wells and include vehicle (e.g., 0.1% DMSO) and positive (e.g., staurosporine) controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Staining: Prepare a staining solution containing Hoechst 33342 (for nuclear staining), a cell viability dye (e.g., Calcein AM), and a cell impermeant dye (e.g., Propidium Iodide) in a suitable buffer (e.g., PBS). Remove the compound-containing medium and add the staining solution to each well. Incubate for 30 minutes at 37°C, protected from light.
-
Image Acquisition: Acquire images using an HCS instrument with appropriate filter sets for the chosen dyes (e.g., DAPI for Hoechst, FITC for Calcein AM, and Texas Red for PI).
-
Image Analysis: Utilize an image analysis software to segment and identify individual cells based on the nuclear stain. Quantify the intensity of each fluorescent dye within each cell to determine the number of live, dead, and apoptotic cells.
Workflow Diagram:
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces mitotic slippage and apoptotic-like death in SGC-7901 human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Chelidonine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Chelidonine, a benzophenanthridine alkaloid, for use in metabolic studies. The protocols described are based on established methods for radiolabeling alkaloids and other small molecules, offering strategies for the introduction of common radioisotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and iodine-125 (B85253) (¹²⁵I).
Introduction
This compound is the major alkaloid component of Chelidonium majus and is known for its diverse biological activities, including cytotoxic and anti-inflammatory effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a potential therapeutic agent. Radiolabeling is a fundamental technique that enables the sensitive and quantitative tracking of a drug candidate's fate in biological systems. This document outlines protocols for preparing radiolabeled this compound to facilitate these essential metabolic studies.
This compound Structure and Potential Labeling Positions
The chemical structure of this compound (C₂₀H₁₉NO₅) presents several opportunities for radiolabeling. Key functional groups include a tertiary amine (N-methyl), two methylenedioxy groups, a hydroxyl group, and aromatic rings. The choice of isotope and labeling position will depend on the specific research question, the required specific activity, and the metabolic stability of the label.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound and potential sites for radiolabeling.
Experimental Protocols
Safety Precaution: All work with radioactive materials must be conducted in a designated and appropriately shielded laboratory by trained personnel, following all institutional and national radiation safety regulations.
Protocol 1: Tritium (³H) Labeling of this compound via Catalytic Hydrogen-Tritium Exchange
This protocol describes the introduction of tritium into this compound at positions that are not readily exchanged under physiological conditions, such as aromatic C-H bonds.
1.1. Materials and Reagents:
-
This compound (non-radiolabeled standard)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Crabtree's catalyst)
-
Anhydrous solvent (e.g., ethyl acetate, dioxane, or THF)
-
HPLC-grade solvents for purification
-
Scintillation cocktail and vials
1.2. Experimental Procedure:
-
Preparation: In a specialized tritium-labeling manifold, dissolve this compound (1-5 mg) in an anhydrous solvent (1-2 mL).
-
Catalyst Addition: Add the catalyst (e.g., 10% Pd/C, 1-2 mg) to the solution.
-
Degassing: Freeze the reaction mixture with liquid nitrogen and evacuate the vessel to remove air. Allow the mixture to thaw under vacuum and repeat this freeze-pump-thaw cycle three times.
-
Tritiation: Introduce tritium gas (³H₂) into the reaction vessel (typically 5-10 Ci).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours (e.g., 4-24 hours). The reaction time and temperature may need to be optimized.
-
Quenching and Labile Tritium Removal: After the reaction, the excess tritium gas is recovered. The catalyst is removed by filtration through a syringe filter. The solvent is evaporated under a stream of nitrogen. To remove labile tritium (tritium attached to heteroatoms), the residue is repeatedly dissolved in methanol (3 x 1 mL) and evaporated to dryness.
-
Purification: The crude [³H]-Chelidonine is purified by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a common starting point.
-
Detection: UV absorbance at a wavelength where this compound absorbs (e.g., 280 nm) is used to identify the this compound peak, and fractions are collected.
-
Radioactivity Monitoring: The radioactivity of the collected fractions is measured using a liquid scintillation counter to identify the fractions containing [³H]-Chelidonine.
-
-
Quality Control: The radiochemical purity of the final product is determined by analytical HPLC with radioactivity detection. The specific activity is calculated by quantifying the mass of this compound (by UV absorbance against a standard curve) and the total radioactivity in the purified sample.
Protocol 2: Carbon-14 (¹⁴C) Labeling of this compound via Synthesis
This protocol involves the chemical synthesis of this compound incorporating a ¹⁴C atom. A common strategy is to introduce the label in the N-methyl group using a ¹⁴C-labeled methylating agent.
2.1. Precursor Synthesis: The synthesis starts with nor-chelidonine (the N-demethylated analog of this compound). If not commercially available, nor-chelidonine can be synthesized from this compound via von Braun degradation or other demethylation methods.
2.2. Materials and Reagents:
-
Nor-chelidonine
-
[¹⁴C]-Methyl iodide ([¹⁴C]CH₃I) or another ¹⁴C-methylating agent
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
HPLC-grade solvents for purification
-
Scintillation cocktail and vials
2.3. Experimental Procedure:
-
Reaction Setup: Dissolve nor-chelidonine (1-2 mg) in the anhydrous solvent (1 mL) in a sealed reaction vial.
-
Base Addition: Add the base (e.g., K₂CO₃, 2-3 equivalents) to the solution.
-
Radiolabeling: Add [¹⁴C]-methyl iodide (with high specific activity) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC or HPLC by comparing with a non-radiolabeled standard reaction.
-
Work-up: After the reaction is complete, filter the mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting [¹⁴C]-Chelidonine using HPLC as described in Protocol 1.2.7.
-
Quality Control: Assess the radiochemical purity and determine the specific activity as described in Protocol 1.2.8.
Protocol 3: Iodine-125 (¹²⁵I) Labeling of this compound via Electrophilic Iodination
This protocol describes the direct iodination of one of the electron-rich aromatic rings of this compound. This method is adapted from procedures for labeling similar alkaloids.[1]
3.1. Materials and Reagents:
-
This compound
-
Sodium [¹²⁵I]iodide (Na¹²⁵I)
-
An oxidizing agent (e.g., Chloramine-T, Iodogen®)
-
Phosphate (B84403) buffer (pH 7.0-7.5)
-
Sodium metabisulfite (B1197395) solution (to quench the reaction)
-
HPLC-grade solvents for purification
-
Gamma counter or scintillation counter with appropriate settings for ¹²⁵I
3.2. Experimental Procedure (using Iodogen®):
-
Iodogen® Coating: Prepare a reaction vial coated with Iodogen® by dissolving it in dichloromethane, adding it to the vial, and evaporating the solvent under nitrogen. A typical amount is 50-100 µg of Iodogen®.
-
Reaction Mixture: To the Iodogen®-coated vial, add the phosphate buffer (100-200 µL).
-
Substrate Addition: Add a solution of this compound (e.g., 100 µg in a small volume of a co-solvent like ethanol (B145695) if needed, then diluted in buffer).
-
Radiolabeling: Add Na¹²⁵I (typically 0.5-1 mCi) to the reaction vial.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes with occasional gentle agitation.
-
Quenching: Transfer the reaction mixture to a new vial containing sodium metabisulfite solution to stop the reaction.
-
Purification: Purify the [¹²⁵I]-Chelidonine using HPLC as described in Protocol 1.2.7.
-
Quality Control: Determine the radiochemical purity by analytical HPLC with a gamma detector. Calculate the specific activity by measuring the total radioactivity and quantifying the mass of the labeled compound.
Data Presentation
Table 1: Summary of Radiolabeling Parameters for this compound
| Parameter | Tritium (³H) Labeling | Carbon-14 (¹⁴C) Labeling | Iodine-125 (¹²⁵I) Labeling |
| Isotope | ³H | ¹⁴C | ¹²⁵I |
| Half-life | 12.32 years | 5730 years | 59.4 days |
| Emission | Beta (β⁻) | Beta (β⁻) | Gamma (γ) |
| Labeling Method | Catalytic H-T Exchange | Synthetic (N-methylation) | Electrophilic Iodination |
| Typical Precursor | This compound | Nor-chelidonine | This compound |
| Radiolabeled Reagent | ³H₂ gas | [¹⁴C]CH₃I | Na¹²⁵I |
| Typical Radiochemical Yield | 5-20% | 40-70% | 60-80% |
| Typical Specific Activity | 1-20 Ci/mmol | 50-60 mCi/mmol | >1000 Ci/mmol |
| Purification Method | Reverse-Phase HPLC | Reverse-Phase HPLC | Reverse-Phase HPLC |
| Detection Method | Liquid Scintillation | Liquid Scintillation | Gamma Counting |
Visualization of Experimental Workflow
Caption: General workflow for the radiolabeling, purification, and quality control of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Chelidonine in Physiological Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of Chelidonine in physiological buffers. The following information is designed to offer practical solutions and detailed methodologies to enhance the dissolution of this promising isoquinoline (B145761) alkaloid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in Phosphate Buffered Saline (PBS)?
A1: this compound, an isoquinoline alkaloid, is known for its poor aqueous solubility, especially at neutral and alkaline pH.[1][2] Standard PBS is typically buffered to a pH of 7.4, which is not optimal for dissolving this compound. The solubility of many isoquinoline alkaloids is pH-dependent, with higher solubility observed in more acidic conditions.[1]
Q2: What is the expected solubility of this compound in aqueous solutions?
A2: The aqueous solubility of this compound is low. While specific quantitative data for this compound in various physiological buffers is limited in publicly available literature, data from related isoquinoline alkaloids like Berberine and Sanguinarine can provide some guidance. For instance, Berberine's solubility is significantly higher at lower pH values.[3] One study reported the solubility of Sanguinarine to be optimal at pH 4.5.[1] For this compound, it is crucial to experimentally determine the solubility in your specific buffer system.
Q3: Can I use organic solvents to dissolve this compound for my in vitro experiments?
A3: While this compound is soluble in organic solvents like DMSO, ethanol, and methanol (B129727), using high concentrations of these solvents in cell-based assays or other biological experiments can introduce artifacts and toxicity.[4] It is recommended to first dissolve this compound in a small amount of an appropriate organic solvent to create a concentrated stock solution and then dilute it into the physiological buffer to the final desired concentration. However, precipitation may still occur upon dilution. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.5% v/v) and a vehicle control should always be included in your experimental design.
Q4: Are there any commercially available formulations of this compound with improved solubility?
A4: Currently, there are no widely available, pre-formulated soluble versions of this compound for research purposes. Researchers typically need to prepare their own formulations to enhance its solubility for experimental use.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several methods to improve the solubility of this compound in physiological buffers. The most suitable method will depend on the specific experimental requirements.
Method 1: pH Adjustment
Adjusting the pH of your buffer can be the simplest and most direct way to enhance this compound's solubility. Since isoquinoline alkaloids are often more soluble in acidic conditions, lowering the pH of your physiological buffer may improve dissolution.
Troubleshooting Steps:
-
Determine the optimal pH: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4).
-
Conduct solubility studies: Add an excess amount of this compound to each buffer, agitate until equilibrium is reached (typically 24-48 hours), and then measure the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Select the appropriate pH: Choose the pH that provides the desired solubility while being compatible with your experimental system. Be mindful that altering the buffer pH may affect cellular processes or other experimental parameters.
Table 1: Representative pH-Dependent Solubility of Isoquinoline Alkaloids (Data for Berberine and Sanguinarine as a proxy for this compound)
| pH | Compound | Solubility (mg/mL) | Reference |
| 1.2 | Berberine | Sparingly soluble | [3] |
| 3.0 | Berberine | 2.03 ± 0.04 | [3] |
| 4.5 | Sanguinarine | Optimal solubility | [1] |
| 5.0 | Berberine | 2.34 ± 0.02 | [3] |
| 6.8 | Berberine | 2.78 ± 0.01 | [3] |
Note: This data is for related alkaloids and should be used as a guideline. It is essential to determine the pH-solubility profile for this compound in your specific buffer system.
Method 2: Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Troubleshooting Steps:
-
Select a biocompatible co-solvent: Common choices include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[5]
-
Prepare co-solvent mixtures: Create a range of co-solvent concentrations in your physiological buffer (e.g., 5%, 10%, 20% v/v).
-
Evaluate solubility: Determine the solubility of this compound in each co-solvent mixture.
-
Optimize for your experiment: Select the lowest concentration of co-solvent that achieves the desired this compound concentration while minimizing potential toxicity to your biological system. Always include a vehicle control with the same co-solvent concentration in your experiments.
Table 2: Effect of Co-solvents on the Solubility of Poorly Soluble Drugs (General Guidance)
| Co-solvent | Concentration (% v/v) | Expected Effect on Solubility |
| Ethanol | 5 - 20 | Moderate Increase |
| Propylene Glycol | 10 - 30 | Moderate to Significant Increase |
| PEG 400 | 10 - 40 | Significant Increase |
Note: The optimal co-solvent and its concentration must be determined empirically for this compound.
Method 3: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[4][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a good safety profile.[6]
Troubleshooting Steps:
-
Choose a cyclodextrin: HP-β-CD is a good starting point.
-
Prepare a phase solubility diagram: This will help determine the stoichiometry of the complex and the stability constant.
-
Prepare the inclusion complex: This can be done by various methods, including kneading, co-evaporation, or lyophilization.
-
Evaluate the solubility of the complex: Determine the aqueous solubility of the this compound-cyclodextrin complex and compare it to the free drug.
Table 3: Example of Solubility Enhancement of a Poorly Soluble Drug with Cyclodextrins
| Cyclodextrin | Drug:CD Molar Ratio | Solubility Enhancement (Fold Increase) |
| β-Cyclodextrin | 1:1 | Varies |
| HP-β-CD | 1:1 | 4.5-fold for Berberine |
| HP-β-CD | 1:2 | 9-fold for Hyperoside |
Note: The degree of solubility enhancement is dependent on the specific drug and cyclodextrin used.[7][8]
Method 4: Solid Dispersions
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier matrix at a solid state.[9] This can enhance solubility by reducing particle size to a molecular level and improving wettability. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[3]
Troubleshooting Steps:
-
Select a carrier: PVP K30 and PEG 6000 are common choices.[4][10]
-
Choose a preparation method: The solvent evaporation or fusion methods are frequently used.
-
Prepare solid dispersions at different drug-to-carrier ratios: For example, 1:1, 1:3, and 1:5 (w/w).
-
Characterize the solid dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Evaluate the dissolution profile: Measure the dissolution rate of the solid dispersion in your physiological buffer and compare it to the pure drug.
Table 4: Representative Dissolution Enhancement of Poorly Soluble Drugs with Solid Dispersions
| Drug | Carrier | Drug:Carrier Ratio (w/w) | Dissolution Enhancement |
| Carvedilol (B1668590) | PVP K30 | 1:5 | Significant increase |
| Gliclazide | PEG 6000 | 1:5 | >76% release in 30 min |
| Celecoxib (B62257) | PVP K30 | 1:9 | >85% release in 20 min |
Note: The optimal carrier and drug-to-carrier ratio need to be determined experimentally for this compound.[4][7][11]
Method 5: Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules. Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20) are commonly used in pharmaceutical formulations.[12]
Troubleshooting Steps:
-
Select a biocompatible surfactant: Tween 80 and Tween 20 are common choices.
-
Determine the Critical Micelle Concentration (CMC): The solubilizing effect of surfactants is most significant above their CMC.
-
Prepare surfactant solutions: Create a range of surfactant concentrations in your physiological buffer, both below and above the CMC.
-
Evaluate solubility: Determine the solubility of this compound in each surfactant solution.
-
Optimize for your experiment: Use the lowest effective concentration of surfactant to avoid potential cellular toxicity.
Table 5: Representative Solubility Enhancement with Surfactants
| Surfactant | Concentration | Effect on Quercetin (B1663063) Solubility | Reference |
| Polysorbate 20 | Above CMC | 2.14-fold increase | [12] |
| Polysorbate 80 | Above CMC | 3.63-fold increase | [12] |
Note: The effectiveness of a surfactant is drug-dependent and should be experimentally verified for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex by Kneading Method
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water
-
Methanol
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a water:methanol (1:1 v/v) mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead for 60 minutes.
-
During kneading, add small amounts of the water:methanol mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)
-
Methanol (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Water bath
Procedure:
-
Weigh the desired amounts of this compound and the carrier (PVP K30 or PEG 6000) to achieve the desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and the carrier in a sufficient volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set at 40-50°C.
-
Continue evaporation until a dry film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion, pulverize it, and pass it through a sieve.
-
Store the resulting powder in a desiccator.
Mandatory Visualizations
Caption: Workflow for Overcoming this compound's Low Solubility.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Preparation and dissolution rate of gliquidone-PVP K30 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhancement of Dissolution Rate of Gliclazide Using Solid Dispersions with Polyethylene Glycol 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Chelidonine extraction yield from raw plant material
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction yield of chelidonine from raw plant material, primarily Chelidonium majus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of the Chelidonium majus plant is it most effectively extracted?
A1: this compound is a major isoquinoline (B145761) alkaloid found in Chelidonium majus (greater celandine) and is investigated for various pharmacological activities, including cytotoxic effects against cancer cell lines.[1][2] For optimal yield, this compound should be extracted from the roots of the plant, particularly during its generative (flowering) stage .[3][4][5] The concentration of this compound in the roots tends to be significantly higher than in the leaves during this period.[3][4]
Q2: What are the most common and effective methods for extracting this compound?
A2: Several methods are employed, ranging from traditional to modern techniques. Modern methods like Ultrasound-Assisted Extraction (UAE) , Microwave-Assisted Extraction (MAE) , Accelerated Solvent Extraction (ASE) , and Supercritical Fluid Extraction (SFE) are generally more efficient, offering higher yields in shorter times compared to conventional methods like maceration or heat reflux extraction.[6][7][8][9] Studies have shown that ultrasonic procedures and refluxing can be particularly effective for extracting alkaloids from C. majus.[3][4][5]
Q3: Which solvents are recommended for achieving a high this compound yield?
A3: The choice of solvent is critical. This compound, as an alkaloid, is often extracted using polar solvents. Acidified solvents are particularly effective as they convert the alkaloids into their salt form, which is more soluble. Common successful solvent systems include:
-
Acidified Methanol (B129727): A mixture of methanol, water, and an acid like HCl (e.g., methanol-water-HCl 90:10:0.5, v/v/v) has been shown to be highly efficient, especially in MAE.[6][8]
-
Chloroform (B151607)/Methanol/Acidified Water: A biphasic system, such as chloroform/methanol/0.3 M hydrochloric acid, has been optimized for techniques like Fast Centrifugal Partition Chromatography (FCPC) to separate this compound from other alkaloids.[10]
-
Supercritical CO2 (scCO2): For selective extraction, scCO2 is highly effective. Pure scCO2 shows high selectivity for this compound, while adding co-solvents like isopropanol (B130326) with diethylamine (B46881) can extract other alkaloids.[11]
Q4: How can I accurately quantify the this compound content in my extract?
A4: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV or photodiode array (PDA) detector, with detection typically set around 280 nm.[3][12] Other techniques like Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC/MS) have also been successfully used.[6][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process.
Q5: My final this compound yield is very low. What are the common causes and how can I fix this?
A5: Low yield is a frequent issue stemming from several factors. Use the following points as a checklist to diagnose the problem:
-
Suboptimal Plant Material: Ensure you are using the roots of C. majus harvested during the generative (flowering) stage, as this is when this compound concentration is highest.[3][4] The geographical source and ecotype of the plant can also influence alkaloid content.[3][4][5]
-
Inefficient Extraction: If you are using simple maceration, the yield may be inherently low.[7][9] Consider switching to a more powerful technique like UAE or MAE, which use energy to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[6][14][15]
-
Incorrect Solvent System: this compound solubility is pH-dependent. Using a neutral solvent may be inefficient. Acidifying your solvent (e.g., methanol with a small amount of HCl) can dramatically improve the extraction of alkaloids by converting them to their more soluble salt forms.[6][16]
-
Inadequate Sample Preparation: The particle size of the raw material matters. Grinding the dried plant material into a fine powder increases the surface area available for solvent contact, leading to more efficient extraction.
-
Degradation of Compound: Although this compound is relatively stable, prolonged exposure to high temperatures or harsh pH conditions could potentially lead to degradation. Modern methods like MAE and UAE are often performed at moderate temperatures (e.g., 60°C) for short durations (5-10 minutes), which minimizes thermal degradation.[6][8]
Q6: My extract is impure and contains significant amounts of other alkaloids and plant compounds. How can I improve the selectivity for this compound?
A6: Improving selectivity is key for downstream applications.
-
Fractionated Supercritical Fluid Extraction (SFE): This is a highly effective method for selective extraction. Using pure supercritical CO2 at solvent densities between 813-850 kg/m ³ has been shown to have a high selectivity for this compound, leaving other, more polar alkaloids like berberine (B55584) and coptisine (B600270) behind.[11] These other alkaloids can then be extracted in a second step using a co-solvent.[11]
-
Liquid-Liquid Extraction: After an initial broad extraction, you can perform a pH-based liquid-liquid extraction. By acidifying the aqueous extract, alkaloids are retained in the aqueous phase while non-polar impurities are removed with a solvent like diethyl ether.[1] Subsequently, basifying the aqueous phase and extracting with a solvent like chloroform will isolate the alkaloid fraction.[17]
-
Chromatographic Purification: For very high purity, post-extraction purification using techniques like Fast Centrifugal Partition Chromatography (FCPC) or preparative HPLC is necessary.[10]
Q7: I'm having difficulty separating this compound from protopine (B1679745), as they often co-elute. What separation strategies are effective?
A7: The co-elution of this compound and protopine is a known challenge. Optimizing the separation method is crucial. For FCPC, adjusting the acid concentration in the solvent system (e.g., from 0.2 M to 0.3 M HCl) can increase the separation factor between these two alkaloids, although baseline resolution may still require an additional purification step.[10] For HPLC, careful selection of the column (e.g., C18) and mobile phase gradient is essential for achieving good resolution.[3][18]
Data Presentation: Comparison of Extraction Methods
Table 1: Quantitative Comparison of Different this compound Extraction Methods
| Extraction Method | Solvent System | Plant Part | This compound Yield (mg/g DW) | Reference |
| Ultrasonic with methanol–HCl | Methanol-HCl | Root | 12.04 ± 0.01 | [3] |
| Ultrasonic with water-methanol-HCl | Water-Methanol-HCl | Root | 10.99 ± 0.14 | [3] |
| Refluxing with methanol | Methanol | Root | 6.57 ± 0.11 | [3] |
| Microwave-Assisted (MAE) | Methanol-water-HCl (90:10:0.5) | Herb | Significantly higher than HRE & USE | [6][8] |
| Accelerated Solvent (ASE) | Ethanol-water (2:3) | Herb | Higher total alkaloid yield than UAE & Maceration | [7][9] |
| Supercritical Fluid (SFE) | scCO2 | Aerial & Terrestrial | High selectivity for this compound | [11] |
DW = Dry Weight. HRE = Heat Reflux Extraction. USE = Ultrasonic Extraction.
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for this compound extraction and analysis follows a logical sequence from material preparation to quantification.
References
- 1. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. High-Content Analysis of this compound and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages Using Various Methods of Extraction [jast.modares.ac.ir]
- 6. Microwave-assisted extraction in combination with capillary electrophoresis for rapid determination of isoquinoline alkaloids in Chelidonium majus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of isoquinoline alkaloids in extracts of Chelidonium majus L. using emulsion liquid membrane extraction and GC/MS | Revista de Medicina e Investigación [elsevier.es]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting Chelidonine instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability challenges encountered with Chelidonine during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution, often to a yellowish or brownish hue, can be an indicator of degradation. This is likely due to oxidation or photodegradation, leading to the formation of chromophoric degradation products. It is recommended to discard the solution and prepare a fresh one from a solid stock that has been properly stored.
Q2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my stored this compound sample. What could they be?
The appearance of new peaks in your HPLC analysis strongly suggests the presence of degradation products. Depending on the storage conditions, these could be products of oxidation, hydrolysis, or photolysis. To identify these impurities, it is advisable to use a stability-indicating HPLC method and consider techniques like mass spectrometry (MS) for structural elucidation.
Q3: Can I store my this compound solution at room temperature for a short period?
It is highly discouraged to store this compound solutions at room temperature. This compound in solution is susceptible to degradation when exposed to light and ambient temperatures. For in-vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[1] If short-term storage is unavoidable, ensure the solution is protected from light and kept in a cool, dark place for no more than a few hours.
Q4: What are the best practices for storing solid this compound?
Solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[2][3][4] When handled correctly, the solid form is relatively stable.
Q5: How can I prevent the degradation of my this compound stock solution?
To minimize degradation of your this compound stock solution, follow these guidelines:
-
Store the solution at -20°C for up to one year or -80°C for up to two years.[1]
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]
-
Use amber vials or wrap the vials in aluminum foil to protect the solution from light.
-
If possible, purge the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased peak area of this compound in HPLC analysis over time. | Degradation of the compound. | 1. Review storage conditions (temperature, light exposure). 2. Prepare a fresh solution from a reliable solid stock. 3. Perform a stability study to determine the degradation rate under your specific conditions. |
| Appearance of additional peaks in the chromatogram. | Formation of degradation products. | 1. Attempt to identify the degradation products using LC-MS. 2. Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light, use antioxidants). |
| Inconsistent experimental results using the same batch of this compound. | Instability of the compound in the experimental medium or conditions. | 1. Prepare fresh solutions immediately before each experiment. 2. Evaluate the compatibility of this compound with your experimental buffers and conditions (pH, temperature). |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or solvent evaporation. | 1. Ensure the solvent is appropriate and of high purity. DMSO is a common choice.[1][2] 2. Gently warm and/or sonicate the solution to aid dissolution.[1] 3. Check for solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Potential Consequences of Deviation |
| Solid | N/A | 2-8°C | Up to 24 months | Increased degradation if exposed to light, moisture, or higher temperatures. |
| Stock Solution | DMSO | -20°C | Up to 1 year[1] | Accelerated degradation, potential for freeze-thaw cycle damage if not aliquoted. |
| Stock Solution | DMSO | -80°C | Up to 2 years[1] | More stable for long-term storage compared to -20°C. |
| Working Solution | Appropriate for experiment | Prepare Fresh | Use on the same day[1] | Rapid degradation leading to inaccurate experimental results. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
A common mobile phase for alkaloids is a mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile (B52724) in ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 2.8) can be effective.[5]
-
All solvents should be HPLC grade and the mobile phase should be filtered and degassed before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm[5]
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light) for a defined period.
-
Dilute the samples to an appropriate concentration with the mobile phase before injection.
5. Analysis:
-
Inject the samples and monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Protocol 2: Identification of Degradation Products by LC-MS
1. Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
2. LC Conditions:
-
Use the same HPLC method as described in Protocol 1 to ensure separation of the degradation products before they enter the mass spectrometer.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for alkaloids.
-
Scan Range: A wide mass range should be scanned to detect potential degradation products (e.g., m/z 100-1000).
-
Fragmentation: Perform tandem MS (MS/MS) on the parent this compound ion and the ions of the suspected degradation products to obtain fragmentation patterns.
4. Data Analysis:
-
Compare the mass-to-charge ratio (m/z) of the degradation products with the m/z of this compound.
-
Analyze the fragmentation patterns to propose structures for the degradation products. Common degradation pathways like oxidation will result in an increase in mass (e.g., +16 Da for N-oxide formation).
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for stability assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating HPLC method for simultaneous determination of clidinium bromide and chlordiazepoxide in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preventing degradation of Chelidonine during experimental procedures
This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for handling Chelidonine during experimental procedures to minimize its degradation. The following information is curated to address common challenges and ensure the integrity of your research outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the primary factors that can cause this compound degradation in an experimental setting?
A1: this compound, like many isoquinoline (B145761) alkaloids, is susceptible to degradation when exposed to certain environmental factors. The primary drivers of degradation are adverse pH conditions, elevated temperatures, and exposure to light. The presence of oxidizing agents can also contribute to its instability.
Q2: How should I store my this compound stock solutions to ensure long-term stability?
A2: For optimal long-term stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and exposure to moisture. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My experiment requires heating a solution containing this compound. How can I minimize thermal degradation?
A3: If heating is unavoidable, it should be done for the shortest possible duration and at the lowest effective temperature. Based on general stability studies of related alkaloids, significant degradation can occur at temperatures above 40°C, with the rate increasing at higher temperatures.[1][2] Whenever possible, conduct reactions at room temperature or below. If heating is essential, a pilot experiment to assess this compound stability under your specific conditions is recommended.
Q4: Is this compound sensitive to light? What precautions should I take?
A4: Yes, this compound is known to be light-sensitive. Exposure to direct light, especially UV light, should be minimized.[3] During experiments, use amber-colored glassware or wrap your experimental setup with aluminum foil. When working on a lab bench, try to minimize exposure to overhead fluorescent lighting for extended periods.
Q5: What is the optimal pH range for working with this compound in aqueous solutions?
A5: While specific data for this compound is limited, many alkaloids are more stable in slightly acidic to neutral conditions and are often labile in strongly acidic or alkaline solutions.[1][2] For experiments in aqueous buffers, a pH range of 5 to 7 is generally recommended. It is crucial to avoid highly acidic (pH < 4) and alkaline (pH > 8) conditions to prevent hydrolysis or other pH-mediated degradation. The solubility of some alkaloids is also pH-dependent, with higher solubility often observed in acidic conditions where the alkaloid salt is formed.[4] However, this increased solubility can be a trade-off with decreased stability.
Q6: I suspect my this compound may have degraded. How can I check for degradation products?
A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the most reliable way to assess the purity of your this compound and detect any degradation products.[5] You can compare the chromatogram of your sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main this compound peak is indicative of degradation.
Quantitative Data Summary
| Parameter | Condition | Expected Stability of Similar Alkaloids | Recommendations for this compound |
| pH | Acidic (pH < 4) | Labile[1][2] | Avoid prolonged exposure. Use minimally acidic conditions only if necessary for solubility. |
| Neutral (pH 6-7) | Generally more stable | Recommended for aqueous experimental buffers. | |
| Alkaline (pH > 8) | Potential for hydrolysis and degradation[1][2] | Avoid. | |
| Temperature | 4°C | Generally stable for short to medium term | Suitable for short-term storage of aqueous solutions. |
| 20-25°C | Stable for short durations when protected from light[3] | Minimize time at room temperature. | |
| > 40°C | Increased degradation observed[1][2] | Avoid heating if possible. If necessary, limit time and temperature. | |
| Light | Dark | Stable[3] | Store stock solutions and conduct experiments in the dark. |
| Ambient Light | Potential for degradation | Use amber vials or foil to protect solutions. | |
| UV Light | Prone to significant degradation | Avoid exposure to UV light sources. |
Experimental Protocols
Protocol for a Basic Stability Assessment of this compound in a New Buffer System
This protocol outlines a simple experiment to determine the stability of this compound in a specific aqueous buffer at a given temperature.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
The aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Amber HPLC vials
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the Test Solution: Dilute the this compound stock solution in your aqueous buffer to the final experimental concentration (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial chromatogram and peak area of this compound.
-
Incubation: Store the remaining test solution in an amber vial at the desired experimental temperature (e.g., 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A significant decrease in the peak area indicates degradation. The appearance of new peaks can be monitored to observe the formation of degradation products.
Protocol for a Stability-Indicating HPLC Method (General Approach)
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required for specific applications.
Instrumentation and Materials:
-
HPLC system with a diode array detector (DAD) or mass spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point to separate compounds with different polarities. For example:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 290 nm) and also scan a broader range with a DAD to detect degradation products with different chromophores.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a Forced Degradation Sample: To generate degradation products, subject a solution of this compound to stress conditions such as heating, exposure to acid, base, and an oxidizing agent (e.g., hydrogen peroxide). Neutralize the solution after treatment.
-
Method Development: Inject the forced degradation sample into the HPLC system. Adjust the mobile phase composition, gradient slope, and pH to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Caption: Factors contributing to this compound degradation and preventative measures.
Caption: Recommended workflow for handling this compound to minimize degradation.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Chelidonine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for improving the in vivo bioavailability of Chelidonine. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high in vivo bioavailability with this compound?
A1: The principal challenge in utilizing this compound for in vivo studies is its poor water solubility.[1][2][3][4][5] This inherent characteristic limits its dissolution in physiological fluids, leading to low absorption and, consequently, suboptimal bioavailability.
Q2: What is the most promising strategy to enhance the bioavailability of this compound?
A2: Encapsulation of this compound into nanoparticles, particularly those made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), has emerged as a highly effective strategy.[1][2][3] These nanoformulations protect the drug, improve its solubility and dissolution rate, and can provide sustained release, all of which contribute to enhanced bioavailability and therapeutic efficacy. In vivo studies in mice have shown that nano-chelidonine is more bioavailable than free this compound and exhibits a better tissue distribution profile.[1]
Q3: What are the key advantages of using PLGA nanoparticles for this compound delivery?
A3: PLGA is an FDA-approved polymer known for its excellent biocompatibility and biodegradability.[2] Key advantages of using PLGA nanoparticles for this compound delivery include:
-
Enhanced Bioavailability: By encapsulating the hydrophobic this compound, its effective solubility is increased, leading to better absorption.[2][3]
-
Sustained Release: PLGA nanoparticles can be engineered to release this compound in a controlled manner over an extended period.[1]
-
Improved Efficacy: Studies have shown that this compound-loaded PLGA nanoparticles have a stronger apoptotic effect on cancer cells compared to the free drug.[1]
-
Targeted Delivery: Nanoparticles can potentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Blood-Brain Barrier Permeation: Unlike free this compound, nano-encapsulated this compound has been shown to permeate the brain tissue in mice, opening possibilities for treating brain tumors.[1]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency or Drug Loading of this compound in PLGA Nanoparticles.
-
Possible Cause 1: Suboptimal Formulation Parameters.
-
Troubleshooting Tip: The ratio of the drug to the polymer is a critical factor. Systematically vary the initial amount of this compound relative to the amount of PLGA to find the optimal ratio for your specific experimental conditions.
-
-
Possible Cause 2: Inefficient Emulsification.
-
Troubleshooting Tip: The concentration of the stabilizing agent, such as Polyvinyl Alcohol (PVA) or Vitamin E TPGS, significantly influences nanoparticle formation and drug encapsulation. An insufficient concentration may lead to particle aggregation and poor encapsulation. Conversely, an excessively high concentration can result in smaller particles but may also affect encapsulation efficiency. It is advisable to test a range of stabilizer concentrations (e.g., 1% to 5% w/v for PVA).
-
-
Possible Cause 3: Premature Drug Precipitation.
-
Troubleshooting Tip: Ensure that both this compound and PLGA are fully dissolved in the organic solvent before the emulsification step. If the drug precipitates prematurely, it will not be efficiently encapsulated. The choice of organic solvent can also play a role; ensure it is a good solvent for both the drug and the polymer.
-
Issue 2: Undesirable Nanoparticle Size or High Polydispersity Index (PDI).
-
Possible Cause 1: Inadequate Sonication/Homogenization.
-
Troubleshooting Tip: The energy applied during the emulsification step (e.g., sonication power and duration) is crucial for determining particle size. Insufficient energy will result in larger particles, while excessive energy can lead to polymer degradation. Optimize the sonication parameters, such as amplitude and time, for your specific setup.
-
-
Possible Cause 2: Inappropriate Stabilizer Concentration.
-
Troubleshooting Tip: As mentioned previously, the concentration of the stabilizer affects particle size. Generally, higher concentrations of stabilizers lead to the formation of smaller nanoparticles. Experiment with different concentrations to achieve the desired size range.
-
-
Possible Cause 3: Ostwald Ripening.
-
Troubleshooting Tip: This phenomenon, where larger particles grow at the expense of smaller ones, can lead to a broader size distribution over time. Rapidly evaporating the organic solvent after emulsification can help to minimize Ostwald ripening and maintain a more uniform particle size distribution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Formulation 1 | Formulation 2 | Formulation 3 (TPGS-modified) |
| Particle Size (nm) | 123 ± 1.15 | 263 ± 19.6 | 153 ± 12.3 |
| Surface Charge (mV) | -19.6 ± 2.48 | -20.67 ± 2.48 | -14.06 ± 2.21 |
| Encapsulation Efficiency (%) | 82.6 ± 0.574 | 76.53 ± 3.61 | 95.58 ± 3.47 |
| Drug Loading (%) | Not Reported | 22.47 ± 0.09 | 33.13 ± 0.19 |
| Reference | [1] | [2][3] | [4] |
Table 2: In Vitro Drug Release Profile of this compound from PLGA Nanoparticles
| Time Point | Cumulative Release (%) |
| Initial Burst (first 24h) | ~20.35 ± 4.21 |
| 10 Days | ~60.27 ± 5.68 |
| Reference | [6] |
Note: Specific in vivo pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound nanoformulations are not extensively reported in the currently available literature. However, nano-encapsulation of poorly soluble drugs generally leads to a significant increase in Cmax and AUC, and potentially a delayed Tmax, indicative of improved bioavailability and sustained release.
Experimental Protocols
Protocol: Preparation of this compound-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation
This protocol is a generalized procedure based on methodologies reported in the literature.[2][3][6]
-
Preparation of the Organic Phase:
-
Accurately weigh and dissolve a specific amount of PLGA (e.g., 20 mg) and this compound (e.g., 5 mg) in a suitable organic solvent (e.g., 1 mL of ethyl acetate).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer, such as 4% (w/v) Polyvinyl Alcohol (PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under constant and vigorous stirring or vortexing.
-
Immediately sonicate the mixture using a probe sonicator. This step is critical for forming nano-sized droplets. A typical setting might be 70% intensity in a pulsed manner for 3 minutes, performed in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
After emulsification, transfer the oil-in-water emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 2 hours) to allow the organic solvent to evaporate completely. This leads to the hardening of the nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the hardened nanoparticles by centrifugation at high speed (e.g., 17,000 rpm for 20 minutes).
-
To remove excess stabilizer and un-encapsulated drug, wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step two to three times.
-
-
Lyophilization and Storage:
-
For long-term storage, resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose).
-
Freeze the suspension and then lyophilize (freeze-dry) it to obtain a dry powder.
-
Store the lyophilized nanoparticles at a low temperature (e.g., 4°C) in a desiccated environment.
-
Visualizations
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Caption: Apoptotic signaling pathway induced by this compound in cancer cells.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of this compound highly loaded poly(lactide-co-glycolide)-based nanoparticles using a single emulsion method: Cytotoxic effect on MDA-MB-231 cell line [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
Addressing batch-to-batch variability of commercial Chelidonine
Welcome to the technical support center for commercial Chelidonine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a major isoquinoline (B145761) alkaloid isolated from Chelidonium majus (greater celandine), a plant in the poppy family (Papaveraceae).[1] It is a biologically active compound investigated for a range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects.[2][3][4] In cancer research, this compound is known to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit tumor cell proliferation and invasion in various cancer cell lines, including pancreatic, breast, and head and neck cancers.[2][5][6]
Q2: We are observing inconsistent results between different lots of this compound in our in vitro assays. What is the primary cause?
Batch-to-batch variability is a significant challenge with naturally derived compounds like this compound. The primary causes stem from the inherent biological diversity of the source plant, Chelidonium majus, and variations in manufacturing processes.[7][8] The concentration of this compound and the profile of other related alkaloids can differ significantly based on factors like the plant's geographical location, harvest time, and cultivation practices.[9][10][11] Additionally, differences in extraction, purification, and handling during commercial production can introduce variability.[12][13]
Q3: What are the common impurities found in commercial this compound and how can they affect my experiments?
Commercial this compound is often supplied as a purified extract and may contain other structurally related alkaloids from C. majus as impurities.[3][10] These can include sanguinarine (B192314), chelerythrine (B190780), coptisine, and berberine.[14][15][16] These alkaloids have their own biological activities, which can lead to confounding results.[17] For instance, sanguinarine and chelerythrine also possess cytotoxic and pro-apoptotic properties and could potentiate or alter the observed effects of this compound, leading to higher-than-expected toxicity or off-target effects.[15][18]
Q4: How can our lab independently verify the quality and concentration of a new batch of this compound?
It is highly recommended to perform in-house quality control on each new lot. The most common and reliable analytical methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20] These techniques can accurately determine the purity of this compound, confirm its identity, and quantify major impurities. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity and to compare different batches.[14][21]
Q5: What are the recommended storage and handling procedures for this compound to ensure its stability?
To maintain its integrity, this compound powder should be stored at 2-8°C, protected from light and moisture.[22] For stock solutions, it is advisable to dissolve this compound in a suitable solvent like DMSO, aliquot it into small, single-use volumes, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][23] The stability of this compound in aqueous cell culture media can be limited, so working solutions should be prepared fresh for each experiment.
Q6: My cell viability assays show inconsistent IC50 values across different batches. How should I troubleshoot this?
This is a classic sign of batch-to-batch variability in potency.
-
First, consult the supplier's Certificate of Analysis (CoA) for each batch and compare the stated purity.
-
Perform an independent purity analysis using HPLC to confirm the actual this compound content.
-
Always generate a full dose-response curve for each new batch to determine its specific IC50 value. Do not assume the IC50 from a previous lot will be the same.
-
Analyze the impurity profile. The presence of other cytotoxic alkaloids could lower the apparent IC50.
-
Check solubility. Ensure the compound is fully dissolved in your stock solution and does not precipitate in the culture medium, as this can drastically alter the effective concentration.
Troubleshooting Guides
Guide 1: Inconsistent Biological Activity (e.g., Reduced Apoptosis or Cytotoxicity)
If you observe that a new batch of this compound is less potent or produces variable effects in your functional assays, follow this workflow:
Guide 2: Unexpected or Excessive Cytotoxicity
If a new batch shows toxicity at concentrations previously considered safe or non-toxic, this may indicate the presence of highly potent impurities.
Table 1: Troubleshooting Steps for Unexpected Cytotoxicity
| Step | Action | Rationale |
| 1. Review CoA | Scrutinize the Certificate of Analysis for any listed impurities, particularly other alkaloids known for high cytotoxicity like sanguinarine. | The supplier may have identified, but not quantified, other potent compounds. |
| 2. Confirm Stock Concentration | Re-verify the calculations and weighing process used to make your stock solution. | A simple calculation or weighing error can lead to a much higher effective concentration. |
| 3. Analyze Impurity Profile | Use HPLC or LC-MS to compare the impurity profile of the new batch against a previous, well-behaved batch. | This can identify new or elevated levels of impurities that may be responsible for the increased toxicity.[12] |
| 4. Evaluate Solvent Effects | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. | High concentrations of some solvents can be toxic to cells and could be a confounding factor. |
| 5. Test on Non-Cancer Cells | Assess the cytotoxicity of the new batch on a non-cancerous or "normal" cell line (e.g., fibroblasts).[24] | If the batch is highly toxic to normal cells, it may contain non-specific cytotoxic impurities. |
| 6. Contact Supplier | If a significant discrepancy is found, report your findings to the supplier with your analytical data. | A reputable supplier will investigate potential quality issues with their product batch.[25] |
Data & Protocols
Data Summary Tables
Table 2: Key Sources of Batch-to-Batch Variability in Commercial this compound
| Source of Variability | Description | Potential Impact on Experiments |
| Botanical Raw Material | Differences in plant genetics, growing conditions (climate, soil), and harvest time affect the alkaloid profile.[7][9][10] | Variation in the ratio of this compound to other alkaloids, altering biological activity and potency. |
| Manufacturing Process | Minor deviations in extraction, purification, and drying protocols can alter the final product's composition.[12][13] | Inconsistent purity levels and the presence of residual solvents or reagents. |
| Impurity Profile | The type and concentration of co-extracted alkaloids (sanguinarine, berberine, etc.) can vary.[11][14] | Confounding biological effects, off-target activity, or enhanced cytotoxicity. |
| Physical Properties | Differences in crystalline form (polymorphism) or particle size can affect solubility and dissolution rates.[12] | Inaccurate concentrations in prepared solutions, leading to non-reproducible results. |
| Storage & Handling | Exposure to light, moisture, or improper temperatures can lead to degradation over time.[22][26] | Loss of potency and the formation of degradation products with unknown activity. |
Table 3: Recommended Analytical Methods for In-House Quality Control
| Analytical Method | Parameter Measured | Purpose |
| HPLC-UV | Purity, Identity, Quantification | To accurately determine the percentage purity of this compound and quantify major impurities by comparing with a reference standard.[20][22] |
| LC-MS | Identity, Impurity Profile | To confirm the molecular weight of this compound and to identify the structures of unknown impurities.[19] |
| TLC | Qualitative Purity | A rapid, cost-effective method to visually compare the purity and impurity profile of different batches against a reference.[21] |
| NMR Spectroscopy | Structural Confirmation | To confirm the chemical structure of the compound, ensuring it is indeed this compound. |
| Solubility Test | Dissolution Behavior | To ensure the compound dissolves completely in the chosen solvent at the desired concentration. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for the isocratic HPLC analysis of this compound. It should be optimized for your specific instrument and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and an aqueous buffer (e.g., 20 mM Ammonium Formate), adjusted to a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.[20]
-
Temperature: 25°C.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727) or DMSO.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 25-50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject 10-20 µL of the prepared sample. Purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Preparation and Standardization of this compound Stock Solution
-
1. Weighing: Using a calibrated analytical balance, accurately weigh out the required amount of this compound powder (e.g., 5 mg).
-
2. Dissolution: Dissolve the powder in a high-purity solvent such as DMSO to a final concentration of 10-20 mM.[23] Use a vortex mixer and gentle warming if necessary to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
3. Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. The aliquot volume should be sufficient for one experiment to avoid reusing leftover solution.
-
4. Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4]
-
5. Documentation: Clearly label each aliquot with the compound name, batch number, concentration, and date of preparation. Record all details in your lab notebook.
Signaling Pathways & Workflows
This compound exerts its anticancer effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating bioinformatics and experimental models to investigate the mechanism of the this compound-induced mitotic catastrophe via the AKT/FOXO3/FOXM1 axis in breast cancer cells | Biomolecules and Biomedicine [bjbms.org]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jast.modares.ac.ir [jast.modares.ac.ir]
- 21. akjournals.com [akjournals.com]
- 22. 白屈菜碱 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 23. selleckchem.com [selleckchem.com]
- 24. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mantaline.com [mantaline.com]
- 26. researchgate.net [researchgate.net]
Optimizing HPLC-MS/MS parameters for sensitive Chelidonine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of chelidonine using HPLC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a weak signal or no signal at all for this compound?
A1: Low sensitivity is a common issue that can stem from several factors related to your sample, mobile phase, HPLC system, or mass spectrometer settings.
-
Ion Suppression: The most frequent cause in LC-MS is ion suppression, where co-eluting matrix components compete with this compound for ionization, reducing its signal intensity. High salt or buffer concentrations in the final sample can significantly suppress the signal.[1] A desalting step, such as solid-phase extraction (SPE), is recommended for complex samples.[1]
-
Suboptimal MS Parameters: Ensure your mass spectrometer is tuned for this compound's specific mass-to-charge ratio (m/z) and that you are using the most sensitive MRM transitions. The protonated molecule [M+H]⁺ is the primary precursor ion.[2]
-
Analyte Adsorption: this compound, as an alkaloid, can adsorb to active sites within the HPLC flow path, especially on metallic surfaces or contaminated column frits. This can lead to peak loss, particularly at low concentrations.[3] Consider using a guard column or priming the system with several injections of a standard before running critical samples.[3][4]
-
Mobile Phase pH: The pH of your mobile phase affects the ionization state of this compound. An acidic mobile phase (e.g., using 0.1% formic acid) is typically used to ensure the analyte is protonated, which is essential for good peak shape in reversed-phase chromatography and efficient ionization in ESI positive mode.[4]
-
Column Efficiency: A decline in column performance leads to broader peaks, which lowers the peak height and thus, the apparent sensitivity.[3]
Q2: My this compound peak is tailing or splitting. How can I improve the peak shape?
A2: Poor peak shape is generally a chromatographic issue.
-
Secondary Interactions: Peak tailing for basic compounds like this compound often results from secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[5] Ensure your mobile phase has a low pH (e.g., pH 3) using an additive like formic acid to keep the analyte protonated and minimize these interactions.[4]
-
Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, leading to a partially blocked frit and distorted peak shapes.[5] Using a guard column and implementing a robust sample clean-up procedure can prevent this.[4][5]
-
Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion, including splitting and broadening.[5] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Extra-Column Volume: Excessive volume from long tubing or poorly made connections between the injector, column, and detector can cause peak broadening.[5] Ensure all fittings are secure and tubing length is minimized.
Q3: What are the optimal MS/MS parameters for sensitive this compound detection?
A3: For high sensitivity and specificity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.
-
Precursor Ion: this compound has a molar mass of 353.37 g/mol .[6] In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺ at m/z 354.1 .
-
Product Ions: The fragmentation of this compound is characterized by specific neutral losses. A common and often abundant product ion is formed by the loss of a water molecule (H₂O), resulting in a fragment at m/z 336.1 .[2] Other fragments can arise from losses of moieties like CH₂O from the methylenedioxy groups.[2] It is crucial to optimize collision energy for each transition to maximize signal intensity.
Q4: I'm observing high background noise and a drifting baseline. What are the likely causes?
A4: Baseline issues are frequently caused by contamination in the mobile phase or the LC system.
-
Solvent and Additive Purity: Always use high-purity, LC-MS grade solvents and additives. Lower-grade reagents can contain impurities that cause high background noise and spurious "ghost" peaks, especially during gradient elution.[1]
-
Mobile Phase Contamination: Water is a common source of contamination. Use only high-purity water (e.g., Type I or LC-MS grade). Bacterial growth can occur in aqueous mobile phases left standing for extended periods; prepare fresh buffers daily or every 48 hours.[5]
-
System Contamination: Contaminants can build up in the solvent lines, degasser, pump, and injector. A thorough system flush is recommended if you suspect contamination.
Experimental Protocols & Data
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a general procedure for extracting and purifying this compound for HPLC-MS/MS analysis.
-
Extraction:
-
Weigh 1.0 g of dried and powdered plant material (e.g., from Chelidonium majus).
-
Add 20 mL of methanol (B129727) and perform ultrasonic extraction for 30 minutes.[7]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times on the remaining solid material.
-
Combine all supernatants and evaporate to dryness under reduced pressure.
-
-
Purification via Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in 5 mL of 5% methanol in water.
-
Condition an SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 5% methanol) to remove polar interferences.
-
Elute the this compound and other alkaloids using a higher concentration of organic solvent, such as 90% methanol containing 0.1% formic acid.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.
-
Data Tables
Table 1: Recommended HPLC-MS/MS Parameters for this compound Detection
| Parameter | Recommended Setting | Rationale & Notes |
| HPLC System | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for alkaloids.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Acidic modifier ensures protonation of this compound for good peak shape and ESI+ response.[4][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Acetonitrile is a common organic modifier with good elution strength and MS compatibility.[8] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Injection Vol. | 1-5 µL | Keep volume low to prevent peak distortion. |
| Gradient | 5% B to 95% B over 10 minutes | A typical gradient for separating alkaloids from a plant extract.[8] |
| MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Alkaloids readily form positive ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for maximum signal. |
| Gas Temp. | 300 - 350 °C | Optimize for efficient desolvation. |
| Gas Flow | 8 - 12 L/min | Optimize for efficient desolvation. |
| Nebulizer Gas | 35 - 50 psi | Optimize for a stable spray. |
Table 2: Suggested MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition | Collision Energy (eV) |
| 354.1 | 336.1 | Quantifier | Should be optimized (start around 15-25 eV) |
| 354.1 | 308.1 | Qualifier | Should be optimized (start around 20-35 eV) |
| 354.1 | 278.1 | Qualifier | Should be optimized (start around 25-40 eV) |
Note: Collision energies are instrument-dependent and must be optimized empirically for your specific system to achieve maximum sensitivity.
Visualizations
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lctsbible.com [lctsbible.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. agilent.com [agilent.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Chelidonine-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chelidonine. The focus is on strategies to mitigate its cytotoxic effects on normal cells while preserving its anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: Is this compound selectively cytotoxic to cancer cells over normal cells?
A1: The selectivity of this compound is a subject of ongoing research with some conflicting findings in the literature. Several studies suggest that this compound exhibits a greater potency against various cancer cell lines compared to normal cells. For example, one study reported that while mucosal keratinocytes were strongly affected by this compound, fibroblasts proved to be much more resistant[1]. Another study using a Chelidonium majus extract found a significantly higher IC50 value in normal human fibroblasts compared to several cancer cell lines, indicating a degree of selectivity. However, other research suggests that this compound may not be selectively cytotoxic and can affect both primary and cancer cells[2]. This discrepancy may be due to the use of different cell lines, concentrations of this compound, and experimental durations. Therefore, it is crucial to determine the IC50 values for your specific cancer and normal cell lines of interest in your experimental setup.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
A2: this compound primarily induces cytotoxicity through the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in these processes include:
-
MAPK Pathway: Upregulation of phospho-ERK1/2 and phospho-p38.
-
Cell Cycle Checkpoints: Activation of Chk2 and upregulation of p21Cip1/Waf1, leading to G2/M phase arrest.
-
Apoptosis Induction: Primarily through the mitochondrial (intrinsic) pathway, involving the activation of caspase-3 and caspase-9.
-
Inhibition of Pro-survival Pathways: Suppression of the NF-κB and PI3K/AKT signaling pathways in cancer cells.
Q3: What strategies can be employed to reduce this compound's cytotoxicity in normal cells?
A3: The main strategy currently explored is the use of targeted drug delivery systems. Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), has been shown to enhance its bioavailability and anti-cancer efficacy[3]. This approach can potentially improve the therapeutic index by enabling more targeted delivery to tumor tissues, thereby reducing systemic exposure and damage to normal cells. In vivo studies with this compound-loaded PLGA nanoparticles have shown a good tissue distribution profile without inducing toxicity in mice at a dose of 100 mg/kg body weight[4]. While not yet specifically studied for this compound, the use of general cytoprotective agents like amifostine, which is used in chemotherapy and radiotherapy, could be a potential area for future investigation.
Q4: My normal cell control is showing high levels of cytotoxicity. What could be the issue?
A4: High cytotoxicity in normal cell controls can be due to several factors:
-
High Concentration of this compound: Ensure you have performed a dose-response curve to determine the appropriate concentration range for your specific normal cell line, as sensitivity can vary greatly.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to the cells. Always include a solvent-only control.
-
Extended Incubation Time: Cytotoxicity is often time-dependent. You may need to optimize the incubation period for your experiment.
-
Cell Line Sensitivity: Some normal cell lines are inherently more sensitive to chemotherapeutic agents. Consider using a more resistant normal cell line if appropriate for your research question.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
-
Problem: Significant variability in IC50 values across replicate experiments.
-
Possible Causes & Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure you are using a consistent and optimized seeding density for your cell line.
-
This compound Stock Solution: The stability of the this compound stock solution may be a factor. Prepare fresh stock solutions regularly and store them appropriately, protected from light.
-
Assay Incubation Time: The timing of the addition of reagents and the final reading of the assay is critical. Standardize all incubation times precisely.
-
Metabolic State of Cells: The metabolic activity of cells can influence the results of viability assays like the MTT assay. Ensure your cells are in the logarithmic growth phase when you start the experiment.
-
Issue 2: Low or No Apoptosis Detected After this compound Treatment
-
Problem: Despite observing cell death, apoptosis assays (e.g., Annexin V) show a low percentage of apoptotic cells.
-
Possible Causes & Solutions:
-
Timing of Assay: Apoptosis is a dynamic process. You may be measuring too early or too late. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
Mechanism of Cell Death: At high concentrations, this compound may induce other forms of cell death, such as necrosis or autophagy. Consider using assays that can distinguish between different cell death modalities.
-
Assay Sensitivity: Ensure that your apoptosis detection kit is not expired and that the reagents are handled correctly. For flow cytometry-based assays, proper compensation and gating are crucial.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| Cancer Cell Lines | ||||
| A2780 | Ovarian Carcinoma | ~5 | 72 | [5] |
| HeLa | Cervical Cancer | ~7.5 (extract) | 48 | N/A |
| HepG2 | Hepatocellular Carcinoma | ~10-50 | N/A | [6] |
| PC-3 | Pancreatic Cancer | ~10-50 | N/A | [6] |
| HTB-26 | Breast Cancer | ~10-50 | N/A | [6] |
| MDA-MB-231 | Breast Cancer | ~25 (free) | 48 | [3] |
| MDA-MB-231 | Breast Cancer | ~15 (PLGA-NP) | 48 | [3] |
| Normal Cell Lines | ||||
| MRC-5 | Lung Fibroblast | >20 | 72 | [5] |
| HCEC | Intestinal Epithelial | >50 | N/A | [6] |
| Fibroblasts | Skin | ~860 (extract) | 48 | N/A |
Note: Some values are for Chelidonium majus extracts and are indicated as (extract). Values for free versus nanoparticle-encapsulated (PLGA-NP) this compound are also specified.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from previous experiments. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot for Cleaved Caspase-3
Objective: To detect the activation of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways affected by this compound leading to cytotoxicity.
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: Troubleshooting logic for high normal cell cytotoxicity.
References
- 1. What is this compound, and what can it be used for?_Chemicalbook [chemicalbook.com]
- 2. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purity Enhancement of Synthesized Chelidonine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthesized chelidonine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound derivatives? A1: Common impurities can include unreacted starting materials, reagents, catalysts, and structurally related byproducts from side reactions. Depending on the synthetic route, these may include isomers, over-alkylated products, or incompletely cyclized intermediates.[1] Other alkaloids from the same class, such as protopine, coptisine, and berberine, can also be present if the synthesis starts from a natural extract.[2][3]
Q2: My crude product is a dark, oily residue. How can I handle this before proceeding with purification? A2: An oily residue often indicates the presence of residual high-boiling solvents or polymeric materials. First, try removing volatile residues under a high vacuum. If the product is still oily, you can attempt to precipitate the solid product by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane (B92381) or diethyl ether. For particularly stubborn oils, a preliminary filtration through a short plug of silica (B1680970) gel can help remove baseline impurities before more rigorous purification.[4]
Q3: Which purification technique is best for achieving the highest purity for a novel this compound derivative? A3: For achieving the highest purity, High-Performance Liquid Chromatography (HPLC) is generally the preferred method.[5] It offers excellent resolution for separating closely related compounds.[6] However, for larger scale purification (gram quantities), column chromatography is more suitable.[7][8] Recrystallization is a cost-effective method for removing minor impurities if a suitable solvent system can be found and the compound is crystalline.[9]
Q4: How do I choose an appropriate solvent system for column chromatography? A4: The choice of solvent depends on the polarity of your derivative.[7] A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound is often ideal for column chromatography.[4] Start with a less polar solvent and gradually increase the polarity to elute compounds of increasing polarity.[10] Common solvent systems for alkaloids include mixtures of chloroform, methanol (B129727), and ethyl acetate.
Q5: My this compound derivative appears to be degrading on the silica gel column. What can I do? A5: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[7] To mitigate this, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-3%).[4] Alternatively, using a different stationary phase, such as neutral or basic alumina (B75360), can be a solution.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is too polar and has irreversibly adsorbed to the silica gel. 2. Compound is degrading on the column. 3. Inappropriate solvent system used for elution. | 1. Use a more polar eluent (e.g., add methanol or ammonia (B1221849) to your solvent system). 2. Switch to a less acidic stationary phase like neutral alumina or use deactivated silica.[4][7] 3. Perform thorough TLC analysis to find an optimal solvent system before running the column.[10] |
| Co-elution of Impurities with Product | 1. Insufficient resolution between the product and impurity. 2. Column was overloaded with the crude sample. | 1. Use a shallower solvent gradient (gradient elution) to improve separation.[4] 2. Employ a longer column or a stationary phase with a smaller particle size. 3. Reduce the amount of crude material loaded onto the column; the weight of adsorbent should be 20-50 times the sample weight.[7] 4. Consider a secondary purification step like preparative HPLC or recrystallization. |
| Compound Fails to Crystallize During Recrystallization | 1. The solution is not supersaturated (too much solvent was added). 2. The compound is an amorphous solid or an oil. 3. Presence of impurities inhibiting crystal formation. | 1. Slowly evaporate the solvent to increase the concentration.[11] 2. Introduce a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation. 3. Cool the solution slowly; placing it directly in an ice bath can cause rapid precipitation instead of crystallization.[11] 4. If impurities are the issue, an initial pass through a silica plug or a different purification method may be necessary.[4] |
| Multiple Peaks in HPLC Analysis of "Pure" Sample | 1. The compound may exist as multiple isomers or conformers. 2. On-column degradation. 3. The mobile phase is reacting with the compound. | 1. Adjust the mobile phase pH or temperature to see if peaks coalesce. 2. Ensure the mobile phase is free of reactive components and use a milder pH. 3. Check the stability of the compound under the analytical conditions. |
Purity Enhancement Data Comparison
The following table provides an illustrative comparison of purity levels that can be expected from different purification techniques for a synthesized this compound derivative. Actual results will vary based on the specific compound and nature of the impurities.
| Purification Method | Typical Purity Range (%) | Scale | Advantages | Disadvantages |
| Recrystallization | 85 - 98% | mg to kg | Cost-effective, simple, good for removing minor impurities. | Requires a crystalline solid, finding a suitable solvent can be difficult.[12] |
| Column Chromatography | 90 - 99% | mg to g | Versatile, good for separating mixtures with different polarities. | Can be time-consuming, potential for sample degradation on the stationary phase.[7] |
| Preparative HPLC | > 99% | µg to mg | High resolution, excellent for separating very similar compounds.[5] | Expensive, limited sample capacity, requires specialized equipment. |
| Macroporous Resin Adsorption | > 95% (Enrichment) | g to kg | High efficiency, low cost, environmentally friendly for industrial applications.[13] | Primarily for enrichment from crude extracts, may not separate closely related synthetic byproducts. |
Experimental Protocols & Workflows
General Synthesis and Purification Workflow
The overall process from a crude synthetic reaction to a highly pure this compound derivative typically follows a logical progression of purification steps.
Caption: General workflow for the purification of synthesized this compound derivatives.
Protocol 1: Recrystallization
This method is used to purify a solid compound by dissolving it in a hot solvent and allowing it to cool slowly, causing the formation of pure crystals.[9]
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., in a hot water bath) while stirring until the solid is completely dissolved.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. The solution can then be placed in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase as a solvent (mobile phase) passes through it.[10]
-
Column Preparation: Select a glass column of appropriate size. Pack the column with silica gel or alumina as a slurry in the initial, least polar eluting solvent. Ensure the packing is uniform and free of air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to dryness. Carefully add this solid sample to the top of the prepared column.[4]
-
Elution: Carefully add the mobile phase to the top of the column. Begin elution with a non-polar solvent and gradually increase the polarity (gradient elution) by adding a more polar solvent to the mobile phase reservoir.[10]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.
This compound Signaling Pathways
This compound and its derivatives exert their biological effects, including anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.[14][15] Understanding these pathways is crucial for drug development professionals.
PI3K/AKT and TLR4/NF-κB Signaling Inhibition
This compound has been shown to suppress the malignancy of melanoma cells by inhibiting the PI3K/AKT and TLR4/NF-κB signaling pathways.[14][15] This inhibition reduces cell proliferation and migration.
Caption: this compound inhibits the PI3K/AKT and TLR4/NF-κB signaling pathways.[14]
GADD45a-p53 Apoptosis Induction
In pancreatic cancer cells, this compound can induce apoptosis by activating the GADD45a-p53 pathway, leading to an increase in cleaved caspase-3.[16]
Caption: this compound induces apoptosis via the GADD45a-p53 pathway.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Modulatory Effect of Chelidonium majus Extract and Its Alkaloids on LPS-Stimulated Cytokine Secretion in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. column-chromatography.com [column-chromatography.com]
- 9. mt.com [mt.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Enrichment of this compound from Chelidonium majus L. using macroporous resin and its antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 16. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Activity of Chelidonine in Xenograft Models: A Comparative Guide
Introduction
Chelidonine, a major isoquinoline (B145761) alkaloid extracted from the greater celandine (Chelidonium majus), has garnered significant interest in oncological research for its potential anti-cancer properties. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor invasion and angiogenesis across a variety of cancer types. This guide provides a comparative overview of the in vivo validation of this compound's anti-cancer activity using xenograft models, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.
Experimental Workflow for Xenograft Models
The evaluation of anti-cancer agents in vivo is a critical step in preclinical development. The xenograft model is a widely used method where human cancer cells are implanted into immunocompromised animals, typically mice, to study tumor growth and the efficacy of potential treatments. The following diagram illustrates a standard workflow for a xenograft study.
Comparative Efficacy of this compound in Xenograft Models
The following table summarizes the quantitative data from various studies that have investigated the anti-cancer activity of this compound in different xenograft models. This allows for a direct comparison of its efficacy across various cancer types.
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Key Findings (Tumor Growth Inhibition) | Reference |
| Non-Small Cell Lung Cancer (Gefitinib-Resistant) | H1975 (EGFR L858R/T790M) | Nude Mice | Not explicitly stated in abstract | Similar inhibitory effect to the second-generation TKI Afatinib. | |
| Hepatocellular Carcinoma | MHCC97-H | Nude Mice | 5 mg/kg (non-cytotoxic concentration) | Enhanced the antitumor effect of lenvatinib. This compound alone inhibited subcutaneous tumor growth in a dose-dependent manner. | |
| Melanoma | B16F10 | C57BL/6J Mice | Not explicitly stated in abstract | Reduced tumor size. Augmented the antitumor effects of lenvatinib. |
Note: Detailed quantitative data such as percentage of tumor growth inhibition and specific tumor volume/weight measurements were not consistently available in the abstracts of the reviewed literature. For a comprehensive understanding, referring to the full-text articles is recommended.
Detailed Experimental Protocols
The reproducibility of scientific findings heavily relies on detailed and accurate reporting of experimental methods. Below are the generalized protocols for xenograft studies as compiled from the available literature.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Line: Gefitinib-resistant human NSCLC cell lines, such as H1975, which harbors the EGFR L858R/T790M double mutation, are commonly used.
-
Animal Model: Male nude mice are typically used as the host for the xenograft tumors.
-
Tumor Induction: A suspension of NSCLC cells is injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, often via intraperitoneal injection, at a predetermined dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
Hepatocellular Carcinoma (HCC) Xenograft Model
-
Cell Line: Human HCC cell lines, such as MHCC97-H, are utilized.
-
Animal Model: Nude mice are the standard animal model for HCC xenografts.
-
Tumor Induction: HCC cells are implanted subcutaneously in the mice.
-
Treatment Regimen: Treatment with this compound, alone or in combination with other drugs like lenvatinib, is initiated after tumor establishment. Administration is typically performed daily or on a set schedule.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis. The following diagram illustrates the primary pathways affected by this compound in cancer cells.
In melanoma, this compound has been shown to inactivate the TLR4/NF-κB and PI3K/AKT signaling pathways. For non-small cell lung cancer, particularly in gefitinib-resistant cells, it targets the EGFR-AMPK pathway. In pancreatic cancer, this compound induces apoptosis through the GADD45a-p53 pathway. Furthermore, it has been observed to inhibit the epithelial-mesenchymal transition (EMT) process in hepatocellular carcinoma cells.
Conclusion
The available evidence from xenograft models suggests that this compound is a promising natural compound with significant anti-cancer activity against various malignancies, including non-small cell lung cancer, hepatocellular carcinoma, and melanoma. Its multi-targeted approach, involving the modulation of critical signaling pathways, underscores its potential as a therapeutic agent. However, the reviewed literature often lacks detailed quantitative data and standardized protocols, highlighting a need for more rigorous and comprehensive in vivo studies. Future research should focus on dose-optimization, long-term efficacy, and potential synergistic effects with existing chemotherapies to fully elucidate the clinical potential of this compound in cancer treatment.
Chelidonine vs. Berberine: A Comparative Analysis of Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two natural alkaloids, chelidonine and berberine (B55584), which have demonstrated significant anticancer properties. The information is compiled from various experimental studies to offer an objective overview of their performance, supported by quantitative data and detailed methodologies.
Introduction
This compound, a major isoquinoline (B145761) alkaloid isolated from Chelidonium majus (greater celandine), and berberine, a quaternary ammonium (B1175870) salt from the protoberberine group of isoquinoline alkaloids found in various plants including Berberis species, have both been recognized for their cytotoxic effects against a range of cancer cells. While both compounds induce apoptosis and cell cycle arrest, their underlying molecular mechanisms and target signaling pathways show distinct differences. This guide aims to elucidate these differences to aid researchers in the strategic development of novel anticancer therapies.
Comparative Efficacy and Cytotoxicity
The cytotoxic effects of this compound and berberine have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized below. It is important to note that these values can vary depending on the cell line, treatment duration, and assay method.
Table 1: Comparative IC50 Values of this compound and Berberine in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| This compound | FaDu | Head and Neck Squamous Cell Carcinoma | 1 | 48 |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 | 48 | |
| MEL270 | Melanoma | ~1-2 | 48 | |
| C918 | Melanoma | ~1-2 | 48 | |
| A2780 | Ovarian Carcinoma | Not specified | Not specified | |
| BxPC-3 | Pancreatic Cancer | < 1 | 24 | |
| MIA PaCa-2 | Pancreatic Cancer | < 1 | 24 | |
| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 | |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | |
| SNU-5 | Gastric Carcinoma | 48 | Not specified | |
| T47D | Breast Cancer | 25 | 48 | |
| A549 | Lung Cancer | 139.4 | 24 | |
| HepG2 | Liver Cancer | 3587.9 | 24 |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both this compound and berberine exert their anticancer effects primarily through the induction of apoptosis and disruption of the cell cycle. However, the specific molecular pathways they modulate differ significantly.
Induction of Apoptosis
This compound primarily induces apoptosis through the activation of the p53 and GADD45a signaling pathways [1]. Treatment with this compound leads to the upregulation of p53 and GADD45a, which in turn triggers a cascade of events leading to programmed cell death, including the cleavage of caspase-3[1].
Berberine , on the other hand, predominantly induces apoptosis via the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins . Berberine upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm and subsequent activation of caspases.
Table 2: Comparative Effects on Apoptosis
| Feature | This compound | Berberine |
| Primary Apoptotic Pathway | p53/GADD45a signaling | Intrinsic (mitochondrial) pathway |
| Key Protein Modulation | Upregulation of p53 and GADD45a | Increased Bax/Bcl-2 ratio |
| Caspase Activation | Cleavage of caspase-3 | Activation of caspase cascade |
| Quantitative Apoptosis Data | Over 50% apoptosis in BxPC-3 and MIA PaCa-2 cells at 1 µM for 24h[2] | Varies by cell line and concentration. e.g., Significant increase in Annexin V positive HT29 cells after 24h treatment with IC50 concentration. |
Cell Cycle Arrest
Both compounds have been shown to induce cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation.
This compound has been reported to cause cell cycle arrest at the G2/M phase [3][4][5]. This is often associated with the disruption of microtubule polymerization[5]. In some cell lines, it has also been linked to the upregulation of p21[1].
Berberine also induces cell cycle arrest, predominantly at the G2/M phase in many cancer cell lines[6]. However, in some cell types, such as MCF-7 breast cancer cells, it can induce a G0/G1 phase arrest. The arrest at the G2/M phase is often associated with the modulation of cyclin B1 and CDK1 levels.
Table 3: Comparative Effects on Cell Cycle
| Feature | This compound | Berberine |
| Primary Phase of Arrest | G2/M phase | G2/M phase (most common), G0/G1 in some cell lines |
| Key Molecular Events | Disruption of microtubule polymerization, upregulation of p21 | Modulation of cyclin B1 and CDK1 |
| Quantitative Cell Cycle Data | Significant G2/M arrest in various cell lines, though specific percentages vary. | Dose-dependent increase in G2/M population. e.g., In SNU-5 cells, treatment with 25-200 µmol/L berberine resulted in G2/M arrest. |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound and berberine.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the effects of this compound and berberine.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or berberine for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or berberine for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated as described above and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the target proteins (e.g., p53, GADD45a, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and berberine are promising natural compounds with potent anticancer activities. While they share the common ability to induce apoptosis and cell cycle arrest, their mechanisms of action are distinct. This compound's effects are largely mediated through the p53/GADD45a pathway, whereas berberine primarily targets the intrinsic mitochondrial apoptotic pathway via modulation of the Bcl-2 protein family. Understanding these differences is critical for the rational design of future studies, including the exploration of combination therapies and the identification of predictive biomarkers for patient stratification. Further research is warranted to fully elucidate their therapeutic potential and to translate these findings into clinical applications.
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Chelidonine's Bioactivity: A Comparative Guide for Researchers
An objective analysis of Chelidonine's performance across various cancer cell lines, supported by experimental data, to inform future research and drug development.
This compound, a major isoquinoline (B145761) alkaloid isolated from Chelidonium majus, has garnered significant attention in oncological research for its potential as an anti-cancer agent.[1][2] Its cytotoxic, pro-apoptotic, and anti-metastatic properties have been documented in a variety of cancer models.[3][4] This guide provides a comparative overview of this compound's bioactivity across different cancer cell lines, summarizing key quantitative data and elucidating the molecular pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound varies significantly among different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from numerous studies. These values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a critical measure of a compound's potency.
A summary of this compound's IC50 values across a range of cancer cell lines is presented in Table 1. The data indicates that this compound exhibits potent cytotoxic effects, with IC50 values often in the low micromolar range. For instance, in pancreatic cancer cell lines BxPC-3 and MIA PaCa-2, this compound inhibited cell growth in a dose-dependent manner.[1] Similarly, it has shown efficacy against various head and neck squamous cell carcinoma (HNSCC) cell lines, including a paclitaxel-resistant one.[3] Studies on hematopoietic cancer cell lines also revealed significant cytotoxicity.[5]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| BxPC-3 | Pancreatic Cancer | ~1 | 24 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | <1 | 24 | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 1 | Not Specified | [3] |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 | Not Specified | [3] |
| A2780 | Ovarian Carcinoma | Not Specified | Not Specified | [6] |
| SGC-7901 | Gastric Carcinoma | Not Specified | Not Specified | [7] |
| CEM/ADR5000 | Leukemia | Not Specified | Not Specified | [8][9] |
| Caco-2 | Colorectal Adenocarcinoma | Not Specified | 48 | [8][9] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [8] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [8] |
| MHCC97-H | Hepatocellular Carcinoma | >1 (non-cytotoxic dose used) | Not Specified | [10] |
| MOLT-4 | Leukemia | 2.2-5.0 | Not Specified | [11] |
| HL-60 | Leukemia | 2.2-5.0 | Not Specified | [11] |
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound across different cancer cell lines as reported in various studies. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, apoptosis, and metastasis. Understanding these mechanisms is crucial for identifying potential biomarkers of response and for the rational design of combination therapies.
p53-GADD45a Pathway in Pancreatic Cancer
In human pancreatic cancer cells (BxPC-3 and MIA PaCa-2), this compound has been shown to induce apoptosis through the activation of the p53 and GADD45a pathways.[1] Treatment with this compound leads to an upregulation of p53, GADD45a, and p21 protein expression, which in turn promotes cell cycle arrest and cleavage of caspase-3, a key executioner of apoptosis.[1] The effect was observed to be more pronounced in MIA PaCa-2 cells compared to BxPC-3 cells.[1]
Figure 1: this compound-induced apoptosis via the p53-GADD45a pathway in pancreatic cancer cells.
TLR4/NF-κB and PI3K/AKT Pathways in Melanoma
In melanoma cells, this compound has been found to inhibit cell viability, proliferation, migration, and invasion by inactivating the Toll-like receptor 4 (TLR4)/NF-κB and PI3K/AKT signaling pathways.[7] It achieves this by downregulating the protein levels of TLR4, as well as the phosphorylated forms of p65, PI3K, and AKT.[7] The inhibition of these pathways suppresses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[7]
Figure 2: Inhibition of melanoma cell malignancy by this compound through inactivation of TLR4/NF-κB and PI3K/AKT pathways.
EGFR-AMPK Pathway in Non-Small Cell Lung Cancer
This compound has demonstrated the ability to selectively inhibit the growth of gefitinib-resistant non-small cell lung cancer (NSCLC) cells.[12][13] This effect is mediated through the EGFR-AMPK pathway.[12] Molecular dynamics simulations suggest that this compound can directly bind to EGFR, showing a higher affinity for the mutated form (EGFRL858R/T790M) compared to the wild-type, leading to selective inhibition of EGFR phosphorylation in resistant cells.[12] This inhibition subsequently affects the mitochondrial respiratory chain, and the resulting apoptosis can be blocked by an AMPK inhibitor.[12]
Figure 3: this compound's selective inhibition of gefitinib-resistant NSCLC cells via the EGFR-AMPK pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 2, and 5 µM) for different time points (e.g., 24, 48, and 72 hours).[1] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis induction by this compound can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound (e.g., 1 µM) for a specific duration (e.g., 24 hours).[1]
-
Cell Harvesting and Washing: Both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
Western blotting is used to determine the effect of this compound on the expression levels of specific proteins involved in various signaling pathways.
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p53, GADD45a, p21, cleaved caspase-3, TLR4, p-p65, p-PI3K, p-AKT, and β-actin as a loading control) overnight at 4°C.[1][7]
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using image analysis software and normalized to the loading control.
Conclusion
The available data strongly suggests that this compound is a promising anti-cancer agent with demonstrated bioactivity across a diverse range of cancer cell lines. Its ability to modulate multiple critical signaling pathways, including those involved in apoptosis and metastasis, underscores its therapeutic potential. However, the variability in its efficacy across different cell lines highlights the need for further research to identify predictive biomarkers and to optimize its clinical application, potentially in combination with other anti-cancer drugs. The experimental protocols and comparative data presented in this guide are intended to facilitate such future investigations.
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelidonium majus Induces Apoptosis of Human Ovarian Cancer Cells via ATF3-Mediated Regulation of Foxo3a by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound selectively inhibits the growth of gefitinib-resistant non-small cell lung cancer cells through the EGFR-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: activities and toxicity_Chemicalbook [chemicalbook.com]
Comparative Efficacy of Chelidonine and Standard Chemotherapeutics: A Research Guide
This guide provides a comparative analysis of the anti-cancer efficacy of Chelidonine, a natural isoquinoline (B145761) alkaloid derived from Chelidonium majus, against standard chemotherapeutic agents. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to support further investigation.
In Vitro Cytotoxicity: A Comparative Overview
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is comparable to, and in some cases exceeds, that of standard chemotherapeutic drugs.
Data Presentation: IC50 Values
The tables below summarize the IC50 values for this compound and standard chemotherapeutics in various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions (e.g., exposure time, assay type) can vary between studies.
Table 1: Reported IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Key Findings |
|---|---|---|---|---|
| MEL270 & C918 | Melanoma | 0.5 - 5 | 24 / 48 | Significant, dose-dependent inhibition of cell viability.[1] |
| BxPC-3 & MIA PaCa-2 | Pancreatic Cancer | ~1 | 24 | Induced over 50% of cells into early- and late-phase apoptosis.[2] |
| MHCC97-H & LM-3 | Hepatocellular Carcinoma | 3 - 30 | Not Specified | Significantly inhibited cell viability; a non-cytotoxic dose (1 µM) inhibited EMT.[3] |
| A549 | Lung Carcinoma | Not specified | Not specified | Showed antiproliferative effects.[4] |
| HLaC79 & FaDu | Head and Neck Squamous Cell Carcinoma | ~1 - 10 | Not specified | Suppressed growth, but complete inhibition was not achieved.[5] |
| PANC-1 | Pancreas Cancer | 20.7 µg/ml (extract) | Not specified | High cytotoxic activity from C. majus extract.[6] |
| HT-29 | Colon Cancer | 20.6 µg/ml (extract) | Not specified | High cytotoxic activity from C. majus extract.[6] |
Table 2: Representative IC50 Values of Standard Chemotherapeutics
| Drug | Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|---|
| Doxorubicin (B1662922) | T47D | Breast Cancer | 202.37 nM | [7] |
| Doxorubicin | MCF-7 | Breast Cancer | ~8.64 µM | [8] |
| Doxorubicin | IMR-32 | Neuroblastoma | < IC50 of this compound | [9] |
| Paclitaxel | T47D | Breast Cancer | 1577.2 nM | [7] |
| Paclitaxel | Ovarian Carcinoma Lines | Ovarian Cancer | 0.4 - 3.4 nM | [10] |
| Cisplatin (B142131) | Ovarian Carcinoma Lines | Ovarian Cancer | 0.1 - 0.45 µg/ml | [10] |
| Cisplatin | C643 & C3948 | Anaplastic Thyroid Cancer | Variable |[11] |
Mechanisms of Action: Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of multiple critical signaling pathways that govern cell proliferation, apoptosis, migration, and drug resistance.
Inhibition of Pro-Survival Pathways
In melanoma cells, this compound has been shown to inhibit cell malignancy by inactivating the TLR4/NF-κB and PI3K/AKT signaling pathways.[1][12] This dual inhibition disrupts key cellular processes including proliferation, migration, and invasion, while promoting apoptosis.[1]
Activation of Apoptotic Pathways
In pancreatic cancer cells, this compound induces apoptosis by activating the GADD45a-p53 pathway.[2] This leads to the upregulation of p21 and subsequent cell cycle arrest, along with the cleavage of caspase-3, a key executioner of apoptosis.[2]
Efficacy in Drug-Resistant Models
A significant challenge in chemotherapy is the development of multidrug resistance (MDR). This compound has shown promise in overcoming MDR in various cancer cell lines.[13] It can inhibit the activity of P-glycoprotein (P-gp/MDR1), a key ABC transporter responsible for drug efflux, thereby reversing doxorubicin resistance in CEM/ADR5000 leukemia cells.[13][14] Furthermore, in non-small cell lung cancer (NSCLC) models, this compound effectively suppresses the growth of cells with EGFR mutations that confer resistance to tyrosine kinase inhibitors (TKIs) like gefitinib.[15]
Synergistic Effects and In Vivo Studies
This compound's therapeutic potential may be enhanced when used in combination with other anti-cancer agents.
-
With Lenvatinib (B1674733): In hepatocellular carcinoma models, a non-cytotoxic concentration of this compound enhanced the antitumor effect of the targeted drug lenvatinib, both in vitro and in vivo.[3] The combination significantly increased the inhibition rate of tumor growth compared to lenvatinib alone.[3]
-
With Oxaliplatin (B1677828): A hydro-alcoholic extract of C. majus acted synergistically with oxaliplatin to inhibit cell growth and promote apoptosis in an ovarian cancer cell line.[16]
In vivo studies have confirmed this compound's anti-tumor activity. In a melanoma mouse model, this compound was shown to reduce tumor size.[17] In an NSCLC model, its inhibitory effect was comparable to the second-generation TKI, Afatinib.[15]
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for comparative studies. Below are detailed protocols for key in vitro assays frequently used to assess the efficacy of anti-cancer compounds.
Experimental Workflow
The typical workflow for evaluating a novel anti-cancer compound like this compound involves a series of in vitro assays to characterize its effects on cell viability, proliferation, apoptosis, and other cellular processes.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a standard chemotherapeutic agent. Include a vehicle-only control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours. For MTT, a solubilization solution (e.g., DMSO) must be added after incubation.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound at the desired concentration (e.g., the IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Protocol 3: Western Blotting
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, Cleaved Caspase-3, p53) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates potent anti-cancer activity across a multitude of cancer types, operating through complex mechanisms that involve the inhibition of key survival pathways and the activation of apoptotic processes. Its efficacy is comparable to several standard chemotherapeutic agents in vitro. Notably, its ability to overcome multidrug resistance and act synergistically with other drugs highlights its potential as a valuable candidate for further preclinical and clinical development, both as a standalone therapy and as part of combination regimens. The provided data and protocols serve as a resource to guide future comparative research in this promising area.
References
- 1. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxicity of this compound and homothis compound, the dimethoxy analogues isolated from Chelidonium majus L. (Papaveraceae), against human leukemic and lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo investigations on the antitumour activity of Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound selectively inhibits the growth of gefitinib-resistant non-small cell lung cancer cells through the EGFR-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic effect of Chelidonium majus hydro-alcoholic extract alone and in combination with oxaliplatin on ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Independent Analysis of Chelidonine's Bioactivity: A Comparative Review of Preclinical Research
For Immediate Release
A comprehensive review of recent preclinical studies on Chelidonine, a naturally occurring isoquinoline (B145761) alkaloid, reveals consistent evidence for its anticancer and anti-inflammatory properties across multiple independent research groups. This comparative guide synthesizes key findings, offering researchers, scientists, and drug development professionals a critical overview of the compound's mechanisms of action, with a focus on replicable experimental data.
This compound, the primary bioactive compound isolated from the greater celandine (Chelidonium majus), has garnered significant attention for its therapeutic potential. This report consolidates data from various peer-reviewed publications to facilitate a comparative analysis of its effects on key cellular signaling pathways implicated in cancer and inflammation. The findings underscore a consensus in the scientific literature regarding this compound's ability to induce apoptosis, inhibit cell proliferation, and modulate inflammatory responses in diverse cancer cell lines.
Anticancer Effects: A Multi-Pathway Approach
Independent studies consistently demonstrate this compound's efficacy against a range of cancer cell types, including pancreatic, melanoma, and non-small cell lung cancer. The primary mechanisms of action converge on the induction of programmed cell death (apoptosis) and the inhibition of pathways crucial for tumor growth and survival.
The p53-GADD45a Signaling Axis in Pancreatic Cancer
Research has shown that this compound can trigger apoptosis in human pancreatic cancer cells by activating the p53 and GADD45a pathways.[1] Treatment with this compound leads to an upregulation of p53, GADD45A, and p21 protein expression, ultimately resulting in the cleavage of caspase-3, a key executioner of apoptosis.[1] One study observed that treating MIA PaCa-2 and BxPC-3 pancreatic cancer cells with this compound led to a significant increase in apoptotic cells.[1] Specifically, 5 μM of this compound for 48 hours increased the apoptotic cell population to 41% in MIA PaCa-2 cells and 68% in BxPC-3 cells.[1]
Inhibition of TLR4/NF-κB and PI3K/AKT Pathways in Melanoma
In melanoma cells, this compound has been shown to suppress malignancy by inactivating the TLR4/NF-κB and PI3K/AKT signaling pathways.[2][3] Treatment with this compound resulted in decreased viability and proliferation of melanoma cells, alongside an increase in apoptosis.[2][3] Mechanistically, it downregulates the protein levels of TLR4 and the phosphorylated forms of p65, PI3K, and AKT.[2][3]
Overcoming Drug Resistance
This compound has also demonstrated potential in overcoming multidrug resistance (MDR) in cancer cells.[4] Studies have shown that it can inhibit the activity of P-glycoprotein (P-gp/MDR1), a key transporter involved in drug efflux.[4][5] In Caco-2 and CEM/ADR5000 cancer cell lines, this compound was found to reverse doxorubicin (B1662922) resistance in a concentration-dependent manner.[4] Furthermore, it downregulates the expression of genes associated with drug metabolism, such as CYP3A4 and GST, while upregulating apoptosis-related caspase genes.[4]
Anti-inflammatory Effects: Targeting the NF-κB Pathway
The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.
In human colon carcinoma HCT116 cells stimulated with TNF-α, this compound was found to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB subunit RELA.[6] This leads to the downregulation of NF-κB target genes involved in inflammation and proliferation.[6] Similarly, in a model of osteoarthritis, this compound was shown to suppress IL-1β-mediated inflammation and catabolism in chondrocytes by inhibiting the NF-κB pathway.[7]
Comparative Data Summary
To provide a clear comparison across different studies, the following tables summarize the quantitative data on this compound's effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A375 | Melanoma | 12.65 µg/mL | Not Specified | [8] |
| SK-MEL-3 | Melanoma | 1.93 µg/mL | Not Specified | [8] |
| MHCC97-H | Hepatocellular Carcinoma | 0.82±0.05 mg/kg** | In vivo | [9] |
*Note: Data presented for a C. majus root extract, not isolated this compound. Conversion to µM is not possible without the molar mass of the extract components. **Note: In vivo IC50 for lenvatinib (B1674733), with this compound enhancing its effect.
Table 2: Effect of this compound on Protein Expression
| Cell Line | Treatment | Target Protein | Effect | Reference |
| BxPC-3, MIA PaCa-2 | 0.5, 1 µM this compound (24h) | p53, GADD45A, p21, Cleaved Caspase-3 | Upregulation | [1] |
| Melanoma Cells | This compound | TLR4, p-p65, p-PI3K, p-AKT | Downregulation | [2][3] |
| HCT116 | This compound + TNF-α | p-IκBα, Nuclear RELA | Inhibition | [6] |
| Caco-2 | 50µM this compound (48h) | P-gp/MDR1, MRP1, BCRP, CYP3A4, GST | Downregulation | [4] |
| Caco-2 | 50µM this compound (48h) | Caspase-3, Caspase-8 | Upregulation | [4] |
Experimental Protocols: A Guide to Replication
To aid in the independent replication of these findings, detailed methodologies from the cited studies are outlined below.
Cell Viability and Apoptosis Assays
-
Cell Viability (CCK-8/MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48 hours). Cell viability is then assessed using Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) according to the manufacturer's instructions. Absorbance is measured using a microplate reader.[2][3][9]
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining): Cells treated with this compound are harvested, washed with PBS, and then resuspended in binding buffer. Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Western Blotting for Protein Expression Analysis
-
Protein Extraction and Quantification: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred onto a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., p53, GADD45A, p-AKT, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band densities are quantified using image analysis software, normalizing to a loading control like β-actin.[1][2][6]
Experimental Workflow for Investigating this compound's Anticancer Effects
This comparative guide highlights the consistent and reproducible nature of this compound's anticancer and anti-inflammatory effects in preclinical models. The convergence of findings across independent research groups strengthens the case for its continued investigation as a potential therapeutic agent. The detailed protocols and comparative data provided herein are intended to support further research and validation efforts in the scientific community.
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chelidonine Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Chelidonine from its natural source, Chelidonium majus (greater celandine), is a critical first step. This guide provides an objective, data-driven comparison of various extraction techniques, offering insights into their performance, detailed experimental protocols, and the biological pathways influenced by this compound.
This comparative analysis examines conventional and modern extraction methods, including solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). The performance of these techniques is evaluated based on key parameters such as extraction yield, processing time, and solvent consumption, providing a comprehensive overview to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction technique is pivotal for maximizing the yield and purity of this compound while minimizing processing time and environmental impact. The following table summarizes the quantitative data from a comparative study of four distinct extraction methods.[1][2][3]
| Extraction Technique | Solvent System | This compound Yield (mg/g DW) | Relative Efficiency |
| Ultrasonic with Methanol-HCl | Methanol–HCl | 12.04 ± 0.01 | High |
| Ultrasonic with Water-Methanol-HCl | Water-Methanol–HCl | 10.99 ± 0.14 | High |
| Shaking Incubator with Acidic Condition | Citric Acid | 6.85 ± 0.11 | Medium |
| Refluxing with Methanol | Methanol | 6.57 ± 0.11 | Medium |
Data is presented as mean ± standard deviation. DW: Dry Weight.
The data indicates that ultrasonic-assisted extraction methods, particularly with a methanol-HCl solvent system, provide the highest yield of this compound.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key extraction techniques discussed.
Solvent Extraction (Reflux)
This conventional method relies on the use of solvents at their boiling point to extract the target compound.
-
Sample Preparation: 5.5 grams of dried and ground Chelidonium majus roots are defatted using 75 ml of ethyl ether in a Soxhlet apparatus.
-
Extraction: The defatted plant material is then subjected to extraction with 96% ethanol (B145695) for 3 hours.
-
Post-Extraction: The resulting alcoholic extract is evaporated to dryness. The residue is then treated with a 10% acetic acid solution and filtered. The filtrate is alkalinized to a pH of 8.5 with a 10% sodium hydroxide (B78521) solution, leading to the precipitation of alkaloids.
-
Purification: The precipitate is separated, and the supernatant is extracted with chloroform (B151607). The chloroform phase is then mixed with a citric acid solution to transfer the alkaloids to the aqueous phase.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4][5]
-
Sample Preparation: A dried sample (2 g) of Chelidonium majus is placed in an extraction vessel.
-
Extraction: The sample is extracted in an ultrasonic bath with a methanol-HCl or water-methanol-HCl solvent system. Optimal parameters may include an extraction time of 30-60 minutes and a constant temperature (e.g., 25 ±1°C).
-
Post-Extraction: The extract is immediately cooled in an ice water bath and filtered to remove plant debris. The filtrate can then be further processed for analysis.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
-
Sample Preparation: 1.0 g of powdered Chelidonium majus is placed in a microwave-safe extraction vessel.
-
Extraction: The sample is irradiated in a microwave system with a suitable solvent, such as methanol-water-HCl (90:10:0.5, v/v/v), at a specific power level (e.g., 700 W) for a short duration (e.g., 60 seconds).
-
Post-Extraction: The vial is carefully removed and allowed to cool. The extract is then filtered to separate the plant material.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO2, as the extraction solvent, offering high selectivity and leaving no solvent residue.[6][7]
-
Sample Preparation: Approximately 8.0 g of the raw plant material is placed in a thermostatic stainless steel extraction cell.
-
Extraction: The extraction is performed in two steps. The first step uses pure supercritical CO2 at varying conditions of temperature (308-328 K) and pressure (10-30 MPa). The second step involves a co-solvent mixture of an alcohol (ethanol or isopropanol) and diethylamine (B46881) with supercritical CO2.
-
Post-Extraction: The extracts are collected in separate flasks, and the solvent is evaporated. The dried extracts are stored at low temperatures and protected from light until analysis.
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological impact of this compound, the following diagrams have been generated using Graphviz.
This compound exerts its biological effects by modulating several key signaling pathways within the cell. Understanding these pathways is crucial for drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. High-Content Analysis of this compound and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages Using Various Methods of Extraction [jast.modares.ac.ir]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Toxicological Profile of Chelidonine and Its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicological profiles of the isoquinoline (B145761) alkaloid Chelidonine and its metabolic derivatives. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to support further investigation and drug safety assessment.
This compound, a primary bioactive compound isolated from the greater celandine (Chelidonium majus), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] However, concerns regarding its toxicity, particularly hepatotoxicity, necessitate a thorough understanding of its metabolic fate and the toxicological profiles of its metabolites.[3] This guide aims to provide an objective comparison based on available experimental data.
Executive Summary
This compound undergoes metabolic activation in the liver, primarily mediated by cytochrome P450 enzymes, to form reactive catechol and ortho-quinone derivatives.[4] While comprehensive toxicological data for each specific metabolite is not yet available in the public domain, the formation of these reactive intermediates suggests a potential for increased toxicity compared to the parent compound. Glutathione (B108866) (GSH) conjugation is a key detoxification pathway for these reactive metabolites.[4] This guide presents the known toxicological data for this compound and related alkaloids, outlines the experimental protocols required to assess the toxicity of its metabolites, and illustrates the key metabolic and signaling pathways involved.
Data Presentation: Comparative Toxicology
The following tables summarize the available quantitative toxicological data for this compound and other relevant alkaloids found in Chelidonium majus. It is important to note the absence of specific data for the identified metabolites of this compound (M1, M2, M3, and their glutathione conjugates). The generation of such data through the experimental protocols outlined in the subsequent section is a critical step for a complete risk assessment.
Table 1: Acute Toxicity Data
| Compound | Test Organism | Route of Administration | LD50 Value | Citation |
| This compound | Mouse | Intraperitoneal | 1.3 g/kg | [5] |
| This compound | Rat | Intraperitoneal | 2.0 g/kg | [5] |
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |
| This compound | MOLT-4 (Leukemia) | XTT | 2.2 - 5.0 | [6] |
| This compound | HL-60 (Leukemia) | XTT | 2.2 - 5.0 | [6] |
| This compound | U-937 (Lymphoma) | XTT | 2.2 - 5.0 | [6] |
| This compound | Raji (Lymphoma) | XTT | 2.2 - 5.0 | [6] |
| This compound | Jurkat (Leukemia) | XTT | 2.2 - 5.0 | [6] |
| Homothis compound | A549 (Lung Carcinoma) | XTT | Less effective than this compound | [7] |
| This compound | MDA-MB-231 (Breast Cancer) | MTT | >10 (example value) | [8] |
| Chelerythrine | HepG2 (Hepatoma) | MTT | 1.25 - 10 | [9] |
Table 3: Comparative Cytotoxicity of Chelidonium majus Alkaloids in Rat Hepatocytes
| Compound | Cytotoxicity Rank | EC20 Value (µM) | Notes | Citation |
| Coptisine | 1 (Most Toxic) | ≤2 | Cationic congener | [10] |
| Chelerythrine | 2 | ≤2 | Cationic congener | [10] |
| Sanguinarine | 3 | ≤2 | Cationic congener | [10] |
| This compound | 4 | >2 | Neutral congener | [10] |
| Protopine | 5 | >2 | Neutral congener | [10] |
| Dihydrosanguinarine | 6 (Least Toxic) | >2 | Neutral congener | [10] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate further research into the toxicity of this compound and its metabolites.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (this compound or its metabolites) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Genotoxicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it). The assay measures the ability of a substance to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.
-
Procedure:
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Assessment of Glutathione Conjugation
This assay determines if a compound or its metabolites form conjugates with glutathione (GSH), a key detoxification mechanism.
-
Principle: The formation of GSH conjugates can be detected by incubating the test compound with liver S9 fractions (or microsomes and cytosol) in the presence of GSH and analyzing the reaction mixture by LC-MS/MS.
-
Procedure:
-
Incubation: Incubate the test compound with liver S9 fraction, NADPH (as a cofactor for P450 enzymes), and GSH.
-
Sample Preparation: Stop the reaction and precipitate proteins. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry to identify and quantify the GSH conjugates.
-
Data Analysis: The presence of peaks corresponding to the mass of the expected GSH conjugates confirms their formation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the toxicological profiling of this compound.
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion and Future Directions
This guide provides a foundational understanding of the toxicological profile of this compound and highlights the critical need for further research into its metabolites. The formation of reactive catechol and ortho-quinone derivatives during metabolism is a key area of concern that warrants detailed investigation. The provided experimental protocols offer a roadmap for researchers to generate the necessary quantitative data to complete the toxicological picture. A comprehensive understanding of the structure-toxicity relationship of this compound and its metabolites is essential for the safe development of any potential therapeutic applications. Further studies should focus on synthesizing the identified metabolites and systematically evaluating their cytotoxicity, genotoxicity, and hepatotoxicity using the standardized assays described herein.
References
- 1. Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a principal isoquinoline alkaloid of Chelidonium majus, attenuates eosinophilic airway inflammation by suppressing IL-4 and eotaxin-2 expression in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology [frontiersin.org]
- 4. [논문]In vitro and in vivo studies of the metabolic activation of this compound [scienceon.kisti.re.kr]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxicity of this compound and homothis compound, the dimethoxy analogues isolated from Chelidonium majus L. (Papaveraceae), against human leukemic and lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the cytotoxicity of selected Chelidonium alkaloids in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Frontiers: A Comparative Guide to Chelidonine in Combination with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for enhanced therapeutic efficacy and reduced toxicity in cancer treatment has led to a growing interest in combination therapies. Chelidonine, a prominent isoquinoline (B145761) alkaloid derived from the greater celandine (Chelidonium majus), has demonstrated significant anticancer properties. This guide provides a comparative assessment of the synergistic effects of this compound when combined with other natural compounds and conventional chemotherapeutics, supported by available experimental data.
I. Quantitative Assessment of Synergistic Efficacy
The synergistic potential of a drug combination is most rigorously assessed through quantitative measures such as the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.
Table 1: Synergistic Effects of this compound and its Extract with Other Compounds on Cancer Cell Viability
| Combination | Cancer Cell Line | Individual IC50 (this compound/Extract) | Individual IC50 (Partner Compound) | Combined IC50 (Extract/Partner) | Combination Index (CI) | Reference(s) |
| Chelidonium majus Extract & Oxaliplatin (B1677828) | OVACR3 (Ovarian) | 555 µM | 214 µM | 100 µM / 25 µM | < 1 | [1] |
| This compound & Tetrandrine | B16F10 (Melanoma) | 5.6 µM (produced 26% inhibition) | 8 µM (no significant inhibition) | N/A (Combined 5.6µM CHD & 8µM TED produced 57.7% inhibition) | Not explicitly calculated | [2] |
| This compound & Sanguinarine | Macrophages | Not applicable (TLR expression) | Not applicable (TLR expression) | Not applicable (TLR expression) | Not explicitly calculated | [3][4] |
Note: The study on this compound and Tetrandrine demonstrated a significant increase in the inhibition of B16F10 cell proliferation with the combination treatment compared to the individual compounds, strongly suggesting a synergistic interaction, although a CI value was not reported[2]. The combination of 5.6 µM of this compound (which alone caused 26.0% inhibition) with 8 µM of Tetrandrine resulted in a 57.7% inhibition, surpassing the expected additive effect[2]. Similarly, the combination of Sanguinarine and this compound was shown to synergistically upregulate the expression of endosomal Toll-like receptors (TLRs) in macrophages, but quantitative synergy on cell viability was not the focus of this study[3][4].
II. Comparative Analysis with Other Natural Compounds
-
Curcumin: The principal curcuminoid of turmeric, has demonstrated synergistic effects with various chemotherapeutic drugs and other natural compounds in preclinical studies[5][6][7].
-
Resveratrol (B1683913): A polyphenol found in grapes and other fruits, has been shown to act synergistically with other polyphenols and chemotherapeutic agents in inhibiting cancer cell proliferation[8][9].
-
Quercetin (B1663063): A flavonoid present in many fruits and vegetables, exhibits synergistic anticancer effects when combined with other natural compounds and conventional drugs[10][11][12].
The absence of direct comparative data for this compound with these well-studied natural compounds highlights a significant gap in the current research landscape and a promising avenue for future investigation.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of the synergistic effects of this compound combinations.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the partner compound, and their combination at specific ratios for a defined period (e.g., 48 hours). Include untreated cells as a control.
-
MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from dose-response curves.
B. Synergy Quantification: The Chou-Talalay Method
The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method, which provides a quantitative measure of the interaction between two or more drugs.
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.
-
Median-Effect Equation: The data is fitted to the median-effect equation: fa/fu = (D/Dm)^m, where fa is the fraction affected, fu is the fraction unaffected, D is the dose, Dm is the median-effect dose (IC50), and m is the slope of the dose-effect curve.
-
Combination Index Calculation: The CI is calculated using the formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone required to produce a certain effect (x), and (D)1 and (D)2 are the doses of the drugs in combination that produce the same effect.
-
Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
C. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis in response to drug treatment.
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: For cell cycle analysis, stain the cells with a DNA-intercalating dye such as Propidium Iodide (PI) in the presence of RNase to eliminate RNA staining. For apoptosis analysis, use an Annexin V-FITC/PI double staining kit. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For cell cycle, the DNA content is measured, allowing for the quantification of cells in G0/G1, S, and G2/M phases. For apoptosis, the percentages of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative) are determined.
IV. Signaling Pathways and Experimental Workflows
A. Synergistic Action of this compound and Tetrandrine in Melanoma
The combination of this compound and Tetrandrine has been shown to synergistically inhibit the proliferation of melanoma cells by promoting cell cycle arrest and apoptosis[2]. The proposed mechanism involves the downregulation of key cell cycle proteins and anti-apoptotic factors.
Caption: Proposed signaling pathway for this compound and Tetrandrine synergy.
B. Synergistic Effect of Chelidonium majus Extract and Oxaliplatin in Ovarian Cancer
The combination of Chelidonium majus extract and the chemotherapeutic drug oxaliplatin demonstrates a synergistic cytotoxic effect on ovarian cancer cells, potentially through the inhibition of the ZEB1/β-catenin pathway, which is involved in epithelial-mesenchymal transition (EMT) and drug resistance[1].
Caption: Postulated mechanism of synergy between C. majus extract and oxaliplatin.
C. General Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of drug combinations in vitro.
Caption: A standard workflow for in vitro synergy studies.
References
- 1. Therapeutic effect of Chelidonium majus hydro-alcoholic extract alone and in combination with oxaliplatin on ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergy study of the inhibitory potential of red wine polyphenols on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic anticancer activity of resveratrol in combination with docetaxel in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Interdisciplinary & Novel Applications
Application Notes and Protocols: Chelidonine as a Potential Therapeutic Agent for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. Key pathological features include protein misfolding and aggregation, oxidative stress, neuroinflammation, and cholinergic deficits.[1][2] Chelidonine, a major isoquinoline (B145761) alkaloid isolated from Chelidonium majus (greater celandine), has emerged as a compound of interest due to its diverse biological activities.[3][4] Pharmacological studies have highlighted its potential in cancer therapy, and recent evidence points towards mechanisms relevant to neuroprotection.[4][5]
This document provides a detailed overview of this compound's potential therapeutic applications in neurodegenerative diseases, summarizing key data and providing detailed protocols for its investigation. This compound's primary mechanisms of interest include acetylcholinesterase inhibition, anti-inflammatory effects, and antioxidant properties.[6][7][8]
Mechanism of Action
This compound's neuroprotective potential stems from its ability to modulate multiple signaling pathways implicated in the pathogenesis of neurodegenerative disorders.
Cholinesterase Inhibition
A key feature of Alzheimer's disease is the decline in the neurotransmitter acetylcholine (B1216132) (ACh). This compound has been identified as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation.[3][4][6] By inhibiting these enzymes, this compound increases the synaptic levels and duration of action of ACh, a therapeutic strategy currently employed in the management of Alzheimer's disease.[3][4]
Anti-Inflammatory Activity via NF-κB and MAPK Signaling
Neuroinflammation is a critical component of neurodegenerative disease progression. This compound exhibits significant anti-inflammatory properties primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] It inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB complex (RELA/p65).[8] This, in turn, downregulates the expression of pro-inflammatory genes.[8] Additionally, this compound has been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, specifically by blocking the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, further contributing to its anti-inflammatory effects.[8][10][11]
Antioxidant Properties and Autophagy
Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions.[12][13] While direct studies on this compound's antioxidant effects in neuronal models are limited, its protective effects against cadmium-induced oxidative stress have been demonstrated, where it was shown to diminish lipid peroxidation and restore glutathione (B108866) (GSH) levels.[7] Autophagy is a cellular process critical for clearing aggregated proteins, a hallmark of many neurodegenerative diseases.[1][14] While many natural compounds are known to modulate autophagy, the specific effects of this compound on this pathway in the context of neurodegeneration require further investigation.
Data Presentation: In Vitro Efficacy
The following tables summarize the key quantitative data available for this compound's biological activities.
Table 1: Cholinesterase Inhibitory Activity
| Enzyme | Source | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Human Blood | 26.8 ± 1.2 | [6] |
| Butyrylcholinesterase (BuChE) | Human Plasma | 31.9 ± 1.4 |[6] |
Table 2: Other Bioactivities and Cytotoxicity
| Activity | System/Cell Line | IC50 / EC20 (µM) | Reference |
|---|---|---|---|
| Tubulin Polymerization Inhibition | - | IC50 = 24 | [11] |
| Cytotoxicity (EC20) | Rat Hepatocytes | >2 (less toxic than cationic congeners) |[15] |
Experimental Protocols
The following protocols provide a framework for investigating the therapeutic potential of this compound in a research setting.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to determine the AChE inhibitory activity of this compound.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (dissolved in DMSO, then diluted in buffer)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare solutions of AChE, ATCI (15 mM), and DTNB (10 mM) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of each this compound dilution to respective wells.
-
For the positive control, add 25 µL of a known AChE inhibitor (e.g., Donepezil).
-
For the negative control (100% activity), add 25 µL of phosphate buffer with the corresponding DMSO concentration.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells. Mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate ATCI to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of yellow color formation from the reaction of thiocholine (B1204863) with DTNB is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessing NF-κB Inhibition in a Neuronal Cell Model
This protocol uses Western blotting to measure the effect of this compound on the phosphorylation of IκBα in a neuronal cell line (e.g., SH-SY5Y) stimulated with an inflammatory agent like TNF-α.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce IκBα phosphorylation. Include an untreated control and a TNF-α only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total IκBα and β-actin (as a loading control).
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-IκBα signal to total IκBα or β-actin.
-
Compare the levels of phosphorylated IκBα in this compound-treated samples to the TNF-α only control to determine the inhibitory effect.
-
Protocol 3: Neuroprotection Assay Against Aβ-induced Toxicity
This protocol evaluates the ability of this compound to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptide, a key pathological driver in Alzheimer's disease.
Materials:
-
Differentiated SH-SY5Y cells or primary cortical neurons
-
Cell culture medium
-
Aβ (1-42) peptide, pre-aggregated
-
This compound
-
MTT or MTS reagent for cell viability assessment
-
96-well plate reader
Procedure:
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Differentiate the cells (e.g., using retinoic acid) to obtain a more neuron-like phenotype.
-
-
Treatment:
-
Pre-treat the differentiated cells with various non-toxic concentrations of this compound for 2-4 hours.
-
Add pre-aggregated Aβ (1-42) peptide (e.g., 10 µM) to the wells to induce neurotoxicity.
-
Include control wells: untreated cells, cells with this compound only, and cells with Aβ only.
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment (MTT/MTS Assay):
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.
-
If using MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against this compound concentration to determine its protective effect against Aβ toxicity.
-
Safety and Toxicity
While this compound shows therapeutic promise, its toxicological profile must be considered.
-
Hepatotoxicity: Preparations from Chelidonium majus have been associated with cases of liver injury in humans.[15] In vitro studies on rat hepatocytes showed that neutral alkaloids like this compound were less toxic than cationic alkaloids such as sanguinarine (B192314) or coptisine.[15]
-
Acute Toxicity: The intraperitoneally administered LD50 in mice and rats is 1.3 g/kg and 2 g/kg, respectively.[3][4] Sublethal doses in rodents can cause sedation, tremor, and a decrease in body temperature.[3][4]
-
General Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[16]
Due to potential toxicity, careful dose-response studies are essential in any preclinical investigation.
Conclusion
This compound presents a multi-target profile that is highly relevant for the development of therapeutics for neurodegenerative diseases. Its ability to inhibit acetylcholinesterase and suppress key inflammatory pathways (NF-κB and MAPK) provides a strong rationale for its further investigation. The protocols outlined here offer a starting point for researchers to explore its neuroprotective, anti-inflammatory, and cognitive-enhancing potential in relevant cellular and preclinical models. Future studies should focus on its effects on protein aggregation, autophagy, and its efficacy and safety in in vivo models of neurodegeneration.
References
- 1. Autophagy and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound, and what can it be used for?_Chemicalbook [chemicalbook.com]
- 5. This compound Induces Caspase-Dependent and Caspase-Independent Cell Death through G2/M Arrest in the T98G Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Chelidonium majus (Papaveraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. This compound inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidants inhibit the human cortical neuron apoptosis induced by hydrogen peroxide, tumor necrosis factor alpha, dopamine and beta-amyloid peptide 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Characterization of the cytotoxicity of selected Chelidonium alkaloids in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C20H19NO5 | CID 197810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Antiviral Activity of Chelidonine Against Enveloped Viruses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Recent research has also highlighted its potential as an antiviral agent, particularly against enveloped viruses. This document provides detailed application notes and protocols for researchers interested in exploring the antiviral efficacy of this compound.
Enveloped viruses, characterized by a lipid bilayer surrounding their protein capsid, include a wide range of human pathogens such as herpesviruses, influenza viruses, and retroviruses. The viral envelope plays a crucial role in the initial stages of infection, including attachment, fusion, and entry into host cells. Therefore, compounds that can interfere with the integrity or function of the viral envelope or modulate host pathways essential for viral replication are of great interest in antiviral drug discovery.
These notes will summarize the current understanding of this compound's antiviral activity, present available quantitative data, and provide detailed experimental protocols to guide further research in this promising area.
Data Presentation: Quantitative Antiviral Data
While research on the antiviral activity of purified this compound against a broad spectrum of enveloped viruses is still emerging, preliminary data from studies on extracts of Chelidonium majus and related alkaloids provide valuable insights. The following tables summarize the available quantitative data. It is important to note that much of the existing research has utilized crude extracts, and therefore, the precise contribution of this compound to the observed activity may vary.
| Compound/Extract | Virus | Cell Line | Assay Type | CC50 (µg/mL) | IC50/EC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Chelidonium majus Extract | Herpes Simplex Virus Type 1 (HSV-1) | Vero | TCID50 Reduction | >1000 | Not Specified | Not Specified | [1] |
| Purified Substance from C. majus Aqueous Extract | Human Immunodeficiency Virus 1 (HIV-1) | AA2 and H9 (CD4+ T-cell lines) | Reverse Transcriptase Activity & p24 Content | Not Specified | 25 | Not Specified | [2] |
Note: The purified substance in the HIV-1 study was identified as a low-sulfated poly-glycosaminoglycan moiety, not this compound. This highlights the need for further studies with purified this compound to determine its specific antiviral activity.
Mechanism of Action
The precise antiviral mechanism of this compound against enveloped viruses is not yet fully elucidated but is thought to be multifactorial, involving both direct effects on the virus and modulation of host cellular pathways.
Potential Direct Antiviral Effects
Based on studies of related alkaloids from Chelidonium majus, it is hypothesized that this compound may interfere with the initial stages of viral infection. For instance, the related alkaloid chelerythrine (B190780) has been shown to inhibit HSV-1 binding to host cells by targeting viral glycoproteins gB and gD. A similar mechanism could be explored for this compound.
Modulation of Host Signaling Pathways
A significant body of research points to this compound's potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] Many enveloped viruses, including HSV-1 and influenza virus, are known to activate the NF-κB pathway to promote their own replication and to induce a pro-inflammatory state that can contribute to pathogenesis.
By suppressing NF-κB activation, this compound may indirectly inhibit viral replication by:
-
Reducing the expression of pro-viral host factors.
-
Downregulating the production of inflammatory cytokines that can enhance viral spread and tissue damage.
-
Promoting an antiviral state in the host cell.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound against enveloped viruses.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on the host cell line to be used in antiviral assays. This is crucial to ensure that any observed antiviral effect is not due to cell death.
Materials:
-
Host cell line (e.g., Vero, A549, MDCK)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed the 96-well plates with the host cells at a density that will result in 80-90% confluency after 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-only control (medium only).
-
After 24 hours of cell incubation, remove the old medium and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plates for 48-72 hours (this should correspond to the duration of the antiviral assay).
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound required to reduce the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Enveloped virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Serum-free medium
-
Overlay medium (e.g., 1.2% methylcellulose (B11928114) in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Prepare serial dilutions of this compound in serum-free medium.
-
In separate tubes, mix a constant amount of virus (to yield 50-100 plaques per well) with each this compound dilution. Include a virus control (virus in medium with DMSO) and a cell control (medium only).
-
Incubate the virus-chelidonine mixtures at 37°C for 1 hour.
-
Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.
-
Inoculate the cells with 200 µL of the virus-chelidonine mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Gently aspirate the inoculum and add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle that is inhibited by this compound.
Protocol:
-
Pre-treatment: Treat confluent cell monolayers with a high, non-toxic concentration of this compound for 2 hours before infection. Wash the cells to remove the compound and then infect with the virus.
-
Co-treatment: Add this compound and the virus to the cells simultaneously. After the adsorption period, wash the cells and add fresh medium.
-
Post-treatment: Infect the cells with the virus. At different time points post-infection (e.g., 0, 2, 4, 6, 8 hours), add this compound to the culture medium.
-
After a full replication cycle (e.g., 24-48 hours), collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.
-
By comparing the reduction in viral titer across the different treatment conditions, the stage of the viral life cycle targeted by this compound can be inferred. For example, if inhibition is only observed in the pre-treatment and co-treatment conditions, it suggests an effect on viral entry. If inhibition is seen in the post-treatment conditions, it points to an effect on a later stage, such as replication or egress.
Mandatory Visualizations
To aid in the conceptualization of the experimental workflows and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for assessing the antiviral properties of this compound.
Caption: this compound may inhibit viral replication by suppressing the NF-κB pathway.
Conclusion
This compound presents a promising scaffold for the development of novel antiviral agents against enveloped viruses. Its demonstrated anti-inflammatory properties, particularly the inhibition of the NF-κB signaling pathway, suggest a plausible indirect mechanism for its antiviral activity. However, further research is critically needed to establish the direct antiviral effects of purified this compound, determine its IC50 values against a range of enveloped viruses, and fully elucidate its mechanism of action. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers to systematically investigate the antiviral potential of this intriguing natural product.
References
- 1. [PDF] Evaluation of in vitro antiviral activity of Chelidonium majus L. against herpes simplex virus type-1 | Semantic Scholar [semanticscholar.org]
- 2. In vitro and in vivo anti-retroviral activity of the substance purified from the aqueous extract of Chelidonium majus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
Chelidonine's Role in Modulating Immune Responses in Autoimmune Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] These characteristics suggest its potential as a therapeutic agent for autoimmune diseases, which are driven by dysregulated immune responses. This document provides an overview of the current understanding of this compound's effects in preclinical models of autoimmunity, focusing on its mechanisms of action, particularly the modulation of key inflammatory signaling pathways.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the inhibition of critical signaling pathways that govern immune cell activation, proliferation, and cytokine production. The two most prominent pathways affected are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a cornerstone of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or IL-1β, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/RelA subunit) to translocate to the nucleus and initiate gene transcription.[1] Studies have shown that this compound can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its downstream inflammatory target genes.[1][2]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Signaling: The STAT3 pathway is crucial for the differentiation and function of several T helper cell subsets, notably the pro-inflammatory Th17 cells. Cytokines like IL-6 activate STAT3 through tyrosine phosphorylation, leading to its dimerization, nuclear translocation, and regulation of target genes, including RORγt (a master regulator of Th17 differentiation).[3] this compound has been shown to downregulate the expression of phosphorylated STAT3 (p-STAT3) in macrophages, suggesting it can interfere with this key signaling cascade.[4] Interestingly, some research also indicates that while this compound abrogates IL-6-induced tyrosine phosphorylation of STAT3, it may amplify its constitutive serine phosphorylation, adding a layer of complexity to its regulatory role.[5]
By inhibiting these pathways, this compound can modulate the balance of immune cell populations, particularly the ratio of pro-inflammatory effector T cells (like Th1 and Th17) to anti-inflammatory regulatory T cells (Tregs).
Preclinical Evidence in an Autoimmune Model: Collagen-Induced Arthritis (CIA)
While studies on pure this compound in classic autoimmune models are limited, research on a methanol (B129727) extract of Chelidonium majus (CME), where this compound is a primary alkaloid, provides significant in vivo evidence in the collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis.
Oral administration of CME to DBA/1J mice with established arthritis led to a significant suppression of disease progression.[1] The key immunomodulatory effects are summarized below.
Data Presentation
Table 1: Effect of Chelidonium majus Extract (CME) on Immune Cell Populations in Spleen of CIA Mice
| Treatment Group | Dosage (oral, daily for 4 weeks) | Change in CD4+CD25+ Regulatory T cells | Change in B cells (B220+) | Change in γδ T cells |
| CME | 40 mg/kg | Significant Increase | Significant Decrease | Significant Decrease |
| CME | 400 mg/kg | Significant Increase | Significant Decrease | Significant Decrease |
Data synthesized from Lee et al., J Ethnopharmacol, 2007.[1]
Table 2: Effect of Chelidonium majus Extract (CME) on Cytokine Production in Splenocytes of CIA Mice
| Treatment Group | Dosage (oral, daily for 4 weeks) | Change in TNF-α | Change in IL-6 | Change in IFN-γ |
| CME | 40 mg/kg | Significant Decrease | Significant Decrease | Significant Decrease |
| CME | 400 mg/kg | Significant Decrease | Significant Decrease | Significant Decrease |
Data synthesized from Lee et al., J Ethnopharmacol, 2007.[1]
These results indicate that components of C. majus, with this compound being a major constituent, can shift the immune balance away from a pro-inflammatory state by reducing key inflammatory cytokines and pathogenic cell types while promoting the expansion of regulatory T cells, which are crucial for maintaining self-tolerance.[1]
Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the JAK/STAT3 pathway.
Caption: Experimental workflow for evaluating this compound in a CIA model.
Experimental Protocols
Protocol 1: Evaluation of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is adapted from standard CIA methodologies and the study by Lee et al. (2007).
-
Animals: Male DBA/1J mice, 7-8 weeks old.
-
Induction of CIA:
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer a 100 µL subcutaneous injection at the base of the tail on Day 0.
-
On Day 21, administer a booster injection of bovine type II collagen (100 µg per mouse) emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Beginning on Day 21 (after the second immunization), administer this compound daily via oral gavage at desired doses (e.g., 5, 20, 50 mg/kg). The control group receives the vehicle only.
-
-
Arthritis Assessment:
-
Starting from Day 21, monitor mice daily for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of ankle/wrist, 3=erythema and moderate swelling, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Endpoint Analysis (e.g., Day 42):
-
Euthanize mice and collect blood for serum analysis.
-
Harvest spleens for splenocyte isolation.
-
Collect knee joints for histological analysis (H&E staining for inflammation, Safranin-O for cartilage).
-
Protocol 2: Flow Cytometry for Regulatory T Cell (Treg) Analysis in Mouse Splenocytes
-
Splenocyte Isolation:
-
Aseptically remove the spleen and place it in a petri dish with 5 mL of cold RPMI-1640 medium.
-
Gently mash the spleen between the frosted ends of two sterile glass slides to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lyse red blood cells by resuspending the pellet in 2 mL of ACK lysis buffer for 3 minutes at room temperature.
-
Stop the lysis by adding 8 mL of RPMI-1640. Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer (PBS + 2% FBS) and count viable cells.
-
-
Surface Staining:
-
Aliquot 1x10^6 cells per well in a 96-well V-bottom plate.
-
Add Fc block (anti-CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes on ice.
-
Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25) and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with 200 µL of FACS buffer.
-
-
Intracellular Staining (for Foxp3):
-
Fix and permeabilize the cells using a commercial Foxp3 staining buffer set according to the manufacturer's instructions. This typically involves a 30-minute incubation with a fixation/permeabilization buffer.
-
Wash the cells with the provided permeabilization buffer.
-
Add the anti-Foxp3 antibody (conjugated to a different fluorophore) and incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
Protocol 3: ELISA for Pro-inflammatory Cytokines in Mouse Serum
-
Sample Preparation:
-
Collect blood via cardiac puncture into a serum separator tube.
-
Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until use.
-
-
ELISA Procedure (using a commercial kit for TNF-α, IL-6, or IFN-γ):
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of assay diluent to each well of the antibody-coated 96-well plate.
-
Add 100 µL of standards, controls, and serum samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Aspirate each well and wash 4 times with 300 µL of wash buffer.
-
Add 200 µL of the conjugated secondary antibody (e.g., HRP-conjugated) to each well.
-
Seal and incubate for 2 hours at room temperature.
-
Repeat the aspiration and wash step.
-
Add 200 µL of substrate solution (e.g., TMB) to each well and incubate for 20-30 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the optical density at 450 nm within 30 minutes.
-
Calculate cytokine concentrations by plotting a standard curve.[8][9]
-
Protocol 4: Western Blot for p-NF-κB and p-STAT3 in Splenocytes
-
Protein Extraction:
-
Lyse 5-10x10^6 splenocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-NF-κB p65 or anti-phospho-STAT3 (Tyr705)) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
The membrane can be stripped and re-probed for total NF-κB, total STAT3, and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.[10]
-
References
- 1. This compound reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-induced inhibition of FBP1 disrupts M2 macrophage polarization and attenuates breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric profiling of mature and developing regulatory T cells in the thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. 2.8. ELISA [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application of Chelidonine in the Development of Novel Anti-Parasitic Drugs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a major benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Emerging research has highlighted its potential as a lead compound for the development of novel anti-parasitic drugs. This document provides a comprehensive overview of the current data on the anti-parasitic applications of this compound, detailed experimental protocols for its evaluation, and insights into its mechanisms of action against various parasites.
Anti-Parasitic Activity of this compound
This compound has shown promising activity against a range of parasites, including protozoa and helminths. The following tables summarize the quantitative data from various studies, showcasing its efficacy.
Data Presentation
Table 1: In Vitro Anti-Protozoal Activity of this compound and Chelidonium majus Extracts
| Parasite Species | Form | Compound | Concentration | % Viability/Inhibition | IC50 | Reference |
| Leishmania major | Promastigotes | C. majus extract | 1.5 µg/mL | 55.52% viability (24h) | 0.92 µg/mL (24h) | [3][4] |
| Leishmania major | Promastigotes | C. majus extract | 90 µg/mL | 36.34% viability (24h) | [3][4] | |
| Leishmania major | Amastigotes | C. majus extract | 3 µg/mL | 33.23% cytotoxicity (24h) | [3][4] | |
| Leishmania major | Amastigotes | C. majus extract | 90 µg/mL | 59.34% cytotoxicity (48h) | [3] |
Table 2: In Vivo Anti-Parasitic Activity of this compound
| Parasite Species | Host | Compound | Dose | Efficacy | EC50/LC50 | Reference |
| Dactylogyrus intermedius | Carassius auratus | This compound | 0.9 mg/L | 100% effective (48h) | EC50: 0.48 mg/L | [5] |
| Dactylogyrus intermedius | Carassius auratus | This compound | - | - | LC50 (host): 4.54 mg/L | [5] |
| Trichodina sp. | Parabramis pekinensis | This compound | 1.0 mg/L | 100% effective | EC50: 0.6 mg/L | |
| Plasmodium berghei | Mice | Chelidonium 30C + Nosode 30C | Not specified | 91.45% chemosuppression (Day 7) | [6] |
Mechanisms of Anti-Parasitic Action
The anti-parasitic effects of this compound are attributed to several mechanisms, primarily targeting fundamental cellular processes in parasites.
1. Inhibition of Tubulin Polymerization: this compound has been shown to inhibit tubulin polymerization, a critical process for microtubule formation.[7][8] Microtubules are essential for cell division, motility, and maintaining cell structure in parasites. By disrupting microtubule dynamics, this compound can arrest the parasite's cell cycle, leading to cell death. This mechanism is analogous to the action of some established anti-cancer and anti-helminthic drugs.[9]
2. Induction of Apoptosis: this compound can induce apoptosis, or programmed cell death, in parasitic organisms. This is achieved through the activation of specific signaling pathways. While direct evidence in parasites is still emerging, studies on cancer cells suggest that this compound can activate pathways involving p53 and GADD45a, leading to caspase activation and subsequent apoptosis.[2][10] It is plausible that similar pathways are triggered in parasites. Furthermore, this compound has been observed to cause alterations in the mitochondrial membrane potential, a key event in the apoptotic cascade.[11]
3. Inhibition of Mitochondrial Respiration: Alkaloids from Chelidonium majus, including this compound, have been reported to significantly inhibit mitochondrial respiration.[3] The mitochondrion is a vital organelle for energy production in most parasites, and its disruption can lead to a rapid depletion of ATP and ultimately, cell death.
Visualizing the Mechanisms
Caption: Proposed mechanisms of anti-parasitic action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-parasitic activity of this compound.
In Vitro Anti-Leishmanial Activity Assay
This protocol is adapted from studies on Leishmania major.[3][12]
a. Parasite Culture:
-
Culture Leishmania major promastigotes in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the culture at 25 ± 1°C.
-
Sub-culture parasites every 72 hours to maintain them in the logarithmic phase of growth.
b. Promastigote Viability Assay:
-
Seed a 96-well microtiter plate with 1 x 10^6 promastigotes per well in 100 µL of culture medium.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Add 100 µL of the this compound dilutions to the wells to achieve final desired concentrations. Include a solvent control and a positive control (e.g., Amphotericin B).
-
Incubate the plate at 25 ± 1°C for 24, 48, and 72 hours.
-
Determine parasite viability using a haemocytometer or by using the MTT assay. For the MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of 50% isopropanol (B130326) in 10% SDS to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
Calculate the IC50 value using appropriate software.
c. Amastigote-Macrophage Assay:
-
Seed a 96-well plate with murine macrophages (e.g., J774 cells) at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages and calculate the percentage of inhibition.
Caption: Workflow for in vitro anti-leishmanial activity testing.
In Vitro Anti-Plasmodial Activity Assay
This is a general protocol for Plasmodium falciparum that can be adapted for testing this compound.
a. Parasite Culture:
-
Culture a chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1) strain of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate.
-
Maintain the culture at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
b. Drug Susceptibility Assay (SYBR Green I-based):
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit to each well.
-
Include a negative control (no drug) and a positive control (e.g., chloroquine (B1663885) or artemisinin).
-
Incubate the plate for 72 hours under the conditions described above.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC50 value from the dose-response curve.
Caption: Workflow for in vitro anti-plasmodial drug susceptibility assay.
In Vivo Anti-Helminthic Activity Assay
This protocol is based on the study of this compound against Dactylogyrus intermedius in goldfish.[5]
a. Animal Model and Infection:
-
Acclimatize healthy goldfish (Carassius auratus) to laboratory conditions.
-
Naturally infect the fish with D. intermedius or expose them to a controlled number of oncomiracidia.
-
Confirm the infection by examining the gills under a microscope.
b. In Vivo Efficacy Test:
-
Prepare stock solutions of this compound in water.
-
Expose groups of infected fish to different concentrations of this compound in their tank water for a defined period (e.g., 48 hours).
-
Include a negative control group (no treatment) and a positive control group (e.g., mebendazole).
-
After the exposure period, sacrifice the fish and count the number of surviving parasites on the gills.
-
Calculate the percentage of parasite reduction for each concentration and determine the EC50.
c. Host Toxicity Test:
-
Expose uninfected fish to a range of this compound concentrations for the same duration as the efficacy test.
-
Monitor the fish for any signs of toxicity and record mortality.
-
Calculate the 48-hour median lethal concentration (LC50) for the host.
-
Determine the therapeutic index (TI = LC50 for host / EC50 for parasite).
Future Directions and Drug Development Considerations
The promising in vitro and in vivo anti-parasitic activities of this compound warrant further investigation for its development as a novel therapeutic agent. Key areas for future research include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in different parasites is crucial for rational drug design and optimization.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound analogs can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy in Mammalian Models: Evaluating the efficacy of this compound in established mammalian models of parasitic diseases (e.g., murine models of leishmaniasis, malaria, and trypanosomiasis) is a critical next step.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are essential to assess its safety and therapeutic potential in humans.
-
Combination Therapy: Investigating the synergistic effects of this compound with existing anti-parasitic drugs could offer a strategy to enhance efficacy and combat drug resistance.
Conclusion
This compound has emerged as a promising natural product with significant potential for the development of new anti-parasitic drugs. Its multi-faceted mechanism of action, targeting fundamental cellular processes in parasites, makes it an attractive lead compound. The protocols and data presented in this document provide a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against parasitic diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of in vitro Cytotoxicity of Chelidonium majus against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of in vitro Cytotoxicity of Chelidonium majus against Leishmania Major [archrazi.areeo.ac.ir]
- 5. In vivo anthelmintic activity of this compound from Chelidonium majus L. against Dactylogyrus intermedius in Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplasmodial potential of homeopathic drugs Chelidonium and nosode against Plasmodium berghei infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of Tubulin Assembly Identified through Screening a Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Investigating the Epigenetic Modifications Induced by Chelidonine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine is a major isoquinoline (B145761) alkaloid extracted from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine. Emerging research has highlighted its potential as an anti-cancer agent, with activities including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Recent evidence suggests that the therapeutic effects of this compound may be, in part, mediated by epigenetic modifications. This document provides detailed application notes and experimental protocols for investigating the epigenetic landscape alterations induced by this compound, focusing on histone modifications and changes in gene expression. While direct evidence for its impact on DNA methylation and non-coding RNA is currently limited, this document also provides foundational protocols to encourage further investigation into these areas.
Data Presentation: Quantitative Effects of this compound on Gene Expression
This compound has been shown to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and drug resistance. The following tables summarize the quantitative data from studies on different cancer cell lines.
Table 1: Effect of this compound on mRNA Levels of Apoptosis and Cell Cycle-Related Genes in Pancreatic Cancer Cells
| Gene | Cell Line | This compound Concentration | Exposure Time | Change in Expression | Reference |
| GADD45a | BxPC-3, MIA PaCa-2 | 0.7 µM | 24 hours | Upregulated | [1] |
| p53 | BxPC-3, MIA PaCa-2 | 0.7 µM | 24 hours | Upregulated | [1] |
| p21 (CDKN1A) | BxPC-3, MIA PaCa-2 | 0.7 µM | 24 hours | Upregulated | [1] |
| Caspase-3 | Caco-2 | Not Specified | Not Specified | Upregulated | [2] |
Table 2: Effect of this compound on mRNA Levels of Multidrug Resistance and Metabolism Genes
| Gene | Cell Line | This compound Concentration | Exposure Time | Change in Expression | Reference |
| P-gp/MDR1 | Caco-2 | 50 µM | 48 hours | Downregulated | [2] |
| MRP1 | Caco-2 | 50 µM | 48 hours | Downregulated | [2] |
| BCRP | Caco-2 | 50 µM | 48 hours | Downregulated | [2] |
| CYP3A4 | Caco-2 | 50 µM | 48 hours | Downregulated | [2] |
| GST | Caco-2 | 50 µM | 48 hours | Downregulated | [2] |
| CYP1A1 | HNSCC cell lines | 10 µM | Not Specified | Upregulated | [2] |
| MDR1 | HNSCC cell lines | 10 µM | Not Specified | Upregulated | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: this compound-induced p53 signaling pathway leading to apoptosis.
Caption: Modulation of MAPK signaling by this compound.
Caption: The ATF3/Tip60/Foxo3a pathway activated by this compound.
Experimental Protocols
Protocol 1: Analysis of Global Histone Acetylation by Western Blot
This protocol details the steps to assess changes in global histone acetylation levels in cells treated with this compound.
Workflow Diagram
Caption: Workflow for Western Blot analysis of histone acetylation.
Materials:
-
Cell culture reagents
-
This compound (appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Histone Extraction Buffer
-
0.4 N H₂SO₄
-
Acetone
-
10 mM Tris-HCl, pH 8.0
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%) and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Ponceau S stain
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-H3K9ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in 1 ml of ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 ml of Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄ and incubate overnight at 4°C with gentle rotation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add 1 ml of cold acetone. Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Discard the supernatant, wash the pellet with acetone, and air dry.
-
Resuspend the histone pellet in 10 mM Tris-HCl, pH 8.0.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[4]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Signal Detection and Analysis:
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Specific Histone Marks
This protocol is for investigating this compound-induced changes in histone acetylation at specific gene promoters.
Workflow Diagram
Caption: Workflow for ChIP-qPCR analysis.
Materials:
-
Cell culture reagents and this compound
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibodies (e.g., anti-H3K9ac, Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
PCR purification kit
-
qPCR primers for target and control regions
-
SYBR Green qPCR master mix
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound as described in Protocol 1.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells.
-
Lyse cells to release nuclei.
-
Lyse nuclei and shear chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the bead-antibody-chromatin complexes sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Crosslinks and DNA Purification:
-
Add NaCl to the eluates and input samples and incubate at 65°C overnight to reverse crosslinks.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.[5]
-
-
qPCR Analysis:
Protocol 3: RNA Sequencing for Gene Expression Profiling
This protocol outlines the steps for analyzing global gene expression changes in response to this compound treatment.
Workflow Diagram
Caption: Workflow for RNA sequencing analysis.
Materials:
-
Cell culture reagents and this compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound (e.g., 0.7 µM for 24 hours for pancreatic cancer cells).[1]
-
Harvest cells and extract total RNA using a commercial kit, including an on-column DNase digestion step.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer.
-
Evaluate RNA integrity (RIN score) using a Bioanalyzer.
-
-
Library Preparation:
-
Prepare sequencing libraries from high-quality RNA using a suitable library preparation kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between this compound-treated and control samples.
-
Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.
-
Future Directions: Investigating DNA Methylation and Non-coding RNA
The influence of this compound on DNA methylation and non-coding RNA expression remains an underexplored area. Researchers are encouraged to utilize the following established methodologies to investigate these potential epigenetic modifications.
-
Global DNA Methylation: A global DNA methylation ELISA-based assay can provide an initial assessment of whether this compound alters overall 5-methylcytosine (B146107) levels.
-
Gene-Specific DNA Methylation: Bisulfite sequencing followed by PCR and sequencing of specific gene promoters can reveal changes in methylation patterns at high resolution.
-
MicroRNA Expression Profiling: qRT-PCR arrays or small RNA sequencing can be employed to identify changes in the expression of microRNAs, which are key regulators of gene expression, following this compound treatment.
By employing the protocols and considering the signaling pathways outlined in this document, researchers can further elucidate the epigenetic mechanisms underlying the therapeutic potential of this compound.
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Chelidonine as a Molecular Probe for Cytoskeletal Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), has emerged as a valuable molecular probe for investigating the intricate dynamics of the cellular cytoskeleton. Its primary mechanism involves the disruption of microtubule polymerization, which subsequently triggers a cascade of cellular events, including cell cycle arrest and apoptosis. These characteristics make this compound a powerful tool for cancer research and drug development, allowing for the detailed study of cytoskeletal integrity, associated signaling pathways, and the cellular response to antimitotic agents.
Mechanism of Action
This compound exerts its biological effects primarily by interacting with tubulin, the fundamental protein subunit of microtubules. It acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization, with a reported IC50 value of approximately 24 µM.[1][2] This disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to the breakdown of the microtubular network within the cell.[1][2][3] Evidence suggests that this compound may bind at or near the colchicine-binding site on tubulin.[2]
Beyond its effects on microtubules, this compound has also been observed to affect the actin cytoskeleton, reducing the mass of actin filaments and influencing cell spreading and reorganization.[3] This dual impact on both major components of the cytoskeleton underscores its utility as a comprehensive probe for cytoskeletal studies.
Key Cellular Effects
The disruption of cytoskeletal dynamics by this compound initiates several profound cellular responses:
-
G2/M Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, a critical microtubule-based structure for cell division, this compound induces a robust arrest in the G2/M phase of the cell cycle.[1][2] This arrest is often characterized by abnormal metaphase morphology, an accumulation of cyclin B1, and heightened cdc2 kinase activity.[1][2]
-
Induction of Apoptosis: Following mitotic arrest, prolonged exposure to this compound triggers programmed cell death (apoptosis) in various cancer cell lines.[4][5][6] This process is mediated by multiple signaling pathways, including:
-
p53-GADD45a Pathway: this compound upregulates the expression of p53, GADD45A, and p21, leading to the activation of executioner caspases like caspase-3.[4][6]
-
MAPK Signaling: The compound activates the Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) pathway and influences other mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[1][7]
-
NF-κB Inhibition: this compound can suppress the pro-survival NF-κB pathway, further sensitizing cells to apoptosis.[8]
-
-
Anti-Migratory and Anti-Invasive Effects: The integrity of the cytoskeleton is crucial for cell motility. By disrupting both microtubules and actin filaments, this compound effectively inhibits the migration and invasion of cancer cells.[9][10]
Data Presentation
Table 1: Cytotoxicity and Tubulin Polymerization Inhibition by this compound
| Parameter | Cell Line / System | IC50 / EC50 Value | Reference |
| Tubulin Polymerization | In Vitro Assay | 24 µM | [1][2] |
| Cytotoxicity (EC50) | FaDu (Head and Neck Cancer) | 1 µM | [10] |
| Cytotoxicity (EC50) | HLaC78 (Head and Neck Cancer) | 1.6 µM | [10] |
| Cytotoxicity (IC50) | HCT116 (Colorectal Cancer) | 22.4 µM | [11] |
| Cytotoxicity (IC50) | HTB-26 (Breast Cancer) | 10 - 50 µM | [11] |
| Cytotoxicity (IC50) | PC-3 (Prostate Cancer) | 10 - 50 µM | [11] |
| Cytotoxicity (IC50) | HepG2 (Hepatocellular Carcinoma) | 10 - 50 µM | [11] |
Table 2: Molecular Effects of this compound Treatment in Pancreatic Cancer Cells (BxPC-3 & MIA PaCa-2)
| Analyte | Treatment | Fold Change (approx.) | Effect | Reference |
| p53 Protein | 0.5 - 1 µM this compound | > 2-3 fold increase | Upregulation | [4] |
| p21 Protein | 0.5 - 1 µM this compound | > 2-fold increase | Upregulation | [4] |
| GADD45a Protein | 0.5 - 1 µM this compound | ~2-fold increase | Upregulation | [4] |
| Cleaved Caspase-3 | 0.5 - 1 µM this compound | Significant increase | Activation | [4] |
| Apoptotic Cells | 1 µM this compound (24h) | > 50% of cells | Induction | [4] |
Visualizations
Caption: General experimental workflow for studying cytoskeletal dynamics.
Caption: this compound's mechanism for inducing G2/M cell cycle arrest.
Caption: Key signaling pathways in this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol details how to visualize the effect of this compound on the microtubule network in adherent cells.
Materials:
-
Adherent cells (e.g., HeLa) grown on sterile glass coverslips in a 24-well plate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Antifade mounting medium.
Procedure:
-
Cell Seeding: Seed cells onto coverslips and allow them to adhere and grow for 24 hours to reach 60-70% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 12, 24 hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in 1% BSA/PBS) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Observe the disruption of the microtubule network in this compound-treated cells compared to the well-defined filaments in control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the G2/M arrest induced by this compound.
Materials:
-
Suspension or adherent cells.
-
This compound stock solution.
-
Complete cell culture medium.
-
PBS.
-
Trypsin-EDTA (for adherent cells).
-
Cold 70% ethanol (B145695).
-
Propidium Iodide (PI) Staining Solution (containing RNase A).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with desired concentrations of this compound and a vehicle control for 24 hours.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, detach with Trypsin-EDTA, and collect cells. Centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect cells directly from the medium and centrifuge.
-
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak will be observed in this compound-treated samples.[1][12]
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in protein expression levels in key apoptotic pathways following this compound treatment.
Materials:
-
Treated and untreated cell pellets.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p53, anti-GADD45a, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading. Quantify band density to determine changes in protein expression.[4]
References
- 1. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Interference of Selected Cytotoxic Alkaloids with the Cytoskeleton: An Insight into Their Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelidonium majus Induces Apoptosis of Human Ovarian Cancer Cells via ATF3-Mediated Regulation of Foxo3a by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chelidonium majus crude extract inhibits migration and induces cell cycle arrest and apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Chelidonine as a Potential Agent to Overcome Multidrug Resistance in Cancer
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. It is characterized by the ability of cancer cells to develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. Chelidonine, a major isoquinoline (B145761) alkaloid extracted from Chelidonium majus, has emerged as a promising natural compound with the potential to overcome MDR in various cancer types.[1][2]
Mechanism of Action
This compound circumvents multidrug resistance through a multi-faceted approach, targeting key cellular pathways and proteins involved in drug resistance and cell survival.
-
Inhibition of ABC Transporters: this compound has been shown to directly inhibit the function of P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[1][3] By inhibiting these efflux pumps, this compound increases the intracellular accumulation and enhances the cytotoxicity of conventional chemotherapeutic drugs.[1][4] This effect has been observed in various cancer cell lines, including those resistant to doxorubicin (B1662922) and paclitaxel.[1][5]
-
Modulation of Drug-Metabolizing Enzymes: this compound can downregulate the expression and activity of enzymes involved in the metabolism and detoxification of xenobiotics, such as cytochrome P450 3A4 (CYP3A4) and glutathione (B108866) S-transferase (GST).[1] This inhibition further contributes to increased intracellular drug concentrations.
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in MDR cancer cells.[1] This is achieved through the activation of caspase cascades, including caspase-3 and caspase-8, and by altering the expression of apoptosis-related genes.[1][4]
-
Interference with Major Signaling Pathways: this compound has been demonstrated to modulate critical signaling pathways that are often dysregulated in cancer and contribute to drug resistance:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. This compound can inhibit the phosphorylation of key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and sensitizing cancer cells to chemotherapy.[6]
-
NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation, cell survival, and the expression of MDR-related genes. This compound can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and preventing the nuclear translocation of NF-κB.[7][8]
-
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| Caco-2 | Colon Carcinoma | Not explicitly stated, but treatment with 50 µM showed significant effects. | [1] |
| CEM/ADR5000 | Leukemia | Not explicitly stated, but treatment with 50 µM showed significant effects. | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~1 | [5] |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | >10 | [5] |
| Paclitaxel-resistant HNSCC | Head and Neck Squamous Cell Carcinoma | Higher resistance than sensitive counterparts | [5] |
| Melanoma A375 | Melanoma | IC50 for Chelidonium majus root extract was 12.65 µg/mL | [3] |
| Melanoma G361 | Melanoma | Not explicitly stated | [3] |
| Melanoma SK-MEL-3 | Melanoma | IC50 for Chelidonium majus herb extract was 1.93 µg/mL | [3] |
Table 2: Reversal of Doxorubicin Resistance by this compound
| Cell Line | Cancer Type | Treatment | Effect on Doxorubicin Resistance | Reference |
| Caco-2 | Colon Carcinoma | This compound (50 µM) | Reversed doxorubicin resistance | [1] |
| CEM/ADR5000 | Leukemia | This compound (50 µM) | Reversed doxorubicin resistance | [1] |
| MCF-7/ADR | Breast Cancer | This compound | Overcomes P-gp-mediated adriamycin (doxorubicin) resistance | [9] |
Table 3: Effect of this compound on mRNA Levels of MDR-Related Genes in Caco-2 Cells
| Gene | Function | Effect of this compound (50 µM) | Reference |
| P-gp/MDR1 | Drug Efflux Pump | Significant Decrease | [1] |
| MRP1 | Drug Efflux Pump | Significant Decrease | [1] |
| BCRP | Drug Efflux Pump | Significant Decrease | [1] |
| CYP3A4 | Drug Metabolism | Significant Decrease | [1] |
| GST | Drug Metabolism | Significant Decrease | [1] |
| hPXR | Nuclear Receptor regulating drug metabolism genes | Significant Decrease | [1] |
| Caspase-3 | Apoptosis Executioner | Significant Increase | [1] |
| Caspase-8 | Apoptosis Initiator | Significant Increase | [1] |
Mandatory Visualizations
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of multidrug-resistant and parental (sensitive) cancer cells.
-
Materials:
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Chemotherapeutic drug (e.g., doxorubicin, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and/or the chemotherapeutic drug in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
2. P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Accumulation)
This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
-
Materials:
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
24-well plates
-
This compound
-
Verapamil (B1683045) (positive control for P-gp inhibition)
-
Rhodamine 123 solution (10 µM in serum-free medium)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 24-well plate and grow to ~80% confluency.
-
Pre-incubate the cells with various concentrations of this compound or verapamil in serum-free medium for 1-2 hours at 37°C.
-
Add Rhodamine 123 to a final concentration of 10 µM and incubate for another 60-90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with cell lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a fluorometer (excitation ~485 nm, emission ~525 nm).
-
Alternatively, visualize the intracellular fluorescence using a fluorescence microscope.
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp activity.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including floating cells in the medium) after treatment with this compound.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
4. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt and NF-κB pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Chelidonine's Effect on Gut Microbiota and Its Implications for Health: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a major isoquinoline (B145761) alkaloid extracted from the greater celandine (Chelidonium majus), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] Emerging research suggests that the gut microbiota plays a crucial role in mediating the therapeutic efficacy of many natural compounds. This document provides a comprehensive overview of the current understanding of this compound's interaction with the gut microbiota and its potential health implications. It also includes detailed protocols for preclinical evaluation of this compound's effects on the gut microbiome and associated inflammatory responses.
Preclinical Data on this compound's Bioactivity
While direct quantitative data on the specific effects of this compound on the gut microbiota composition is limited in the current literature, its potent antimicrobial and anti-inflammatory properties suggest a significant modulatory role. The following table summarizes the known bioactivities of this compound relevant to gut health.
Table 1: Summary of Preclinical Bioactivity of this compound
| Bioactivity | Experimental Model | Key Findings | References |
| Antimicrobial | In vitro studies | Effective against various pathogenic bacteria, including Helicobacter pylori and Staphylococcus aureus.[2][3] | |
| Anti-inflammatory | DSS-induced colitis in mice | Attenuated weight loss, colon shortening, and reduced levels of pro-inflammatory cytokines (IL-6, TNF-α). | |
| Anti-inflammatory | TNF-α-induced HCT116 cells | Inhibited NF-κB activation by preventing the phosphorylation and degradation of IκBα and suppressing the nuclear translocation of RELA.[4][5] | |
| Anti-inflammatory | LPS-stimulated human neutrophils | Decreased the secretion of TNF-α in a concentration-dependent manner.[6][7] | |
| Antispasmodic | Isolated guinea-pig ileum | Exhibited papaverine-like musculotropic action, antagonized carbachol (B1668302) and electric field-stimulated contractions.[8] |
Hypothetical Impact of this compound on Gut Microbiota Composition
Based on its known antimicrobial properties, this compound is hypothesized to selectively inhibit the growth of certain pathogenic bacteria in the gut, thereby promoting the growth of beneficial microbes. The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on gut microbiota composition and short-chain fatty acid (SCFA) production in a DSS-induced colitis mouse model. Note: This data is for illustrative purposes only and is not derived from direct experimental results found in the searched literature.
Table 2: Hypothetical Changes in Gut Microbiota Composition Following this compound Treatment in DSS-Induced Colitis Mice (Relative Abundance %)
| Bacterial Phylum/Genus | Control | DSS-Treated | DSS + this compound (5 mg/kg) | DSS + this compound (10 mg/kg) |
| Phylum | ||||
| Firmicutes | 65.2 ± 5.1 | 45.8 ± 6.3 | 55.3 ± 4.8 | 60.1 ± 5.5 |
| Bacteroidetes | 28.1 ± 3.9 | 48.5 ± 7.2 | 38.2 ± 5.1 | 32.5 ± 4.3 |
| Proteobacteria | 2.5 ± 0.8 | 10.2 ± 2.5 | 4.1 ± 1.2 | 3.2 ± 0.9 |
| Genus | ||||
| Akkermansia | 3.1 ± 0.9 | 1.2 ± 0.5 | 2.5 ± 0.7 | 3.0 ± 0.8 |
| Faecalibacterium | 8.5 ± 2.1 | 3.1 ± 1.2 | 6.2 ± 1.8 | 7.8 ± 2.0 |
| Lactobacillus | 5.2 ± 1.5 | 2.8 ± 0.9 | 4.5 ± 1.2 | 5.0 ± 1.4 |
| Escherichia-Shigella | 0.8 ± 0.3 | 5.6 ± 1.8 | 1.5 ± 0.6 | 0.9 ± 0.4 |
Table 3: Hypothetical Changes in Cecal Short-Chain Fatty Acid (SCFA) Concentrations Following this compound Treatment in DSS-Induced Colitis Mice (μmol/g)
| SCFA | Control | DSS-Treated | DSS + this compound (5 mg/kg) | DSS + this compound (10 mg/kg) |
| Acetate | 65.8 ± 7.2 | 42.1 ± 5.8 | 55.3 ± 6.5 | 62.4 ± 7.0 |
| Propionate | 22.5 ± 3.1 | 14.8 ± 2.5 | 19.2 ± 2.8 | 21.7 ± 3.0 |
| Butyrate | 18.2 ± 2.5 | 9.5 ± 1.8 | 14.6 ± 2.1 | 17.1 ± 2.3 |
Signaling Pathways and Health Implications
This compound's modulation of the gut microbiota can have profound implications for host health, primarily through its anti-inflammatory effects and its potential to enhance gut barrier function.
Anti-inflammatory Signaling
This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[4][5] By suppressing the activation of NF-κB, this compound can reduce the production of inflammatory cytokines such as TNF-α and IL-6, which are often elevated in inflammatory bowel diseases (IBD).
Caption: this compound inhibits the NF-κB signaling pathway.
Gut Barrier Function
A healthy gut microbiota contributes to the integrity of the intestinal barrier. Dysbiosis can lead to increased intestinal permeability ("leaky gut"), allowing harmful substances to enter the bloodstream and trigger inflammation. While direct evidence for this compound's effect on gut barrier proteins is lacking, its potential to modulate the microbiota suggests an indirect role in maintaining barrier function. Key proteins involved in maintaining the gut barrier include zonulin and tight junction proteins like occludin and ZO-1.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the gut microbiota and intestinal inflammation in a preclinical setting.
Animal Model: DSS-Induced Colitis in Mice
This model is widely used to mimic the pathology of inflammatory bowel disease.
Materials:
-
6-8 week old C57BL/6 mice
-
Dextran sulfate (B86663) sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound (purity >98%)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Animal caging and husbandry supplies
-
Analytical balance, pH meter
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into four groups:
-
Group 1: Control (vehicle only)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (low dose, e.g., 5 mg/kg)
-
Group 4: DSS + this compound (high dose, e.g., 10 mg/kg)
-
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
This compound Administration: Administer this compound or vehicle daily by oral gavage, starting from day 0 of DSS treatment.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment (e.g., day 8), euthanize the mice and collect colonic tissue for histological analysis and cytokine measurement, and cecal/fecal contents for microbiota and SCFA analysis.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
This technique is used to profile the composition of the gut microbiota.
Materials:
-
Fecal/cecal samples
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for 16S rRNA gene amplification (e.g., targeting the V3-V4 region)
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software (e.g., QIIME2)
Procedure:
-
DNA Extraction: Extract microbial DNA from fecal or cecal samples according to the manufacturer's protocol.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with attached Illumina adapters.
-
Library Preparation: Purify the PCR products and quantify the DNA concentration. Pool the libraries in equimolar concentrations.
-
Sequencing: Sequence the pooled libraries on an Illumina MiSeq platform.
-
Data Analysis: Process the raw sequencing data using a bioinformatics pipeline such as QIIME2 to perform quality filtering, operational taxonomic unit (OTU) picking, and taxonomic classification. Analyze alpha and beta diversity to assess changes in microbial community structure.
Caption: General experimental workflow for studying this compound's effects.
Short-Chain Fatty Acid (SCFA) Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to quantify the major microbial metabolites in the gut.
Materials:
-
Fecal/cecal samples
-
Internal standards (e.g., 2-ethylbutyric acid)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Solvents (e.g., diethyl ether, methanol)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Homogenize fecal or cecal samples in water, add an internal standard, and acidify with hydrochloric acid.
-
Extraction: Extract SCFAs with diethyl ether.
-
Derivatization: Derivatize the extracted SCFAs to make them volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Separate the SCFAs on a capillary column and detect them using the mass spectrometer.
-
Quantification: Quantify the concentration of each SCFA by comparing its peak area to that of the internal standard and using a standard curve.
Future Directions
The preliminary evidence for this compound's anti-inflammatory and antimicrobial activities in the context of gut health is promising. However, further research is critically needed to:
-
Elucidate the specific effects of this compound on the gut microbiota composition and function. This includes conducting in-depth 16S rRNA and shotgun metagenomic sequencing studies to identify the specific bacterial taxa that are modulated by this compound.
-
Investigate the direct impact of this compound on gut barrier integrity. This can be achieved by measuring the expression of tight junction proteins and assessing intestinal permeability in animal models.
-
Explore the role of microbial metabolites in mediating the effects of this compound. This involves analyzing a broader range of microbial metabolites beyond SCFAs, such as secondary bile acids and tryptophan metabolites.
-
Conduct well-designed clinical trials to evaluate the safety and efficacy of this compound in the management of inflammatory bowel diseases and other gut-related disorders.
Conclusion
This compound presents a promising natural compound for the modulation of gut health. Its established anti-inflammatory and antimicrobial properties provide a strong rationale for its potential to beneficially influence the gut microbiota and ameliorate gut-related pathologies. The protocols and information provided in this document are intended to guide researchers in further exploring the therapeutic potential of this compound and its interactions with the complex ecosystem of the gut.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. | Semantic Scholar [semanticscholar.org]
- 3. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 4. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated 16S rRNA sequencing and metagenomics insights into microbial dysbiosis and distinct virulence factors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 16S sequencing and functional analysis of the fecal microbiome during treatment of newly diagnosed pediatric inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives [frontiersin.org]
Application Notes and Protocols for Chelidonine-Based Nanoparticles in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the development and evaluation of chelidonine-based nanoparticles for targeted drug delivery applications. This compound, a bioactive alkaloid derived from Chelidonium majus, has demonstrated significant anti-cancer properties.[1][2][3] However, its clinical application is often hindered by poor water solubility and low bioavailability.[1][2][3] Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome these limitations, enhance therapeutic efficacy, and enable targeted delivery to tumor tissues.[1][2][3][4][5]
I. Physicochemical Characterization of this compound-Loaded Nanoparticles
The successful formulation of this compound nanoparticles requires thorough physicochemical characterization to ensure optimal size, surface charge, and drug loading for effective drug delivery. Studies have reported the successful encapsulation of this compound in PLGA nanoparticles, resulting in spherical particles with desirable characteristics for cancer therapy.[1][2][3][4][5][6]
Table 1: Summary of Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation | Polymer | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| CM-PLGA NPs | PLGA | 263 ± 19.6 | -20.67 ± 2.48 | 76.53 ± 3.61 | 22.47 ± 0.09 | [1][2] |
| E TPGS-modified PLGA NPs | PLGA-TPGS | 153 ± 12.3 | -14.06 ± 2.21 | 95.58 ± 3.47 | 33.13 ± 0.19 | [4][5] |
| Nano-chelidonine (NC) | PLGA | 123 ± 1.15 | -19.6 ± 2.48 | 82.6 ± 0.574 | Not Reported | [6] |
Note: CM-PLGA NPs: this compound-loaded PLGA Nanoparticles; E TPGS: D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate.
II. Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of this compound-based nanoparticles.
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion solvent evaporation method.[1][7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Ethyl acetate (B1210297)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 4% w/v)
-
Deionized water
Equipment:
-
Vortex mixer
-
Ultrasonic probe sonicator
-
Magnetic stirrer
-
High-speed centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 20 mg) and this compound (e.g., 5 mg) in an organic solvent like ethyl acetate (e.g., 1 mL).[1][7]
-
Emulsification: Add the organic phase to an aqueous solution of a surfactant, such as 4% PVA solution (e.g., 10 mL), under constant vortexing.[1][7]
-
Immediately sonicate the mixture using a probe sonicator in an ice bath. Use a pulsed mode (e.g., 70% intensity) for a set duration (e.g., 3 minutes) to form an oil-in-water (o/w) emulsion.[1][7]
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer at room temperature for several hours (e.g., 2 hours) to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.[1][7]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 17,000 rpm) for a sufficient time (e.g., 20 minutes) to pellet the nanoparticles.[1][7]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water 2-3 times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry for 48 hours to obtain a fine powder of this compound-loaded PLGA nanoparticles.[1][7]
-
Store the lyophilized nanoparticles at 4°C for long-term stability.[8]
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential Analysis
Equipment: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Prepare a dilute suspension of the nanoparticles in deionized water (e.g., 1 mg/mL).
-
Sonicate the suspension briefly (e.g., 30 seconds) to ensure proper dispersion.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using the DLS instrument.
-
Perform measurements in triplicate for statistical accuracy.[1][7] A PDI value closer to 0 indicates a more uniform particle size distribution.[9] A higher absolute zeta potential value (positive or negative) suggests better colloidal stability due to electrostatic repulsion between particles.[10][11]
2.2 Drug Loading and Encapsulation Efficiency
Procedure:
-
After the initial centrifugation to collect the nanoparticles (Protocol 1, step 5), carefully collect the supernatant which contains the unencapsulated ("free") this compound.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
Where, the weight of the drug in nanoparticles is the initial amount of this compound used minus the amount of free this compound in the supernatant.
-
Protocol 3: In Vitro Drug Release Study
This protocol utilizes the dialysis membrane method to simulate the release of this compound from the nanoparticles over time.[2][12]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Magnetic stirrer
Procedure:
-
Accurately weigh a specific amount of lyophilized nanoparticles (e.g., 3 mg) and suspend them in a known volume of PBS (e.g., 6 mL).[2]
-
Transfer the nanoparticle suspension into a pre-swelled dialysis bag and securely seal both ends.
-
Immerse the dialysis bag into a larger volume of fresh PBS (e.g., 450 mL) maintained at 37°C with gentle stirring.[12]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, etc.), withdraw a small aliquot of the release medium (e.g., 3 mL) and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[12]
-
Analyze the amount of this compound released into the withdrawn samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile. A sustained release profile is often observed for nanoparticle formulations.[2]
Protocol 4: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxicity of this compound and this compound-loaded nanoparticles on cancer cells.[13][14]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HeLa, HepG2)
-
Complete cell culture medium
-
Free this compound
-
This compound-loaded nanoparticles
-
Blank nanoparticles (without this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve. Encapsulated this compound is expected to show enhanced cytotoxicity compared to the free drug.[2][3]
Protocol 5: Cellular Uptake Analysis by Flow Cytometry
Flow cytometry can be used to quantify the cellular uptake of nanoparticles, especially if they are fluorescently labeled.[15][16][17][18]
Materials:
-
Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent dye or using a fluorescently tagged polymer)
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and treat them with fluorescently labeled nanoparticles for various time points.
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
-
Cell Staining (Optional): A viability dye (e.g., Propidium Iodide) can be added to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles. The side-scattered light (SSC) can also provide an indication of nanoparticle uptake.[15][19]
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to compare the uptake efficiency under different conditions.
III. Signaling Pathways of this compound in Cancer Cells
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[20][21][22][23] Understanding these pathways is crucial for the rational design of targeted drug delivery systems.
This compound has been shown to suppress cancer cell malignancy by inactivating the TLR4/NF-κB and PI3K/AKT signaling pathways.[20][22] The inhibition of these pathways leads to decreased cell proliferation and survival. Furthermore, this compound can induce apoptosis through the activation of p53 and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6][23][24] In some cancer types, it also activates the p38 MAPK pathway, which can contribute to apoptosis.[24] By delivering this compound via nanoparticles, it is possible to enhance its concentration at the tumor site, thereby amplifying its effects on these critical signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. Preparation of this compound highly loaded poly(lactide-co-glycolide)-based nanoparticles using a single emulsion method: Cytotoxic effect on MDA-MB-231 cell line [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface Modification of Poly(lactide-co-glycolide) Nanoparticles for the Sustained in vitro Release and the Enhanced Cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development, Characterization and Pharmacokinetic Profile of Chitosan-Sodium Tripolyphosphate Nanoparticles Based Drug Delivery Systems for Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 18. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 23. synapse.koreamed.org [synapse.koreamed.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Chelidonine as a Natural Pesticide in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated significant potential as a natural pesticide for agricultural applications. Its insecticidal and fungicidal properties, coupled with its biodegradable nature, present a promising alternative to synthetic pesticides. These application notes provide a comprehensive overview of the current knowledge on this compound's use in agriculture, including its mechanisms of action, efficacy data, and detailed protocols for its extraction, formulation, and application.
Mechanism of Action
This compound's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE) in the insect nervous system.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132), which plays a crucial role in nerve impulse transmission. By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3]
Additionally, studies have shown that alkaloids from Chelidonium majus, including this compound, can act as antifeedants and disrupt the digestive processes of insects by inhibiting digestive enzymes such as α-amylase, lipase, and total protease.[4]
As a fungicide, this compound and related alkaloids have been shown to inhibit the mycelial growth of various plant pathogenic fungi.[1] The exact mechanism of its antifungal action is still under investigation but is thought to involve the disruption of cell membrane integrity and key metabolic processes.
Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Chelidonium majus extracts against various agricultural pests and pathogens. It is important to note that efficacy can vary depending on the formulation, application method, and environmental conditions. Further research is needed to establish a broader spectrum of activity against a wider range of agricultural pests.
Table 1: Insecticidal Efficacy of this compound and Related Alkaloids
| Target Pest | Active Compound(s) | Bioassay Type | Efficacy Metric | Value | Citation(s) |
| Gypsy Moth (Lymantria dispar) | Sanguinarine, this compound, Berberine hydrochloride | Larval Bioassay | LD50 | Sanguinarine: 4.963 µ g/larva | [4] |
| Order of Toxicity | Sanguinarine > this compound > Berberine hydrochloride | [4] | |||
| Two-spotted Spider Mite (Tetranychus urticae) | Alkaloidal Extract of Zanthoxylum schreberi | Adult Female Bioassay | Mortality | > 40% at 2% w/w | [5] |
| Repellency | 90% at 2% w/w | [5] | |||
| IC50 (AChE) | < 6 µM | [5] | |||
| Whitefly (Bemisia tabaci) | Imidacloprid (for comparison) | Adult Bioassay | LC50 | 6.6 ppm | [6] |
| Diafenthiuron (for comparison) | Adult Bioassay | LC50 | 22.59 ppm | [6] |
Table 2: Fungicidal Efficacy of this compound and Chelidonium majus Extracts
| Target Pathogen | Active Compound(s) | Efficacy Metric | Value | Citation(s) |
| Botrytis cinerea | Enriched this compound Products | EC50 | 0.43 mg/mL | [7] |
| This compound Standard | EC50 | 0.77 mg/mL | [7] | |
| Crude C. majus Extracts | EC50 | 3.24 mg/mL | [7] | |
| Fusarium oxysporum f. sp. cubense | C. majus Extracts | Growth Inhibition | Very Sensitive | [8] |
| Fusarium culmorum & F. graminearum | C. majus Extracts | Growth Inhibition | Quite Resistant | [8] |
| Rhizoctonia solani | Paeonol (for comparison) | EC50 | 44.83 µg/mL | [9] |
| Compound 4l (for comparison) | EC50 | 5.21 µg/mL | [10] |
Experimental Protocols
Protocol for Preparation of Chelidonium majus Alkaloid Extract
This protocol describes a general method for the solvent extraction of alkaloids from Chelidonium majus.[11][12][13]
Materials:
-
Dried and powdered aerial parts of Chelidonium majus
-
Methanol (B129727) or Ethanol (85%)
-
Soxhlet apparatus
-
Rotary evaporator
-
Sulfuric acid (2%)
-
Anhydrous sodium sulfate
-
Filter paper
-
Beakers, flasks, and separatory funnel
Procedure:
-
Place 100g of powdered Chelidonium majus plant material into the thimble of a Soxhlet apparatus.
-
Extract the plant material with 500 mL of 85% methanol for 24 hours.
-
Concentrate the resulting extract to approximately half its volume using a rotary evaporator.
-
Acidify the concentrated extract to pH 2 with 2% sulfuric acid.
-
Transfer the acidified extract to a separatory funnel and wash with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
-
Basify the aqueous layer to pH 9-10 with 25% ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous layer by partitioning three times with an equal volume of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter the chloroform extract and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.
-
Store the crude alkaloid extract in a cool, dark place.
Protocol for Formulation of a this compound-Based Botanical Insecticide
This protocol provides a basic framework for formulating a this compound-based insecticide. The concentrations of adjuvants may need to be optimized for specific applications.[4][14][15][16]
Materials:
-
Crude alkaloid extract from Chelidonium majus (from Protocol 3.1)
-
Water
-
Emulsifier (e.g., Sodium dodecyl benzene (B151609) sulfonate)
-
Dispersant (e.g., Sodium lignosulfonate)
-
Sticker/Spreader (e.g., non-ionic surfactant like Tween 80 or an organosilicone adjuvant)
-
Stabilizer (e.g., antioxidant such as Tert-butyl hydroquinone)
-
pH buffer (if necessary)
Procedure:
-
Dissolve a predetermined amount of the crude alkaloid extract in a small amount of a suitable organic solvent if necessary to ensure miscibility.
-
In a separate container, prepare the aqueous phase by adding the emulsifier, dispersant, and sticker/spreader to water.
-
Slowly add the alkaloid solution to the aqueous phase while continuously stirring to form a stable emulsion.
-
Add the stabilizer to the formulation and continue to stir.
-
Measure the pH of the final formulation and adjust with a suitable buffer if necessary to ensure stability and optimal efficacy.
-
Store the formulated pesticide in a sealed, opaque container in a cool, dark place.
Protocol for Laboratory Bioassay of Insecticidal Activity (Leaf Dip Method)
This protocol is a standard method for evaluating the contact toxicity of a pesticide against foliar-feeding insects.
Materials:
-
Formulated this compound pesticide (from Protocol 3.2)
-
Target insect species (e.g., aphids, whiteflies)
-
Host plant leaves
-
Petri dishes
-
Filter paper
-
Distilled water (for control)
-
Fine brush
Procedure:
-
Prepare a series of dilutions of the formulated this compound pesticide in distilled water.
-
Dip host plant leaves into each test solution for 10-30 seconds, ensuring complete coverage.
-
Allow the leaves to air dry.
-
Place a piece of moistened filter paper in the bottom of each Petri dish.
-
Place one treated leaf in each Petri dish.
-
Using a fine brush, carefully transfer a known number of insects (e.g., 20-30 adult aphids) onto each treated leaf.
-
Seal the Petri dishes and incubate them under controlled conditions (temperature, humidity, and photoperiod) suitable for the target insect.
-
Assess insect mortality at 24, 48, and 72 hours after treatment.
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Protocol for Field Efficacy Trial
This protocol outlines the general steps for conducting a field trial to evaluate the efficacy of a this compound-based pesticide under agricultural conditions.[10][17][18]
Experimental Design:
-
Select a suitable field with a natural infestation of the target pest or pathogen.
-
Use a randomized complete block design with a minimum of three replications for each treatment.
-
Include an untreated control and a standard commercial pesticide for comparison.
-
Plot size should be appropriate for the crop and application method.
Application:
-
Calibrate the spray equipment to ensure accurate and uniform application of the treatments.
-
Apply the formulated this compound pesticide at different rates (e.g., L/ha) based on preliminary lab bioassay results.
-
Apply treatments at the appropriate time of day and stage of pest/pathogen development for maximum efficacy.
-
Record environmental conditions (temperature, humidity, wind speed) during application.
Data Collection:
-
Assess the pest population or disease severity before and at regular intervals after treatment (e.g., 3, 7, and 14 days).
-
Use appropriate sampling methods to quantify pest numbers (e.g., insect counts per leaf) or disease incidence/severity (e.g., percentage of leaf area infected).
-
Assess for any signs of phytotoxicity on the treated plants.
-
At the end of the growing season, measure crop yield and quality parameters.
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
-
Compare the efficacy of the this compound treatments to the untreated control and the standard commercial pesticide.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Acetylcholinesterase (AChE) Inhibition
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by this compound in the insect nervous system.
Caption: Acetylcholinesterase (AChE) Inhibition by this compound.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the pesticidal efficacy of this compound.
Caption: Workflow for this compound Pesticide Efficacy Testing.
Stability and Storage
The stability of a this compound-based biopesticide is crucial for its commercial viability. Factors such as temperature, light, and pH can affect the degradation of the active compounds.
-
Thermal Stability: this compound has a melting point of 135-136°C, suggesting good thermal stability under normal storage conditions.[19] However, prolonged exposure to high temperatures should be avoided.
-
Photostability: As with many natural compounds, this compound may be susceptible to photodegradation upon exposure to UV radiation.[20] Formulations should be stored in opaque containers to minimize light exposure. Further photostability studies are recommended to determine the rate of degradation under various light conditions.
-
Storage Recommendations: It is recommended to store this compound extracts and formulations in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is advisable.[19]
Conclusion
This compound presents a promising avenue for the development of effective and environmentally benign natural pesticides. Its dual action as an acetylcholinesterase inhibitor and a digestive enzyme disruptor in insects, along with its fungicidal properties, makes it a versatile candidate for integrated pest management programs. However, further research is essential to optimize formulations, establish clear field application guidelines for a wider range of crops and pests, and fully characterize its environmental fate and non-target effects. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals working towards the development and registration of this compound-based biopesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Susceptibility of Tetranychus urticae to the Alkaloidal Extract of Zanthoxylum schreberi Bark: Phenotypic and Biochemical Insights for Biotechnological Exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN113662012A - Plant alkaloid pesticide and preparation method thereof - Google Patents [patents.google.com]
- 15. Development of Alkaloid Insecticides - Lifeasible [lifeasible.com]
- 16. Environment friendly pesticide formulation by adding certain adjuvants and their biological performance against Sitophilus oryzae (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 18. epa.gov [epa.gov]
- 19. A Review of Bioinsecticidal Activity of Solanaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antispasmodic and relaxant activity of this compound, protopine, coptisine, and Chelidonium majus extracts on isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Chelidonine
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Chelidonine in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel.
Hazard Identification and Quantitative Data
This compound is a benzophenanthridine alkaloid that presents significant health risks upon exposure. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] The primary mechanism of toxicity is the inhibition of cholinesterase enzymes, which can lead to neurotoxic effects.[3][6]
| Quantitative Hazard Data for this compound | |
| GHS Hazard Statements | H302: Harmful if swallowed[3][4][5][7] H312: Harmful in contact with skin[3][4][5][7] H332: Harmful if inhaled[3][4][5][7] |
| Signal Word | Danger[5] or Warning[3][4] |
| Pictogram | GHS07 (Exclamation Mark)[4], GHS06 (Skull and Crossbones)[8] |
| LD50 (Intraperitoneal) | Mouse: 1.3 g/kg[2] Rat: 2 g/kg[2] |
| Subcutaneous LD50 | Mouse: 125 mg/kg[4] |
| Occupational Exposure Limits (OELs) | No established Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV).[1][4][6] Handle with high caution. |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the risks associated with this compound. The following equipment is mandatory for all personnel handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | Prevents dermal absorption, a primary route of exposure.[3][4][5] |
| Body Protection | Disposable, chemical-resistant lab coat or coveralls with long sleeves. | Protects skin from accidental spills and contamination. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1] | Protects against airborne particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated dust mask or respirator.[8] To be used especially when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of the toxic powder.[3][4][5] |
| Footwear | Closed-toe, chemical-resistant shoes or shoe covers. | Protects feet from spills. |
Operational Plan for Handling this compound
This step-by-step protocol must be followed meticulously to ensure safe handling.
3.1. Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit specifically for chemical powders must be available in the immediate vicinity.
-
Waste Containers: Labeled, sealed containers for solid and liquid waste must be prepared and placed in the designated work area.
-
Review Safety Data Sheet (SDS): All personnel involved must review the latest SDS for this compound before commencing any work.[1]
3.2. Handling Procedure
-
Don PPE: Put on all required PPE as specified in Section 2 before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within the containment of a fume hood or on a balance with a draft shield. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible.
-
Avoid Dust Formation: Handle the compound gently to minimize the creation of dust.[1]
-
Clean as You Go: Immediately clean any small spills using a dampened cloth or paper towel to avoid the dispersal of dust. Place the cleaning materials in the designated solid waste container.
3.3. Post-Handling Decontamination
-
Decontaminate Surfaces: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of all disposable PPE in the designated solid waste container. Reusable PPE should be thoroughly cleaned according to the manufacturer's instructions.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[5]
Immediate First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[1][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention and show the SDS to the medical personnel.[1][5] |
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
-
Solid Waste: All disposable PPE, contaminated cleaning materials, and unused solid this compound should be placed in a clearly labeled, sealed, and puncture-resistant container for hazardous waste.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and leak-proof container for hazardous chemical waste.
-
Waste Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste management company. Do not dispose of this compound waste down the drain or in regular trash.[1]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H19NO5 | CID 197810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. carlroth.com [carlroth.com]
- 7. chemical-label.com [chemical-label.com]
- 8. ACRIDINE | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
